molecular formula C13H11NO3 B6396061 3-(3-Aminophenyl)-5-hydroxybenzoic acid CAS No. 1261926-87-7

3-(3-Aminophenyl)-5-hydroxybenzoic acid

Cat. No.: B6396061
CAS No.: 1261926-87-7
M. Wt: 229.23 g/mol
InChI Key: INZOGUWZWGXHJK-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-5-hydroxybenzoic acid is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-Aminophenyl)-5-hydroxybenzoic acid, 95% is 229.07389321 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-Aminophenyl)-5-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Aminophenyl)-5-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-aminophenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7,15H,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZOGUWZWGXHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688639
Record name 3'-Amino-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-87-7
Record name 3'-Amino-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

3-(3-Aminophenyl)-5-hydroxybenzoic Acid: A Trifunctional Biphenyl Scaffold in Advanced Therapeutics and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Aminophenyl)-5-hydroxybenzoic acid (CAS: 1261926-87-7) is a highly privileged, trifunctional biaryl scaffold characterized by the presence of three distinct, orthogonally reactive moieties: an aniline, a phenol, and a carboxylic acid. This unique structural topology makes it an invaluable building block in modern drug discovery—particularly in the development of FimH antagonists and beta-3-adrenoceptor modulators—as well as in the synthesis of high-performance liquid crystalline polymers (LCPs). This whitepaper provides a comprehensive technical analysis of its physicochemical properties, retrosynthetic assembly, orthogonal reactivity, and self-validating experimental protocols.

Physicochemical Profiling & Structural Dynamics

The utility of 3-(3-Aminophenyl)-5-hydroxybenzoic acid stems from its zwitterionic nature and high hydrogen-bonding capacity. At physiological pH, the molecule exists in a complex equilibrium between its protonated aniline and deprotonated carboxylate forms, significantly influencing its pharmacokinetic distribution and solubility profile.

Quantitative Chemical Properties

The following table summarizes the core physicochemical data critical for computational modeling and formulation[1]:

PropertyValue
Chemical Name 3-(3-Aminophenyl)-5-hydroxybenzoic acid
CAS Registry Number 1261926-87-7
Molecular Formula C13H11NO3
Molecular Weight 229.234 g/mol
Hydrogen Bond Donors 3 (-NH₂, -OH, -COOH)
Hydrogen Bond Acceptors 4
SMILES String c1cc(cc(c1)N)c2cc(cc(c2)O)C(=O)O

Retrosynthetic Causality & De Novo Assembly

Synthesizing highly functionalized biaryls without the use of protecting groups is a persistent challenge in organic chemistry. Traditional cross-coupling methods often fail due to the catalyst-poisoning effect of free amines and the competitive coordination of unprotected phenols and carboxylic acids.

The Causality of Aqueous Suzuki-Miyaura Coupling: To assemble this scaffold efficiently, an aqueous biphasic Suzuki-Miyaura coupling is employed. By utilizing a water/PEG-2000 solvent system in the presence of a strong base (e.g., NaOH), both the phenol and carboxylic acid are fully deprotonated[2]. This deprotonation serves a dual purpose:

  • It drastically increases the aqueous solubility of the substrates.

  • It renders the aryl halide highly electron-rich, necessitating the use of bulky, electron-rich phosphine ligands (such as BippyPhos or XPhos) to accelerate the oxidative addition step[2]. Furthermore, PEG-2000 acts as an environmentally benign phase-transfer agent that stabilizes the active Pd(0) nanoparticles, preventing premature aggregation and catalyst deactivation[3].

G A Pd(0) Active Species Catalyst Initiation B Oxidative Addition (Aryl Halide Activation) A->B 3-Bromo-5-hydroxybenzoic acid C Transmetalation (Boronic Acid Coupling) B->C 3-Aminophenylboronic acid / Base D Reductive Elimination (Biaryl Formation) C->D Intermediate Complex D->A 3-(3-Aminophenyl)-5-hydroxybenzoic acid

Catalytic cycle of unprotected Suzuki-Miyaura cross-coupling for biaryl synthesis.

Orthogonal Reactivity & Chemoselective Derivatization

The true power of this scaffold lies in the ability to selectively functionalize one of its three reactive sites without perturbing the others.

  • Aniline (-NH₂): As the most nucleophilic site, the aniline can be selectively acylated or sulfonylated. By conducting reactions at a precisely controlled pH (e.g., pH 5-6), the carboxylic acid remains predominantly deprotonated (unreactive toward electrophiles), while the aniline remains sufficiently nucleophilic for rapid functionalization.

  • Carboxylic Acid (-COOH): Activation of the carboxylic acid requires coupling reagents. HATU is the reagent of choice because it rapidly forms a highly reactive HOAt ester. This intermediate is exceptionally reactive toward exogenous amines but kinetically slow to react with the scaffold's own sterically hindered phenol, ensuring clean amidation[4].

  • Phenol (-OH): Selective etherification can be achieved via Mitsunobu conditions or by using alkyl halides with a mild base (K₂CO₃) in DMF, provided the more nucleophilic aniline is transiently protected or already functionalized.

G Core 3-(3-Aminophenyl)- 5-hydroxybenzoic acid Amine Aniline Reactivity (N-Acylation) Core->Amine Electrophiles (pH 5-7) Acid Carboxyl Reactivity (Amidation) Core->Acid HATU / Amines Phenol Phenol Reactivity (Etherification) Core->Phenol Alkyl Halides / Base

Orthogonal functionalization pathways for the trifunctional biaryl scaffold.

Self-Validating Experimental Methodologies

Protocol 1: Scaffold Assembly via Aqueous Suzuki-Miyaura Coupling

This protocol is designed to synthesize the core scaffold without protecting groups, utilizing isoelectric precipitation for self-validating purification.

Reagents: 3-Bromo-5-hydroxybenzoic acid (1.0 eq), 3-Aminophenylboronic acid (1.2 eq), Pd₂(dba)₃ (0.5 mol %), BippyPhos (2.0 mol %), NaOH (3.0 eq), H₂O/PEG-2000 (9:1 v/v).

Step-by-Step Methodology:

  • Catalyst Activation: In an open-air vessel, combine Pd₂(dba)₃ and BippyPhos in the H₂O/PEG-2000 mixture. Causality: BippyPhos is highly resistant to oxidation and promotes rapid oxidative addition even in aqueous, aerobic environments[2].

  • Substrate Addition: Add 3-bromo-5-hydroxybenzoic acid and 3-aminophenylboronic acid, followed by NaOH. Causality: NaOH deprotonates both the phenol and the carboxylic acid, solubilizing the substrates and preventing coordination to the Pd center.

  • Reaction: Stir vigorously at 90 °C for 2 hours. Monitor via HPLC. The reaction is complete when the aryl halide peak is consumed.

  • Self-Validating Workup (Isoelectric Precipitation): Cool the mixture to room temperature and carefully add 1M HCl dropwise while monitoring the pH. Causality: The product contains an acidic -COOH (pKa ~4.0) and a basic -NH₂ (pKa ~4.5). Adjusting the pH to exactly 4.25 (the isoelectric point) forces the molecule into its zwitterionic form, drastically reducing its aqueous solubility.

  • Isolation: Collect the resulting precipitate via vacuum filtration. A sharp, distinct precipitate validates the successful formation of the zwitterionic biaryl. Wash with cold water and dry under high vacuum.

Protocol 2: Chemoselective HATU-Mediated Amidation

This protocol details the derivatization of the carboxylic acid while leaving the phenol intact, a critical step in synthesizing FimH antagonist libraries[4].

Reagents: 3-(3-Aminophenyl)-5-hydroxybenzoic acid (1.0 eq), Exogenous Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Activation: Dissolve the biaryl scaffold and HATU in anhydrous DMF at 0 °C. Add DIPEA dropwise. Causality: Low temperature prevents premature side reactions. HATU rapidly converts the carboxylic acid into an active HOAt ester.

  • Coupling: Add the exogenous amine. Allow the reaction to warm to room temperature and stir for 4 hours. Causality: The HOAt ester is highly chemoselective for the incoming amine over the sterically hindered, less nucleophilic phenol on the scaffold.

  • Validation & Isolation: Quench with water. Extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Validate the chemoselectivity via LC-MS; the presence of a single[M+H]⁺ peak corresponding to the mono-amide confirms that the phenol remained unreacted.

Therapeutic & Material Science Applications

Drug Discovery: The biphenyl-3-carboxylic acid motif is a validated pharmacophore in multiple therapeutic areas. It serves as a critical hydrophobic anchor in the design of FimH antagonists , which are used to treat urinary tract infections by preventing bacterial adhesion to the bladder wall[4]. Additionally, derivatives of this scaffold are highly potent modulators of the beta-3-adrenoceptor , offering therapeutic avenues for metabolic syndromes and overactive bladder disorders[5].

Polymer and Materials Science: Beyond pharmaceuticals, functionalized biphenyldicarboxylic acids and their amino-hydroxy analogs are highly sought after as monomers. They are utilized in the synthesis of Liquid Crystalline Polymers (LCPs) via polycondensation. The incorporation of the rigid biaryl core imparts exceptional high strength-to-weight ratios, low processing viscosity, and superior gas barrier properties to the resulting materials[3].

References

  • 3-(3-AMINOPHENYL)-5-HYDROXYBENZOIC ACID CAS 1261926-87-7 Life Science Database.
  • Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides. nih.gov.
  • WO2010118291A3 - Biphenyl-3-carboxylic acid modulators of beta-3-adrenoreceptor. google.com.
  • Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent. acs.org.
  • A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermedi

Sources

The Physicochemical and Biosynthetic Profile of 3-Amino-5-hydroxybenzoic Acid (AHBA): A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-5-hydroxybenzoic acid (AHBA) is a critical biosynthetic precursor for a structurally diverse class of macrocyclic compounds known as ansamycin antibiotics (e.g., rifamycin, geldanamycin, ansamitocin) and the antitumor agent mitomycin C[1][2]. Operating as the fundamental starter unit—often referred to as the mC7N unit—AHBA initiates the assembly of the polyketide backbone in these complex therapeutics[3].

For drug development professionals and bioengineers, understanding the physical properties, structural causality, and biosynthetic origins of AHBA is paramount for optimizing fermentation yields, engineering novel polyketide synthases, and ensuring analytical rigor during downstream processing.

Physicochemical Properties & Structural Causality

The physical properties of AHBA are dictated by its highly functionalized aromatic ring. The presence of a carboxylic acid, a phenolic hydroxyl, and an amino group on a single benzene scaffold renders the molecule amphoteric and capable of extensive intermolecular hydrogen bonding.

This structural reality directly influences its macroscopic properties. For instance, the high density (1.491 g/cm³) and solid crystalline state at room temperature are results of tight crystal packing driven by hydrogen bond networks[1][4]. Consequently, AHBA exhibits poor solubility in non-polar solvents and water, requiring highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to disrupt the lattice for in vitro assays[2].

Table 1: Quantitative Physicochemical Profile
PropertyValueCausality / Implication for Research
CAS Number 76045-71-1Standardized regulatory identifier[1].
Molecular Formula C₇H₇NO₃Defines the mC7N starter unit[5].
Molecular Weight 153.14 g/mol Used for molarity calculations in dosing[5].
Exact Mass 153.0426 DaCritical target for high-resolution mass spectrometry[6].
Density ~1.491 g/cm³Indicates dense hydrogen-bonded crystal packing[4].
Solubility DMSO: 3 mg/mL, DMF: 1 mg/mLRequires polar aprotic solvents to break intermolecular bonds[2].
UV λmax 227 nmConjugated aromatic system allows for UV/Vis quantification[2].
Storage (Solid) Room Temp, Protect from lightAmino-phenolic structure is susceptible to photo-oxidation[1].
Storage (Solvent) -80°C (1 year)Solution-state oxidation necessitates ultra-low temperatures[1].

The Aminoshikimate Biosynthetic Pathway

Unlike standard aromatic amino acids (phenylalanine, tyrosine, tryptophan) which utilize the classical shikimate pathway, AHBA is synthesized via a unique evolutionary divergence known as the aminoshikimate pathway [7].

The pathway branches off early. Instead of forming 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP), the system utilizes phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) alongside a nitrogen source to generate 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP)[3][7].

The terminal and most critical step is catalyzed by AHBA synthase . This pyridoxal phosphate-dependent enzyme forms a Schiff base with 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS), driving an α,β -dehydration and a stereospecific 1,4-enolization to achieve the final aromatized AHBA structure[8].

Biosynthesis A PEP + Erythrose 4-phosphate (Primary Metabolites) B aminoDAHP (3,4-dideoxy-4-amino-D-arabino- heptulosonic acid 7-phosphate) A->B RifL, M, N / Transamination C aminoDHQ (5-deoxy-5-amino-3- dehydroquinic acid) B->C aminoDHQ Synthase D aminoDHS (5-deoxy-5-amino-3- dehydroshikimic acid) C->D Dehydration E 3-Amino-5-hydroxybenzoic acid (AHBA) D->E AHBA Synthase (Aromatization)

Fig 1: The aminoshikimate pathway detailing the enzymatic progression to AHBA.

Analytical Characterization: Self-Validating Protocols

To ensure reproducibility and trustworthiness in drug development, the characterization of AHBA must employ self-validating analytical systems. Because AHBA contains both a carboxylic acid and a phenolic hydroxyl group, it readily loses a proton to form a stable conjugate base (3-amino-5-hydroxybenzoate)[9]. Therefore, Negative Electrospray Ionization (ESI-) is the most sensitive and logical choice for Mass Spectrometry[5].

Protocol 1: LC-ESI-QTOF MS Characterization

Causality Check: The use of negative mode prevents the signal suppression often seen in positive mode for highly acidic molecules. The inclusion of a blank and an internal standard ensures the system validates its own baseline and ionization efficiency.

  • System Suitability & Blank Run: Inject 5 µL of pure LC-MS grade Methanol/Water (50:50) to establish a baseline and confirm the absence of carryover at the 152 m/z range.

  • Sample Preparation: Weigh exactly 1.0 mg of AHBA and dissolve in 1.0 mL of LC-MS grade DMSO (Yields 1 mg/mL stock)[2].

  • Dilution: Dilute the stock 1:1000 in Acetonitrile/Water (50:50) containing 0.1% Formic Acid. Note: Even though we are running negative mode, trace formic acid improves chromatographic peak shape without completely suppressing the abundant [M-H]- ion.

  • Chromatographic Separation: Run on a C18 reverse-phase column using a gradient of Water (A) and Acetonitrile (B).

  • Detection: Set the QTOF to Negative ESI mode.

  • Data Validation: Extract the chromatogram for the exact mass of the [M-H]- precursor adduct. The target validation mass is m/z 152.0385 [5]. Confirm isotopic distribution matches the C₇H₆NO₃⁻ formula.

Protocol 2: NMR Sample Preparation

Causality Check: Deuterated chloroform (CDCl₃) cannot be used due to AHBA's insolubility in non-polar media. DMSO-d6 is mandatory to fully solvate the molecule and resolve the exchangeable protons (OH, NH₂, COOH).

  • Drying: Desiccate the AHBA powder under vacuum for 2 hours to remove trace atmospheric moisture, which would otherwise obscure the broad exchangeable proton signals in the NMR spectrum.

  • Solvation: Dissolve 10 mg of AHBA in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition: Acquire ¹H NMR at 400 MHz or higher. Expect aromatic protons in the 6.0–7.0 ppm range, with the amine and hydroxyl protons appearing as broad singlets further downfield (sensitive to exact concentration and trace water).

Workflow S1 Sample Prep (Desiccation & DMSO) S2 System Validation (Blank Injection) S1->S2 S3 Chromatography (C18 Reverse-Phase) S2->S3 S4 Detection (ESI- Negative Mode) S3->S4 S5 Data Verification (m/z 152.0385 [M-H]-) S4->S5

Fig 2: Self-validating analytical workflow for AHBA characterization.

Handling, Storage, and Stability Guidelines

The electron-rich nature of the AHBA aromatic ring (donating effects from both -OH and -NH₂ groups) makes it highly susceptible to electrophilic attack and photo-oxidation.

  • Solid State: Store the off-white to yellow powder at room temperature in an amber or opaque container to protect from light[1].

  • Solution State: Once dissolved in DMSO or DMF, the oxidative degradation accelerates. Stock solutions must be aliquoted and immediately flash-frozen. Store at -80°C for a maximum of 1 year, or -20°C for up to 6 months[1]. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound for sensitive biosynthetic feeding experiments.

References

  • 3-Amino-5-hydroxybenzoic acid | C7H7NO3 | CID 127115. PubChem. Available at:[Link]

  • 3-Amino-5-hydroxybenzoate | C7H6NO3- | CID 54691709. PubChem. Available at:[Link]

  • KEGG COMPOUND: C12107. Kyoto Encyclopedia of Genes and Genomes. Available at: [Link]

  • Biosynthesis of 3-Amino-5-hydroxybenzoic Acid, the Precursor of mC7N Units in Ansamycin Antibiotics. Journal of the American Chemical Society. Available at:[Link]

  • 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics. Journal of Biological Chemistry / PubMed. Available at:[Link]

  • Engineered biosynthesis of an ansamycin polyketide precursor in Escherichia coli. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Sources

The Architect of Ansamycins: A Comprehensive Technical Guide to 3-Amino-5-hydroxybenzoic Acid (CAS 76045-71-1)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of natural product biosynthesis and drug development, the mC7N unit—a seven-carbon, one-nitrogen moiety—serves as the foundational building block for some of the most potent antimicrobial and antineoplastic agents known to medicine. The universal starter unit for this moiety is 3-Amino-5-hydroxybenzoic acid (AHBA) . This whitepaper provides an in-depth technical analysis of AHBA (CAS 76045-71-1), detailing its physicochemical properties, the evolutionary causality of its biosynthetic pathway, the structural biology of its terminal enzyme, and the self-validating experimental protocols used to quantify its production.

Chemical Identity and Physicochemical Profiling

AHBA is an aromatic amino acid that acts as the obligate precursor for ansamycin antibiotics (e.g., rifamycin B, geldanamycin) and mitomycins[1],[2]. Structurally, it is a monohydroxybenzoic acid carrying an additional amino substituent at position 3[3].

To establish a rigorous baseline for synthetic and analytical workflows, the core physicochemical properties of AHBA are summarized below.

Table 1: Physicochemical Properties of AHBA

PropertyValueSource
Chemical Name 3-Amino-5-hydroxybenzoic acid[3]
CAS Number 76045-71-1[3],[4]
Molecular Formula C 7​ H 7​ NO 3​ [4]
Molecular Weight 153.14 g/mol [3]
Appearance Off-white to yellow solid[1]
Solubility DMSO ( 3 mg/mL), DMF ( 1 mg/mL)[4]
Absorption Max ( λmax​ ) 227 nm[4]

The Aminoshikimate Pathway: Mechanistic Causality

Nature does not synthesize AHBA through the standard shikimate pathway used for canonical aromatic amino acids (phenylalanine, tyrosine, tryptophan). Instead, bacteria such as Amycolatopsis mediterranei and Streptomyces utilize a highly specialized parallel branch known as the aminoshikimate pathway [5],[2].

The evolutionary causality behind this divergence is structural necessity: ansamycin antibiotics require a nitrogen atom at a specific position to form the macrolactam ring[6]. By diverting early metabolism, the organism introduces nitrogen early in the assembly process. The pathway begins with the formation of imino-erythrose 4-phosphate (iminoE4P) and proceeds through several aminated intermediates, culminating in 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS)[7],[2].

AHBA_Biosynthesis Start Primary Metabolism (PEP + Erythrose-4-P) IminoE4P Imino-Erythrose 4-Phosphate (iminoE4P) Start->IminoE4P Aminoshikimate Branch AminoDAHP Amino-DAHP IminoE4P->AminoDAHP AminoDHQ Amino-DHQ AminoDAHP->AminoDHQ AminoDHS Amino-DHS AminoDHQ->AminoDHS AHBA 3-Amino-5-hydroxybenzoic Acid (AHBA) AminoDHS->AHBA AHBA Synthase (PLP-dependent) Ansamycins Ansamycin Antibiotics (e.g., Rifamycin B, Geldanamycin) AHBA->Ansamycins Polyketide Synthase (PKS) Assembly

Fig 1: The aminoshikimate biosynthetic pathway leading to AHBA and ansamycin antibiotics.

Structural Biology of AHBA Synthase

The terminal step of AHBA biosynthesis is catalyzed by AHBA synthase , a dimeric enzyme dependent on Pyridoxal 5'-phosphate (PLP)[6],[5].

Mechanistic Action

The causality of the enzyme's mechanism is rooted in its need to break the symmetry of the shikimate ring while retaining the nitrogen atom. The enzyme-bound PLP forms a Schiff base with the amino group of aminoDHS. This covalent tethering acts as an electron sink, drastically lowering the activation energy required for an α,β -dehydration followed by a stereospecific 1,4-enolization[6],[5]. The result is the irreversible aromatization of the ring, driving the metabolic flux forward to yield AHBA.

Self-Validating Genetic Proof

The obligate role of AHBA synthase is proven through a self-validating genetic system. Inactivation of the AHBA synthase gene in the A. mediterranei genome results in the complete cessation of rifamycin formation. Crucially, production of the antibiotic is fully restored when the mutant is chemically supplemented with exogenous AHBA[6]. This complementation definitively proves that AHBA is the proximate precursor.

Experimental Workflows: In Vitro Biosynthesis & Quantification

To rigorously quantify AHBA synthesis without being confounded by extraction losses, researchers employ an inverse isotope dilution assay . By introducing a known quantity of heavy-labeled [7- 13 C]AHBA post-incubation, the ratio of endogenous to labeled AHBA remains constant regardless of downstream purification efficiency[7].

Protocol: Enzymatic Synthesis and Absolute Quantification

Phase 1: Cell-Free Extract Preparation

  • Cultivate A. mediterranei S699 or S. collinus Tü1892 in standard fermentation broth.

  • Harvest cells via centrifugation and lyse using sonication in a buffered solution (pH 7.5) containing protease inhibitors.

  • Centrifuge the lysate at 30,000 × g to isolate the soluble cell-free extract containing the native AHBA synthase[7].

Phase 2: Enzymatic Incubation 4. In a 100 mL glass bottle, combine 10 mL of the cell-free extract with targeted substrates (e.g., aminoDHS, aminoDHQ, or PEP + E4P). 5. Incubate the reaction mixture at 28°C with continuous shaking at 100 rpm for 30 hours to ensure complete enzymatic turnover[7].

Phase 3: Inverse Isotope Dilution (The Self-Validating Step) 6. Terminate the incubation. Immediately spike the mixture with exactly 200 μ g of [7- 13 C]AHBA (90% 13 C enrichment). Note: Because the ratio of 12 C-AHBA (synthesized) to 13 C-AHBA (spiked) is fixed at this exact moment, physical losses during TCA precipitation will not skew the final calculated yield.[7]

Phase 4: Precipitation and Analysis 7. Add 700 μ L of 15% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge to clear the supernatant[7]. 8. Analyze the supernatant using High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) or LC-MS, monitoring the ratio of m/z 154 (unlabeled [M+H] + ) to m/z 155 (labeled [M+H] + ) to calculate the absolute yield[7].

Workflow Lysis Cell-Free Extract Preparation Incubation Enzymatic Incubation (Substrate + Extract) Lysis->Incubation Isotope Inverse Isotope Dilution (Add [7-13C]AHBA) Incubation->Isotope Precipitation TCA Precipitation & Centrifugation Isotope->Precipitation Analysis LC-MS / FAB-MS Quantification Precipitation->Analysis

Fig 2: Experimental workflow for in vitro enzymatic synthesis and quantification of AHBA.

Quantitative Substrate Conversion Data

Using the protocol above, researchers have mapped the conversion efficiencies of various aminoshikimate intermediates into AHBA, confirming the pathway's hierarchy[7].

Table 2: In Vitro Substrate Conversion Efficiencies to AHBA

SubstrateConversion Yield (%)Pathway Stage
Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) 6%Early (Primary Metabolism)
AminoDAHP 45%Intermediate
AminoDHQ 41%Intermediate
AminoDHS 95%Proximate Precursor

Applications in Drug Development: Mutasynthesis

The deep understanding of AHBA biosynthesis has opened the door to precursor-directed biosynthesis (mutasynthesis) . By generating AHBA-synthase-deficient bacterial strains, drug development professionals can feed synthetic AHBA analogs (e.g., fluoro- or methyl-substituted AHBA) into the fermentation broth[6]. The native polyketide synthases (PKS) accept these unnatural starter units, resulting in the production of novel ansamycin derivatives. This technique is currently at the forefront of efforts to develop next-generation antibiotics capable of overcoming rifampicin-resistant Mycobacterium tuberculosis.

Sources

Thermodynamics and Practical Solubility of 3-Amino-5-Hydroxybenzoic Acid (3,5-AHBA) in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-5-hydroxybenzoic acid (3,5-AHBA) is a critical biosynthetic building block, serving as the universal mC7N precursor for potent ansamycin antibiotics (such as rifamycins, geldanamycin, and ansamitocins) and the antitumor agent mitomycin C[1]. For researchers involved in natural product extraction, mutasynthesis, and pharmaceutical derivatization, understanding the solvation thermodynamics of 3,5-AHBA is paramount. This technical guide provides an in-depth analysis of the physicochemical properties governing 3,5-AHBA's solubility, delivers quantitative solubility profiles in key organic solvents, and establishes a self-validating experimental protocol for determining thermodynamic solubility.

Physicochemical Profile and the Causality of Solvation

The solubility of a compound in organic solvents is dictated by the thermodynamic balance between the energy required to disrupt its solid-state crystal lattice and the energy released upon solvation. 3,5-AHBA (Molecular Weight: 153.14 g/mol ) possesses a highly interactive arrangement of functional groups: a carboxylic acid (-COOH), a hydroxyl (-OH), and an amino (-NH2) group[2].

Causality Behind Limited Solubility
  • High Crystal Lattice Energy : 3,5-AHBA exhibits a high melting point of approximately 242 °C[3]. This elevated melting point is a direct macroscopic indicator of robust intermolecular hydrogen bonding in the solid state. To dissolve 3,5-AHBA, a solvent must possess sufficient hydrogen-bond accepting or donating capacity to break these dense lattice interactions.

  • Amphoterism and Zwitterionic Character : The presence of both a basic amino group (predicted pKa ~10.33) and an acidic carboxylic acid group means 3,5-AHBA can exist in a zwitterionic state depending on the local dielectric environment[3]. This dual acid-base character heavily restricts its solubility in non-polar organic solvents (like hexane or toluene), driving a strict preference for polar aprotic or protic solvents.

  • Lipophilicity : The compound exhibits moderate lipophilicity, with a computed XLogP3 of 0.5 and a polar surface area (PSA) of 83.55 Ų[3]. This moderate LogP explains why it partitions poorly into highly hydrophobic solvents but shows enhanced solubility in moderately polar organic systems.

G cluster_0 Solvent Interactions & Causality AHBA 3,5-AHBA Solid State (High Lattice Energy, MP 242°C) DMSO Polar Aprotic (DMSO/DMF) Strong H-Bond Acceptor AHBA->DMSO Overcomes lattice via strong dipole MeOH Polar Protic (MeOH/EtOH) H-Bond Donor & Acceptor AHBA->MeOH Solvates via competitive H-bonding NonPolar Non-Polar Solvents Lacks Dipole/H-Bonding AHBA->NonPolar Fails to overcome lattice energy Dissolution Solvated 3,5-AHBA (Thermodynamic Equilibrium) DMSO->Dissolution Optimal Solubility MeOH->Dissolution Moderate Solubility

Mechanistic pathways of 3,5-AHBA solvation based on solvent polarity.

Quantitative Solubility Profiles

Empirical data demonstrates that 3,5-AHBA exhibits highly selective dissolution properties. It is practically insoluble in non-polar organics, exhibits limited solubility in water, and achieves optimal solubility in polar aprotic solvents.

Solvent SystemSolubility (mg/mL)TemperatureMechanistic Rationale
Dimethyl Sulfoxide (DMSO) ~3.0 mg/mL25 °CHigh dielectric constant and strong H-bond accepting nature efficiently disrupts the AHBA crystal lattice[3].
Dimethylformamide (DMF) ~1.0 mg/mL25 °CSimilar to DMSO, provides polar aprotic solvation, though slightly less efficient at disrupting the specific H-bond network of AHBA[1].
Water ~5.3 mg/mL25 °CModerate solubility driven by protic interactions, but limited by the hydrophobic aromatic ring (ESOL prediction)[3].
Methanol / Chloroform (with 1% Acetic Acid) Highly Soluble25 °CUsed predominantly for chromatography and extraction. The acidic modifier suppresses ionization of the carboxylic acid, enhancing organic phase solubility[4].

Note: For biological assays and mutasynthesis, stock solutions are typically prepared in DMSO and purged with an inert gas to prevent oxidative degradation of the electron-rich aminophenol core[1].

Self-Validating Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

When evaluating solvents for drug development or precursor extraction, relying on kinetic solubility (e.g., visual dissolution upon rapid solvent titration) often leads to false positives due to supersaturation. The 5 is the gold standard because it guarantees a true thermodynamic equilibrium between the solid and solvated states[5].

Causality-Driven Methodology

Step 1: Saturation Preparation

  • Action: Add an excess of 3,5-AHBA solid (e.g., 20 mg) to 1.0 mL of the target organic solvent (e.g., DMSO) in a sealed amber glass vial.

  • Causality: An excess of solid ensures that the solvent reaches its absolute saturation limit. Amber glass is utilized to prevent potential UV-induced degradation of the aromatic amine.

Step 2: Thermal Equilibration

  • Action: Agitate the suspension on an orbital shaker at a constant 25 °C for 24 hours.

  • Causality: 24 hours of continuous agitation provides the necessary kinetic energy to overcome the activation barrier of dissolution, ensuring the system transitions from a kinetic state to a stable thermodynamic equilibrium.

Step 3: Self-Validation (Equilibrium Verification)

  • Action: Withdraw a 50 µL micro-sample at 24 hours and another at 48 hours.

  • Causality: If the concentration difference between the 24h and 48h samples is <5%, the system is self-validated as having reached true thermodynamic equilibrium. If the delta is >5%, agitation must continue.

Step 4: Phase Separation

  • Action: Centrifuge the equilibrated mixture at 10,000 x g for 15 minutes.

  • Causality: Centrifugation is strictly preferred over syringe filtration. Filtration can artificially lower the measured solubility because the highly polar functional groups of 3,5-AHBA may adsorb onto standard nylon or PTFE filter membranes.

Step 5: Analytical Quantification

  • Action: Dilute the supernatant appropriately and analyze via HPLC-UV, monitoring at the compound's absorption maximum (λmax: 227 nm)[1]. Compare the peak area against a standard calibration curve of 3,5-AHBA.

Workflow Step1 1. Solid Addition (Excess 3,5-AHBA) Step2 2. Equilibration (24h-48h Agitation) Step1->Step2 Step3 3. Self-Validation (ΔConc < 5%) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. HPLC-UV (Quantification at 227 nm) Step4->Step5

Self-validating Shake-Flask workflow for determining thermodynamic solubility.

Applied Solvent Strategies in Drug Development

The solubility parameters of 3,5-AHBA directly inform downstream processing in drug discovery:

  • Extraction from Fermentation Broths: In the engineered biosynthesis of ansamycin precursors (e.g., in E. coli or Streptomyces), 3,5-AHBA is often recovered from aqueous media using solid-phase extraction (Sep-Pak C18 columns) followed by elution with pure methanol[4]. Subsequent purification utilizes preparative thin-layer chromatography (TLC) with a highly specific solvent system: 20% methanol and 1% acetic acid in chloroform[4]. The acetic acid is causally necessary to protonate the carboxylate, minimizing the zwitterionic effect and allowing the compound to migrate efficiently in the lipophilic chloroform phase.

  • Mutasynthesis and Chemical Coupling: When feeding 3,5-AHBA analogs into bacterial cultures to generate novel ansamitocins (e.g., fluorinated or brominated derivatives for Antibody-Drug Conjugates), stock solutions are prepared in DMSO[6]. The ~3 mg/mL solubility threshold in DMSO allows for the delivery of concentrated precursor aliquots into the aqueous fermentation broth without introducing toxic volumes of organic solvent to the microbial host.

References

  • PubChem - 3-Amino-5-hydroxybenzoic acid | C7H7NO3 | CID 127115 URL:[Link]

  • Proceedings of the National Academy of Sciences (PNAS) - Engineered biosynthesis of an ansamycin polyketide precursor in Escherichia coli URL:[Link]

  • ACS Omega - Strain engineering and process improvement for ansamitocins URL:[Link]

Sources

Spectroscopic Profiling of 3-Amino-5-hydroxybenzoic Acid (AHBA): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biosynthetic Context

3-Amino-5-hydroxybenzoic acid (AHBA) is a critical aromatic building block in natural product biosynthesis. It serves as the universal starter unit for the mC7N core of ansamycin antibiotics—including rifamycin, ansamitocin, and geldanamycin—as well as the antitumor agent mitomycin C[1][2]. For drug development professionals and bioengineers manipulating the aminoshikimate pathway, the rigorous structural validation of AHBA is a fundamental prerequisite[3][4].

As a highly functionalized, electron-rich aromatic compound, AHBA presents unique analytical challenges. This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization of AHBA utilizing Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Structural Dynamics & Analytical Strategy

AHBA (C₇H₇NO₃, MW: 153.14 g/mol ) is characterized by a "push-pull" electronic system across its benzene ring[5]. The electron-withdrawing carboxylic acid (-COOH) at C1 competes with the strongly electron-donating hydroxyl (-OH) at C5 and amino (-NH₂) at C3. This complex electronic environment dictates the molecule's ionization efficiency, vibrational dipole moments, and nuclear magnetic shielding. To ensure robust characterization, a multi-orthogonal analytical workflow is required.

AnalyticalWorkflow Sample AHBA Sample (C7H7NO3) Prep Sample Preparation & Solubilization Sample->Prep NMR NMR Spectroscopy (DMSO-d6) Prep->NMR 15-20 mg IR FT-IR Spectroscopy (ATR Crystal) Prep->IR Solid State MS LC-ESI-MS (Pos/Neg Modes) Prep->MS 1 µg/mL NMR_Data 1H & 13C Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Exact Mass & Fragmentation MS->MS_Data Validation Multi-Orthogonal Structural Validation NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Multi-orthogonal spectroscopic workflow for the structural validation of AHBA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design

AHBA possesses a zwitterionic character and forms an extensive intermolecular hydrogen-bonding network, rendering it practically insoluble in non-polar deuterated solvents like CDCl₃. DMSO-d₆ is the mandatory solvent choice; its strong hydrogen-bond accepting nature disrupts AHBA dimers, yielding sharp, well-resolved resonances for both the aromatic ring and the exchangeable heteroatom protons.

Mechanistic Insights into Chemical Shifts

The three aromatic protons (H2, H4, H6) are meta to each other, resulting in small coupling constants ( Hz). The chemical shifts are governed by the resonance effects of the substituents:

  • H4 (Between -OH and -NH₂): Flanked by two strongly electron-donating (ortho/para-directing) groups, H4 experiences synergistic shielding, making it the most upfield aromatic proton.

  • H2 and H6: Both are adjacent to the electron-withdrawing -COOH group, which deshields them relative to H4. They can be differentiated via 2D HMBC correlations to the carbonyl carbon.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)
Nucleus / PositionChemical Shift (δ, ppm)Multiplicity & CouplingAssignment Rationale
¹H - H4 ~6.15t, HzShielded by ortho -OH and -NH₂
¹H - H2 ~6.78t, HzDeshielded by ortho -COOH
¹H - H6 ~6.85t, HzDeshielded by ortho -COOH
¹H - NH₂ ~5.20br s (2H)Exchangeable primary amine
¹H - OH ~9.40br s (1H)Exchangeable phenolic hydroxyl
¹H - COOH ~12.50br s (1H)Exchangeable carboxylic acid
¹³C - C4 ~104.5CHHighly shielded aromatic methine
¹³C - C2, C6 ~108.2, ~109.5CHAromatic methines
¹³C - C1, C3, C5 ~132.0, ~149.5, ~158.5C (Quaternary)Substituted aromatic carbons
¹³C - C=O ~168.5C=OCarboxylic acid carbonyl

Mass Spectrometry (LC-ESI-MS) & Fragmentation Mechanics

Causality in Experimental Design

Electrospray Ionization (ESI) is selected over Electron Impact (EI) because AHBA is highly prone to thermal decarboxylation. ESI provides soft ionization, preserving the intact molecular ion. High-resolution mass spectrometry (HRMS) is critical to differentiate AHBA from isobaric impurities in fermentation broths[6].

Fragmentation Pathways

In positive ion mode, the protonated molecule at m/z 154.0499 undergoes characteristic neutral losses. The primary diagnostic pathway is the loss of water (-18 Da) from the hydroxyl/carboxyl groups, followed by decarboxylation (-44 Da)[6]. In negative ion mode, at m/z 152.035 yields a dominant fragment at m/z 108.045 due to the facile loss of CO₂[7].

MSFragmentation Parent [M+H]+ m/z 154.05 Frag1 [M+H - H2O]+ m/z 136.04 Parent->Frag1 -H2O (18 Da) Frag2 [M+H - CO2]+ m/z 110.06 Parent->Frag2 -CO2 (44 Da) Frag3 [M+H - CO2 - H2O]+ m/z 92.05 Frag1->Frag3 -CO2 (44 Da) Frag2->Frag3 -H2O (18 Da)

ESI positive ion mode fragmentation pathway of AHBA.

Table 2: High-Resolution MS Fragmentation Data
Ionization ModePrecursor Ion (m/z)Key Fragments (m/z)Neutral Loss Identity
ESI Positive (+) 154.0499 136.0395
110.0605
92.0500
ESI Negative (-) 152.0353 108.0450

Fourier Transform Infrared (FT-IR) Spectroscopy

Causality in Experimental Design

Attenuated Total Reflectance (ATR-FTIR) is preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture creates a broad water band at ~3400 cm⁻¹ that obscures the critical primary amine (N-H) and phenolic (O-H) stretching regions of AHBA[8]. ATR allows for direct, moisture-free solid-state analysis.

Table 3: Key FT-IR Vibrational Modes
Wavenumber (cm⁻¹)Vibrational ModeStructural Significance
3440 - 3200 O-H stretch (broad) & N-H stretchOverlapping phenolic/carboxylic O-H and primary amine N-H
1686 - 1700 C=O stretch (strong)Carboxylic acid carbonyl, shifted down slightly due to H-bonding
1595, 1450 C=C stretch (sharp)Aromatic ring skeletal vibrations
1220 - 1300 C-O stretchPhenolic and carboxylic C-O single bond

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as closed-loop, self-validating systems.

Protocol A: Quantitative NMR (qNMR) Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of AHBA and dissolve in 600 µL of anhydrous DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire a ¹H NMR spectrum at 298 K using a 30° pulse angle, a relaxation delay (D1) of 10 seconds (to ensure complete relaxation of quaternary carbons and exchangeable protons), and 64 scans.

  • Self-Validation Checkpoint: The integration ratio of the residual DMSO pentet (2.50 ppm) to the internal TMS singlet (0.00 ppm) must be consistent with the solvent blank. Total integration of the three aromatic protons must equal exactly 3.00 relative to the internal standard, confirming the absence of co-eluting aromatic impurities.

Protocol B: LC-ESI-HRMS Analysis
  • Sample Preparation: Dilute AHBA to a final concentration of 1 µg/mL in 50% Methanol / 50% Water containing 0.1% Formic Acid.

  • Acquisition: Inject 2 µL onto a C18 column (e.g., Acquity CSH C18). Elute using a gradient of 5% to 95% Acetonitrile over 10 minutes. Acquire data in both positive and negative ESI modes using an Orbitrap or Q-TOF mass analyzer.

  • Self-Validation Checkpoint: A blank injection (matrix only) must be run immediately prior to the sample. The strict absence of m/z 154.05 and 152.035 in the blank validates that the signal in the subsequent sample run is purely analytical and not an artifact of column carryover.

Protocol C: ATR-FTIR Profiling
  • Preparation: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to dry completely.

  • Acquisition: Place 2-3 mg of solid AHBA powder directly onto the crystal. Apply uniform pressure using the anvil. Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.

  • Self-Validation Checkpoint: A background scan must be collected immediately before the sample. The baseline must be flat between 4000-650 cm⁻¹, with no residual peaks >2% transmittance, ensuring the ATR crystal is free of contamination.

References

  • 3-Amino-5-hydroxybenzoic acid (AHBA) | Drug Intermediate.MedChemExpress.
  • Biosynthesis of 3-Amino-5-hydroxybenzoic Acid, the Precursor of mC7N Units in Ansamycin Antibiotics.ACS Publications.
  • 3-Amino-5-hydroxybenzoic Acid (AHBA, CAS Number: 76045-71-1).Cayman Chemical.
  • Engineered biosynthesis of an ansamycin polyketide precursor in Escherichia coli.PNAS.
  • Buy 3-Amino-5-hydroxybenzoic acid | 76045-71-1.Smolecule.
  • 3-Amino-5-hydroxybenzoic acid | C7H7NO3 | CID 127115.PubChem.
  • 3-Amino-5-hydroxybenzoate | C7H6NO3- | CID 54691709.PubChem.
  • α-Glucosidase Inhibitors from Two Mangrove-Derived Actinomycetes.PMC - NIH.

Sources

The Aminoshikimate Pathway and 3-Amino-5-hydroxybenzoic Acid (AHBA): A Technical Guide to the Universal Ansamycin Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of macrolactam antibiotics, the structural diversity of ansamycins (including rifamycins, geldanamycins, and maytansinoids) hinges on a singular, universal starter unit: 3-Amino-5-hydroxybenzoic acid (AHBA) . This meta-C-C6-N (mC7N) building block is essential for the polyketide synthase (PKS) assembly line, eventually forming the characteristic macrocyclic ring that confers potent antibacterial and antineoplastic activities. This whitepaper synthesizes the historical discovery, mechanistic enzymology, and validated experimental workflows surrounding AHBA biosynthesis, providing a comprehensive resource for researchers engineering novel ansamycin derivatives.

Historical Context: Uncovering the Universal Starter Unit

The golden era of antibiotic discovery in the 1950s yielded rifamycin from Amycolatopsis mediterranei[1], fundamentally changing the therapeutic landscape for Mycobacterium tuberculosis[2]. However, the biogenetic origin of the ansamycin chromophore remained elusive for decades.

The breakthrough occurred when Oreste Ghisalba and colleagues identified AHBA as the direct precursor of the C7N starter unit. By synthesizing pure AHBA and supplementing it into the fermentation medium of A. mediterranei mutant strains, they successfully restored rifamycin production, proving that AHBA is the direct origin of the rifamycin chromophore[3]. Subsequently, the heroic efforts of Heinz Floss and his team characterized the rif biosynthetic gene cluster, isolating the AHBA synthase gene (rifK) and elucidating the complete polyketide chain starter mechanism[2].

Mechanistic Elucidation: The Aminoshikimate Pathway

AHBA is synthesized via the aminoshikimate pathway , a highly specialized variant of the classical shikimate pathway found in bacteria like A. mediterranei and Streptomyces species[4]. Unlike the classical pathway, which generates aromatic amino acids, the aminoshikimate pathway requires an early nitrogen insertion.

Pathway Dynamics and Causality

The pathway initiates with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). However, to form the mC7N unit, a nitrogen source is required. Genomic analysis revealed that genes for kanosamine (3-deoxy-3-amino-D-glucose) formation were recruited from other genomes. The protein RifN acts as a specific kanosamine 6-kinase, funneling this nitrogenous precursor into the pathway[5].

Once the nitrogen is introduced, the pathway proceeds through a series of parallel reactions analogous to the shikimate pathway:

  • aminoDAHP Synthesis: Formation of 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate.

  • Cyclization (RifG): Conversion to 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ).

  • Dehydration (RifJ): Dehydration to 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS).

  • Aromatization (RifK): The terminal, pathway-defining step catalyzed by AHBA synthase, converting aminoDHS directly into AHBA[4].

AHBA_Pathway PEP PEP + Erythrose-4-Phosphate aminoDAHP aminoDAHP PEP->aminoDAHP aminoDAHP synthase Kanosamine Kanosamine (Nitrogen Source) Kanosamine->aminoDAHP RifN (Kinase) / Transamination aminoDHQ aminoDHQ aminoDAHP->aminoDHQ RifG (aminoDHQ synthase) aminoDHS aminoDHS aminoDHQ->aminoDHS RifJ (aminoDHS dehydratase) AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) aminoDHS->AHBA RifK (AHBA synthase) Ansamycins Ansamycin Antibiotics AHBA->Ansamycins Type I PKS Assembly

Fig 1. The aminoshikimate pathway leading to AHBA and ansamycin biosynthesis.

Enzymology of AHBA Synthase (RifK)

The terminal enzyme, AHBA synthase , is a remarkable pyridoxal phosphate (PLP)-dependent enzyme. Operating as a homodimer, it catalyzes the aromatization of aminoDHS[6].

Catalytic Causality: The enzyme-bound PLP forms a Schiff base with the amino group of aminoDHS. This covalent intermediate acts as an electron sink, facilitating both an α,β -dehydration and a stereospecific 1,4-enolization of the substrate[6]. Without PLP, the enzyme cannot stabilize the transition state, and the pathway stalls at aminoDHS, preventing macrocycle formation.

Quantitative Validation of Pathway Intermediates

To validate the sequence of intermediates, early studies utilized cell-free extracts of A. mediterranei S699 incubated with various precursors. The conversion efficiencies strictly validate the downstream progression of the pathway[7].

Table 1: Conversion Efficiencies of Pathway Intermediates to AHBA

Precursor SubstrateConversion Yield to AHBA (%)Mechanistic Significance
PEP + E4P6%Demonstrates de novo assembly requires upstream nitrogen insertion; low yield due to rate-limiting transamination.
aminoDAHP45%Confirms entry into the committed aminoshikimate pathway, bypassing the initial bottleneck.
aminoDHQ41%Validates the cyclization step via aminoDHQ synthase (RifG).
aminoDHS95%Proves aminoDHS is the direct, immediate substrate for AHBA synthase (RifK).

Validated Experimental Protocols

As a Senior Application Scientist, ensuring reproducibility requires protocols that are self-validating. The following methodologies detail the critical workflows for studying AHBA biosynthesis.

Protocol 1: Cell-Free Extract Assay for AHBA Biosynthesis Validation

Purpose: To trace the conversion of radiolabeled intermediates into AHBA without the confounding variables of cellular transport barriers.

  • Extract Preparation: Harvest A. mediterranei S699 cells during the idiophase (secondary metabolite production phase). Lyse cells via French press in 50 mM Tris-HCl (pH 7.5) containing 1 mM DTT and 1 mM EDTA.

    • Causality: DTT prevents the oxidation of crucial sulfhydryl groups in the enzymes, while EDTA inhibits metalloproteases that would otherwise degrade the biosynthetic complex.

  • Substrate Incubation: Incubate 500 µL of the cell-free extract with 10 µM of 14 C-labeled aminoDHS. Supplement the reaction with 50 µM PLP.

    • Causality: PLP supplementation is critical; endogenous PLP is often lost during dialysis/purification, and its absence will artificially suppress AHBA synthase activity[6].

  • Reaction Termination: After 2 hours at 30°C, quench the reaction by adding 100 µL of 1 M HCl, lowering the pH to ~2.5. Extract three times with equal volumes of ethyl acetate.

    • Causality: AHBA is an organic acid. Lowering the pH protonates the carboxylate group, driving it into the organic ethyl acetate phase while precipitating the denatured proteins.

  • Self-Validation & Quantification: Resolve the organic phase using Reverse-Phase HPLC (C18 column, gradient of water/acetonitrile with 0.1% TFA). Co-inject a non-radiolabeled synthetic AHBA standard. The protocol is validated if the 14 C radiometric peak perfectly co-elutes with the UV absorbance peak (254 nm) of the synthetic standard. Quantify yield via liquid scintillation counting[7].

Workflow Extract Prepare Cell-Free Extract (A. mediterranei) Incubate Incubate with 14C-Precursors + PLP Cofactor Extract->Incubate Enzyme AHBA Synthase Aromatization Incubate->Enzyme Isolate RP-HPLC Isolation of AHBA Enzyme->Isolate Quantify Scintillation Counting (Yield Analysis) Isolate->Quantify

Fig 2. Experimental workflow for validating AHBA biosynthesis using cell-free extracts.

Protocol 2: Purification and Assay of Recombinant AHBA Synthase (RifK)

Purpose: To isolate the terminal enzyme for structural studies or in vitro mutasynthesis applications.

  • Expression: Clone the rifK gene into a pET vector with an N-terminal (His) 6​ tag and overexpress in E. coli BL21(DE3)[6].

  • Purification: Pass the clarified lysate over a Ni-NTA agarose column. Wash with 20 mM imidazole to remove non-specific binders, and elute with 250 mM imidazole.

  • Reconstitution: Dialyze the eluate against 50 mM potassium phosphate buffer (pH 7.2) containing 10 µM PLP.

    • Causality: The native enzyme exists as a dimer containing one molecule of PLP per subunit. Reconstitution during dialysis ensures the active site is fully saturated for maximum specific activity[6].

  • Activity Assay: Monitor the conversion of aminoDHS to AHBA spectrophotometrically by tracking the appearance of the AHBA aromatic ring absorbance at 290 nm over time.

Strategic Applications in Drug Development

Understanding the AHBA biosynthetic pathway has profound implications for modern drug discovery. The AHBA synthase gene (rifK) serves as a highly specific genetic probe for screening soil metagenomes to discover new ansamycins and mitomycins[8]. Furthermore, by genetically inactivating rifK in A. mediterranei, researchers can create "blank slate" mutant strains. Supplementing these mutants with synthetic AHBA analogs (mutasynthesis) allows for the combinatorial biosynthesis of novel rifamycin derivatives that can overcome multi-drug-resistant tuberculosis[2].

References

  • Biosynthesis of 3-Amino-5-hydroxybenzoic Acid, the Precursor of mC7N Units in Ansamycin Antibiotics Source: Journal of the American Chemical Society (acs.org) URL:[Link][7]

  • Biosynthesis of Rifamycins (Ansamycins) and Microbial Production of Shikimate Pathway Precursors, Intermediates, and Metabolites Source: CHIMIA (chimia.ch) URL:[Link][9]

  • The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds Source: Journal of Industrial Microbiology and Biotechnology (oup.com) URL:[Link][4]

  • The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review Source: PubMed (nih.gov) URL:[Link][8]

  • 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics Source: Journal of Biological Chemistry / PubMed (nih.gov) URL:[Link][6]

  • Characterization of the Early Stage Aminoshikimate Pathway in the Formation of 3-Amino-5-hydroxybenzoic Acid: The RifN Protein Specifically Converts Kanosamine into Kanosamine 6-Phosphate Source: Scilit (scilit.com) URL:[Link][5]

  • Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects Source: PubMed Central (nih.gov) URL:[Link][1]

  • Building Bridges between Biotechnology and Chemistry – Oreste Ghisalba's Pioneering Activities, Publications and Programs Source: Swiss Biotech Association (swissbiotech.org) URL:[Link][3]

  • Amycolatopsis mediterranei: A Sixty-Year Journey from Strain Isolation to Unlocking Its Potential of Rifamycin Analogue Production by Combinatorial Biosynthesis Source: ACS Omega (acs.org) URL:[Link][2]

Sources

The mC7N Paradigm: The Role of 3-Amino-5-hydroxybenzoic Acid (AHBA) in Natural Product Biosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-5-hydroxybenzoic acid (AHBA) is a highly specialized, non-proteinogenic amino acid that serves as the universal starter unit for a vast array of pharmacologically significant natural products. By providing the critical meta-C7N (mC7N) moiety, AHBA is the foundational building block for ansamycins (e.g., rifamycins, geldanamycins) and mitomycins. This technical whitepaper explores the enzymatic causality of the aminoshikimate pathway, the dual-functional nature of AHBA synthase, and the field-proven protocols for leveraging AHBA in genome mining and mutational biosynthesis.

The Structural and Pharmacological Significance of AHBA

Ansamycins are a class of macrolactams characterized by an aliphatic polyketide chain bridging a benzenic or naphthalenic chromophore 1. This core aromatic structure is exclusively derived from AHBA 1. Because the mC7N unit dictates the macrocyclic closure (macrolactamization) and subsequent 3D conformation of the antibiotic, understanding AHBA biosynthesis is critical for engineering novel derivatives that can overcome antimicrobial resistance or exhibit enhanced antitumor profiles.

Mechanistic Breakdown: The Aminoshikimate Pathway

AHBA is synthesized via the aminoshikimate pathway, a parallel evolutionary variant of the classical shikimate pathway found in actinomycetes 2. The pathway operates through a self-validating cascade of highly specific enzymatic reactions:

  • Nitrogen Incorporation: The pathway initiates with UDP-glucose. A complex formed by the oxidoreductase RifL and the transaminase activity of RifK (AHBA synthase) converts UDP-3-keto-D-glucose into 3-amino-3-deoxy-UDP-glucose 3. Subsequent action by RifM and RifN yields kanosamine-6-phosphate, which is processed into 1-deoxy-1-imino-erythrose 4-phosphate (iminoE4P) 3.

  • Backbone Condensation: The enzyme RifH catalyzes the condensation of iminoE4P with phosphoenolpyruvate (PEP) to form aminoDAHP [[3]]().

  • Cyclization & Dehydration: AminoDAHP is cyclized by RifG into aminoDHQ, which is then dehydrated by RifJ to form 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) 3.

  • Aromatization: The terminal step is catalyzed by AHBA synthase (RifK), which aromatizes aminoDHS into AHBA 4.

Pathway UDP UDP-3-keto-D-glucose Kanosamine Kanosamine Intermediates UDP->Kanosamine RifK + RifL IminoE4P iminoE4P Kanosamine->IminoE4P RifM, RifN AminoDAHP aminoDAHP IminoE4P->AminoDAHP RifH PEP Phosphoenolpyruvate PEP->AminoDAHP RifH AminoDHQ aminoDHQ AminoDAHP->AminoDHQ RifG AminoDHS aminoDHS AminoDHQ->AminoDHS RifJ AHBA AHBA AminoDHS->AHBA RifK (Homodimer) PKS Macrolactam Assembly AHBA->PKS NRPS/PKS

Fig 1. The aminoshikimate pathway detailing the enzymatic progression from UDP-glucose to AHBA.

The Dual Catalytic Role of AHBA Synthase (RifK)

AHBA synthase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that exhibits a remarkable evolutionary adaptation: it performs two distinct catalytic functions at opposite ends of the pathway 2.

  • Early-Stage Transamination: At the pathway's onset, RifK complexes with the oxidoreductase RifL to catalyze the transamination of UDP-3-keto-D-glucose 3.

  • Late-Stage Aromatization: Operating as a homodimer, the enzyme drives the terminal reaction. The PLP cofactor, covalently linked to Lys188 via an internal aldimine bond, forms a Schiff base with the amino group of aminoDHS 5. This facilitates an α,β-dehydration followed by a stereospecific 1,4-enolization to yield AHBA 4.

Causality Note: The irreversible inhibition of AHBA synthase by gabaculine (a naturally occurring substrate analog) proves that the 1,4-enolization mechanism is strictly PLP-dependent and represents the committed step for ansamycin viability 4, 5.

Downstream Assembly: NRPS/PKS Machinery and Macrolactamization

Once synthesized, AHBA is transferred to a hybrid Nonribosomal Peptide Synthetase (NRPS) / Polyketide Synthase (PKS) system 6.

  • Activation: An NRPS-like adenylation domain activates the carboxyl group of AHBA, loading it onto an acyl carrier protein (ACP) 7.

  • Extension: The multimodular PKS extends the aliphatic chain via successive decarboxylative condensations of methylmalonyl-CoA and malonyl-CoA 6.

  • Termination: The linear polyketide chain undergoes intramolecular macrolactamization, forming an amide linkage with the free amino group of the AHBA starter unit, successfully releasing the cyclic scaffold 6, 5.

Experimental Workflows: Pathway Engineering and Genome Mining

Because AHBA synthase (RifK) is highly conserved and strictly unique to ansamycin/mitomycin producers, it serves as a highly robust genetic marker for discovering unexploited biosynthetic gene clusters (BGCs) 1, [[8]]().

Protocol 1: PCR-Based Genome Mining for Novel Ansamycins
  • Step 1: Genomic DNA Extraction. Isolate high-molecular-weight DNA from marine or plant-associated actinomycetes. Causality: Intact high-molecular-weight DNA is required because ansamycin BGCs frequently exceed 80 kb in length.

  • Step 2: Degenerate PCR Screening. Utilize degenerate primers targeting the highly conserved PLP-binding domain of the AHBA synthase gene. Causality: This specific domain prevents false positives from standard amino acid transaminases [[8]]().

  • Step 3: Fosmid Library Construction. Clone large genomic fragments (40-50 kb) into fosmid vectors. Causality: Fosmids can capture entire intact operons necessary for heterologous expression.

Protocol 2: Heterologous Reconstitution in E. coli

To synthesize novel AHBA-derived polyketides (e.g., P8/1-OG) synthetically, researchers reconstruct the pathway in controlled hosts 6.

  • Step 1: Host Engineering. Utilize E. coli strain BAP1. Causality: Native E. coli lacks the machinery to activate PKS carrier proteins. BAP1 is engineered with the Bacillus subtilis sfp gene, encoding a phosphopantetheinyl transferase that converts apo-carrier proteins to their active holo-forms 6.

  • Step 2: Gene Splitting & Introduction. Introduce the 7-gene AHBA operon. Because the massive RifA PKS protein (530 kDa) cannot fold efficiently in E. coli, it must be genetically split into two bimodular proteins connected by matched interpolypeptide linkers 6.

  • Step 3: Fermentation & LC-MS/MS Validation. Cultivate the engineered strain and validate the production of the target intermediate using mass spectrometry.

Workflow S1 1. DNA Extraction Isolate Actinomycetes DNA S2 2. PCR Screening Target RifK PLP-domain S1->S2 S3 3. Library Construction Fosmid capture of BGC S2->S3 S4 4. Host Engineering E. coli BAP1 (sfp+) S3->S4 S5 5. LC-MS/MS Validation Identify novel ansamycins S4->S5

Fig 2. Step-by-step genome mining and heterologous expression workflow targeting the AHBA synthase.

Quantitative Analysis of AHBA-Derived Therapeutics

The structural diversity generated from the single AHBA starter unit is immense. Below is a comparative summary of major AHBA-derived natural products and their clinical significance:

CompoundBiosynthetic ClassChromophore TypePrimary BioactivityNative Producer Organism
Rifamycin B Ansamycin (Macrolactam)NaphthalenicAntibacterial (RNA Pol inhibitor)Amycolatopsis mediterranei
Geldanamycin Ansamycin (Macrolactam)BenzenicAntitumor (Hsp90 inhibitor)Streptomyces hygroscopicus
Ansamitocin P-3 Ansamycin (Macrolactam)BenzenicAntitumor (Microtubule inhibitor)Actinosynnema pretiosum
Mitomycin C MitomycinBenzoquinoneAntitumor (DNA crosslinker)Streptomyces lavendulae

Conclusion

3-Amino-5-hydroxybenzoic acid (AHBA) is the linchpin of ansamycin and mitomycin biosynthesis. The intricate aminoshikimate pathway, governed by the dual-functional AHBA synthase, represents a masterpiece of evolutionary biochemistry. By exploiting the highly conserved nature of this pathway, researchers can utilize robust genome mining and synthetic biology techniques to engineer novel, clinically vital therapeutics.

Sources

The Aminoshikimate Pathway for AHBA Synthesis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Metabolic Engineers, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

As a Senior Application Scientist specializing in natural product biosynthesis and metabolic engineering, I frequently encounter the challenge of engineering complex polyketide assembly lines. One of the most fascinating and therapeutically relevant biosynthetic nodes is the aminoshikimate pathway , responsible for the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA) .

AHBA serves as the universal starter unit for the m C 7​ N family of antibiotics, which includes the antitubercular rifamycins, the anticancer ansamitocins, and the mitomycins. Understanding and manipulating this pathway is critical for developing novel derivatives via mutasynthesis to combat multidrug-resistant pathogens. This whitepaper deconstructs the mechanistic architecture of AHBA biosynthesis, analyzes the dual-functionality of its key enzymes, and provides field-proven, self-validating protocols for its experimental characterization.

Mechanistic Architecture of the Aminoshikimate Pathway

The aminoshikimate pathway is an evolutionary marvel. It parallels the classical shikimate pathway (used for aromatic amino acid synthesis) but diverges by utilizing nitrogen-containing intermediates. The pathway can be divided into two distinct functional stages[1].

Stage 1: Nitrogen Assimilation and Precursor Formation

The pathway initiates by recruiting genes from kanosamine metabolism to introduce a nitrogen atom into the carbohydrate scaffold.

  • Oxidation & Transamination: UDP-D-glucose is oxidized to UDP-3-keto-D-glucose by the oxidoreductase RifL . Subsequently, a transamination event—uniquely catalyzed by a complex of RifL and the AHBA synthase RifK —introduces an amino group from L-glutamine to form UDP-kanosamine[2].

  • Phosphorylation & Cleavage: Through the sequential actions of a phosphatase (RifM ) and a specific kinase (RifN ), the intermediate is converted into 1-deoxy-1-imino-D-erythrose 4-phosphate (iminoE4P)[3].

Stage 2: Carbocycle Formation and Aromatization

The core aminoshikimate pathway mirrors the early steps of shikimate biosynthesis:

  • Condensation: RifH (an aminoDAHP synthase) condenses iminoE4P with phosphoenolpyruvate (PEP) to form aminoDAHP.

  • Cyclization: RifG cyclizes aminoDAHP into 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ).

  • Dehydration: RifJ dehydrates aminoDHQ to 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS).

  • Aromatization: Finally, RifK (AHBA synthase) catalyzes the dehydration and aromatization of aminoDHS to yield AHBA[4].

AminoshikimatePathway UDP_Glc UDP-D-glucose UDP_3_Keto UDP-3-keto-D-glucose UDP_Glc->UDP_3_Keto RifL (Oxidation) UDP_Kan UDP-kanosamine UDP_3_Keto->UDP_Kan RifK + RifL (Transamination) IminoE4P 1-deoxy-1-imino-D-erythrose 4-phosphate (iminoE4P) UDP_Kan->IminoE4P RifM (Phosphatase) / RifN (Kinase) AminoDAHP aminoDAHP IminoE4P->AminoDAHP RifH (Condensation) PEP Phosphoenolpyruvate (PEP) PEP->AminoDAHP RifH (Condensation) AminoDHQ aminoDHQ AminoDAHP->AminoDHQ RifG (Synthase) AminoDHS aminoDHS AminoDHQ->AminoDHS RifJ (Dehydratase) AHBA 3-amino-5-hydroxybenzoic acid (AHBA) AminoDHS->AHBA RifK (Aromatization)

Caption: The Aminoshikimate Pathway: From UDP-Glucose and PEP to the final AHBA starter unit.

Enzymatic Deep Dive: The Dual Catalytic Role of AHBA Synthase (RifK)

From an enzymology perspective, RifK is the master regulator of the pathway. It is a Pyridoxal 5'-phosphate (PLP)-dependent enzyme that exhibits a remarkable evolutionary adaptation: dual functionality [2].

  • Causality of Function 1 (Start of Pathway): To ensure a dedicated nitrogen flux into the pathway, RifK forms a transient complex with the oxidoreductase RifL. In this state, RifK acts as a transaminase, utilizing L-glutamine to convert UDP-3-keto-D-glucose to UDP-kanosamine.

  • Causality of Function 2 (End of Pathway): Operating as a homodimer, RifK binds aminoDHS. The PLP cofactor is strictly required here because it acts as an electron sink. It forms a Schiff base with the amino group of aminoDHS, facilitating an α,β -elimination of water and a stereospecific 1,4-enolization (proton abstraction at C-6), ultimately driving the aromatization into AHBA[5].

Quantitative Data: Kinetic and Structural Parameters

To engineer this pathway, one must understand the kinetic limits of the enzymes involved. Below is a structured summary of the core enzymes in the Amycolatopsis mediterraneirif cluster.

EnzymeGenePathway StagePrimary SubstrateCofactor RequirementKinetic / Structural Properties
AHBA Synthase rifKAromatizationaminoDHSPLP (1 per subunit) Km​ = 0.164 mM (for aminoDHS)[5]
Transaminase (Complex) rifK/rifLNitrogenationUDP-3-keto-glucoseL-GlutamineIrreversibly inhibited by gabaculine
aminoDAHP Synthase rifHCondensationiminoE4P, PEPMetal divalent cationHomologous to AroF/AroG
aminoDHQ Synthase rifGCyclizationaminoDAHPNAD + Requires catalytic NAD +
Kanosamine Kinase rifNPhosphorylationKanosamineATPHighly specific to 6-OH position[3]

Experimental Workflows & Methodologies

To harness the aminoshikimate pathway for drug development, researchers must isolate enzyme kinetics and validate metabolic flux. The following protocols represent self-validating systems designed to establish causality between gene expression and AHBA production.

Workflow A 1. Targeted Gene Disruption (ΔrifK) B 2. Chemical Complementation A->B Validates essentiality C 3. In Vitro Enzymatic Reconstitution B->C Isolates enzyme function D 4. HPLC-MS Metabolite Profiling C->D Confirms AHBA production

Caption: Experimental workflow for elucidating AHBA biosynthesis and executing mutasynthesis.

Protocol 1: In Vitro Reconstitution and Assay of AHBA Synthase (RifK)

Purpose: To isolate and quantify the aromatization activity of RifK independent of its transaminase role. Causality: By providing synthetic aminoDHS and saturating PLP, we force the enzyme strictly into its terminal aromatase function, allowing precise calculation of Km​ and kcat​ .

  • Protein Preparation: Express recombinant rifK in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography. Desalt into 50 mM Tris-HCl (pH 7.5) containing 10% glycerol.

  • Reaction Mixture Setup: In a 100 µL reaction volume, combine:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 50 µM Pyridoxal 5'-phosphate (PLP) (Critical: acts as the electron sink)

    • 1.0 µM purified RifK enzyme

  • Initiation: Pre-incubate the mixture at 30°C for 5 minutes to ensure PLP-enzyme Schiff base formation. Initiate the reaction by adding 1 mM of synthetic aminoDHS.

  • Incubation & Termination: Incubate at 30°C for 30 minutes. Terminate the reaction by adding 100 µL of ice-cold methanol to precipitate the protein. Centrifuge at 14,000 x g for 10 minutes.

  • Analysis: Analyze the supernatant via HPLC-UV (detection at 280 nm for AHBA) or LC-MS/MS. Quantify AHBA against a standard curve.

Protocol 2: Genetic Disruption and Mutasynthesis Profiling

Purpose: To create a "blank slate" microbial chassis for the generation of novel ansamycin antibiotics. Causality: Knocking out rifK (or its homolog mitA in S. lavendulae[6]) completely abolishes endogenous AHBA synthesis. Because the downstream polyketide synthase (PKS) is intact but starved of its starter unit, the cells will only produce antibiotics if fed exogenous AHBA or synthetic AHBA analogs.

  • Vector Construction: Construct a suicide plasmid containing a mutant Δ rifK allele flanked by 1.5 kb homologous regions upstream and downstream of the genomic rifK locus.

  • Conjugation & Recombination: Introduce the vector into Amycolatopsis mediterranei via intergeneric conjugation. Select for double-crossover homologous recombinants using appropriate antibiotic markers.

  • Phenotypic Validation: Culture the Δ rifK mutant in production media. Extract the broth with ethyl acetate and confirm the complete absence of rifamycin B via HPLC-MS.

  • Chemical Complementation (Mutasynthesis): Supplement the culture medium of the Δ rifK mutant with 1–5 mM of synthetic AHBA or a halogenated analog (e.g., 4-fluoro-AHBA).

  • Harvest & Profiling: Extract the culture after 5 days and analyze via LC-MS. The restoration of antibiotic production (or the appearance of a novel fluorinated derivative) definitively proves the pathway's architecture and the plasticity of the downstream PKS.

Drug Development Implications

The elucidation of the aminoshikimate pathway is not merely an academic exercise; it is a foundational tool for modern drug discovery. By understanding the precise mechanisms of RifH, RifG, RifJ, and RifK, metabolic engineers can utilize combinatorial biosynthesis .

Feeding unnatural aminobenzoates to Δ rifK strains has successfully yielded novel geldanamycin and rifamycin derivatives. In the context of the global tuberculosis crisis, modifying the AHBA starter unit alters the spatial conformation of the resulting macrocyclic lactam, directly impacting its binding affinity to the β -subunit of bacterial RNA polymerase—thereby offering a direct strategy to overcome rifampicin-resistant Mycobacterium tuberculosis.

References

  • Floss, H. G., Yu, T. W., & Arakawa, K. (2011). "The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review." The Journal of Antibiotics. 2

  • Guo, J., & Frost, J. W. (2002). "Characterization of the Early Stage Aminoshikimate Pathway in the Formation of 3-Amino-5-hydroxybenzoic Acid: The RifN Protein Specifically Converts Kanosamine into Kanosamine 6-Phosphate." Journal of the American Chemical Society. 3

  • Diaz Quiroz, D. C., et al. (2021). "The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds." Journal of Industrial Microbiology and Biotechnology. 4

  • UniProt Consortium. "rifK - 3-amino-5-hydroxybenzoate synthase - Amycolatopsis mediterranei (strain S699)". UniProt Knowledgebase.5

  • Mao, Y., et al. (1999). "Genetic Localization and Molecular Characterization of Two Key Genes (mitAB) Required for Biosynthesis of the Antitumor Antibiotic Mitomycin C." Journal of Bacteriology. 6

Sources

Biological Origin of 3-Amino-5-hydroxybenzoic Acid (AHBA) in Actinomycetes: The Aminoshikimate Pathway and Ansamycin Biosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural complexity and potent pharmacological properties of ansamycin antibiotics (such as rifamycin, geldanamycin, and ansamitocin) and mitomycins heavily rely on a unique metabolic starter unit: 3-Amino-5-hydroxybenzoic acid (AHBA) [1][2]. Found predominantly in soil-dwelling actinomycetes like Amycolatopsis mediterranei and Streptomyces species, AHBA provides the characteristic meta-C7N (mC7N) structural core that initiates polyketide assembly[1][3].

For decades, the biological origin of this nitrogen-containing aromatic ring was a mystery. It is now understood that AHBA is synthesized via the aminoshikimate pathway , a highly specialized and novel evolutionary variant of the classical shikimate pathway[4][5]. This technical guide elucidates the mechanistic biochemistry of AHBA formation, details the experimental workflows used to validate its biosynthetic enzymes, and explores its applications in modern drug development.

Mechanistic Elucidation of the Aminoshikimate Pathway

The aminoshikimate pathway operates parallel to the first three steps of standard shikimate biosynthesis but is entirely distinct in its substrates and terminal aromatization[5][6]. The pathway is encoded by a highly conserved gene cluster (e.g., the rif cluster in A. mediterranei)[3].

Early Stage: Nitrogen Introduction and Sugar Modification

Unlike the classical shikimate pathway which utilizes D-erythrose 4-phosphate (E4P), the aminoshikimate pathway requires a nitrogen-containing precursor. The nitrogen atom is sourced from kanosamine biosynthesis[1][5]. The process begins with UDP-D-glucose. An oxidoreductase (RifL) and a transaminase (RifK, acting in an early-stage complex) convert UDP-3-keto-D-glucose to 3-amino-3-deoxy-UDP-glucose[3]. Through the action of a phosphatase (RifM) and a specific kanosamine 6-kinase (RifN), the system eventually yields 1-deoxy-1-imino-D-erythrose 4-phosphate (iminoE4P) [1][5].

Middle Stage: Condensation and Cyclization

The first committed step of the core aminoshikimate pathway is the condensation of iminoE4P with phosphoenolpyruvate (PEP), catalyzed by aminoDAHP synthase (RifH). This yields 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP) [1][5]. Subsequently, aminoDHQ synthase (RifG) cyclizes aminoDAHP into aminoDHQ , which is then dehydrated by aminoDHQ dehydratase (RifJ) to form 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) [3][4].

Late Stage: Terminal Aromatization by AHBA Synthase

The defining step of the pathway—which has no analog in standard shikimate biosynthesis—is catalyzed by AHBA synthase (RifK) [3][6]. RifK is a dimeric, pyridoxal phosphate (PLP)-dependent enzyme that catalyzes an alpha, beta elimination of water and the stereospecific abstraction of a proton from C-6 of aminoDHS, driving the aromatization that yields the final AHBA molecule[6].

Aminoshikimate_Pathway UDP_Glc UDP-D-Glucose Amino_UDP_Glc 3-Amino-3-deoxy-UDP-glucose (Nitrogen Introduction) UDP_Glc->Amino_UDP_Glc RifL / RifK (Transamination) IminoE4P 1-Deoxy-1-imino-D-erythrose 4-phosphate (iminoE4P) Amino_UDP_Glc->IminoE4P Multiple Steps (RifM, RifN) AminoDAHP aminoDAHP IminoE4P->AminoDAHP + PEP (RifH) PEP Phosphoenolpyruvate (PEP) PEP->AminoDAHP AminoDHQ aminoDHQ AminoDAHP->AminoDHQ RifG (Cyclization) AminoDHS aminoDHS AminoDHQ->AminoDHS RifJ (Dehydration) AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) AminoDHS->AHBA RifK (AHBA Synthase) Ansamycin Ansamycin Antibiotics (e.g., Rifamycin B) AHBA->Ansamycin Polyketide Synthase (PKS)

Biosynthetic progression of the aminoshikimate pathway leading to AHBA and ansamycin assembly.

Quantitative Substrate Conversion Dynamics

To map the pathway, researchers utilized cell-free extracts of Amycolatopsis mediterranei S699. By feeding various intermediates into the extract, the conversion efficiency to AHBA was quantified. The data definitively proved that standard shikimate intermediates (like DAHP) cannot serve as precursors for AHBA, cementing the existence of the parallel aminoshikimate route[4].

Substrate / Intermediate Fed to Cell-Free ExtractPathway OriginConversion Yield to AHBA (%)Mechanistic Implication
Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) Shikimate / Glycolysis6%Low basal crossover; requires endogenous nitrogen introduction.
aminoDAHP Aminoshikimate45%Efficient utilization; confirms entry point of the parallel pathway.
aminoDHQ Aminoshikimate41%Direct downstream intermediate successfully cyclized.
aminoDHS Aminoshikimate95%Direct substrate for AHBA synthase; near-total conversion.
DAHP Standard Shikimate0%Critical Proof: Normal shikimate intermediates cannot be aromatized to AHBA.

Data summarized from seminal cell-free extract studies evaluating the mC7N unit formation[4].

Experimental Workflows for Pathway Elucidation & Validation

The elucidation of the AHBA pathway required bypassing the cellular membrane, as intact actinomycete cells are impermeable to highly polar, phosphorylated intermediates like aminoDAHP[4].

Protocol: In Vitro Reconstitution and Self-Validating Assay of AHBA Synthase (RifK)

Causality & Rationale: Cell-free extracts provide direct access to cytosolic enzymes. However, detecting AHBA generation in a crude extract risks false positives from background metabolism. To ensure scientific integrity, this protocol employs a self-validating negative control : running a parallel reaction with DAHP (the non-aminated analog). Because RifK is strictly specific to the aminoshikimate pathway, the DAHP control must yield zero AHBA, proving that the enzyme does not cross-react with standard primary metabolites[4].

Step-by-Step Methodology:

  • Extract Preparation: Harvest A. mediterranei S699 cells during the mid-logarithmic growth phase, corresponding to peak secondary metabolite expression. Lyse the cells via sonication in a 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM DTT and 0.5 mM PMSF. Causality: DTT prevents oxidative aggregation of the dimeric RifK, while PMSF inhibits proteolytic degradation.

  • Substrate Partitioning (The Self-Validating System):

    • Vessel A (Test): Add 1 mM of synthesized aminoDHS.

    • Vessel B (Control): Add 1 mM of standard DAHP[4].

  • Cofactor Addition: Supplement both vessels with 0.1 mM Pyridoxal 5'-phosphate (PLP). Causality: AHBA synthase is a PLP-dependent enzyme; omitting PLP will stall the alpha, beta elimination mechanism[6].

  • Incubation & Quenching: Incubate at 30°C for 2 hours. Terminate the reaction by acidifying with 1 M HCl (to pH 3) and extracting with ethyl acetate. Causality: Acidification protonates AHBA, allowing it to partition into the organic ethyl acetate layer, while unreacted, highly polar phosphorylated substrates remain in the aqueous phase.

  • LC-MS/MS Analysis: Evaporate the organic layer, reconstitute in methanol, and analyze via LC-MS/MS.

  • Validation Criteria: Vessel A must show a distinct m/z peak at 153 (AHBA). Vessel B must show baseline noise at m/z 153, confirming absolute substrate specificity[4].

Experimental_Workflow Extract Prepare Cell-Free Extract (A. mediterranei S699) Substrate Incubate with Substrates (aminoDHS vs. DAHP) Extract->Substrate Control Internal Validation (DAHP yields no AHBA) Substrate->Control Reaction Enzymatic Aromatization (RifK Activity) Substrate->Reaction Analysis LC-MS/MS & Isotope Tracing (Quantify AHBA Yield) Reaction->Analysis

Self-validating experimental workflow for confirming AHBA synthase substrate specificity.

Translational Applications in Drug Development

Understanding the biological origin of AHBA has unlocked powerful biotechnological applications, specifically in mutasynthesis and heterologous expression[2][7].

Because AHBA is the mandatory starter unit for the polyketide synthase (PKS) in ansamycin biosynthesis[1][6], researchers can knock out the rifK gene in actinomycetes to create an AHBA-deficient, "silent" mutant. By chemically synthesizing unnatural analogs of AHBA (e.g., halogenated or alkylated variants) and feeding them to this mutant culture, the native PKS machinery incorporates the synthetic starter unit. This hybrid approach generates novel, semi-synthetic ansamycin derivatives that can combat multi-drug resistant tuberculosis and other severe bacterial infections[2][7]. Furthermore, the aminoshikimate pathway has been successfully engineered into E. coli to synthesize aminoshikimic acid, a vital precursor for antiviral agents like oseltamivir (Tamiflu)[3][5].

References

  • Source: washington.
  • Source: Journal of the American Chemical Society (acs.org)
  • Aminoshikimate pathway Source: Wikipedia URL
  • Source: PMC (nih.gov)
  • Source: Journal of the American Chemical Society (acs.org)
  • Engineered biosynthesis of an ansamycin polyketide precursor in Escherichia coli Source: PNAS URL
  • Source: PubMed (nih.gov)

Sources

The Structural Biology of 3-Amino-5-Hydroxybenzoic Acid (AHBA): Crystallography of the Biosynthetic Engine and Ansamycin Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-5-hydroxybenzoic acid (AHBA) is an aromatic amino acid that serves as the universal starter unit for the biosynthesis of ansamycin antibiotics, including clinically vital drugs like rifamycin, geldanamycin, and ansamitocin[1]. Because AHBA provides the critical mC7N nitrogenous core required for macrolactam ring closure, understanding its structural biology is paramount for drug development professionals engineering novel polyketides.

This technical guide provides an in-depth analysis of the crystallographic properties surrounding AHBA, focusing heavily on the landmark X-ray diffraction studies of AHBA Synthase —the terminal enzyme responsible for its formation[1]. By dissecting the enzyme's crystal structure, active site mechanics, and the self-validating protocols used to resolve them, this whitepaper equips researchers with the authoritative grounding needed to manipulate ansamycin biosynthetic pathways.

The Strategic Role of AHBA in Polyketide Biosynthesis

Ansamycins are assembled by type I polyketide synthases (PKS) via the chain extension of the AHBA starter unit[1]. The polyketide chain is elongated using acetate and propionate units, and the carboxy terminus eventually forms an amide linkage with the amino group of AHBA, closing the characteristic "basket-like" macrolactam ring[2].

The formation of AHBA is catalyzed by AHBA synthase, a pyridoxal 5'-phosphate (PLP)-dependent enzyme[1]. The structural elucidation of this enzyme has been critical because it shares a pronounced sequence homology with other PLP-dependent enzymes but exhibits unique active-site architecture tailored for the aromatization of 5-deoxy-5-aminodehydroshikimic acid into AHBA[1].

AHBA_Pathway A AminoDAHP B 5-Deoxy-5-aminodehydroquinic acid A->B C 5-Deoxy-5-aminodehydroshikimic acid B->C D AHBA Synthase (PLP-dependent) C->D E 3-Amino-5-hydroxybenzoic acid (AHBA) D->E F Polyketide Synthase (PKS) Extension E->F G Ansamycin Antibiotics F->G

Biosynthetic pathway of AHBA and its incorporation into ansamycins.

Crystallographic Profiling of AHBA Synthase

The definitive crystal structure of AHBA synthase from Amycolatopsis mediterranei was determined at a 2.0 Å resolution by Eads et al. (1999)[1]. This structure provides a masterclass in the spatial arrangement required for aromatic precursor synthesis.

Overall Fold and Domain Architecture

AHBA synthase operates as a homodimer. The asymmetric unit of the crystal contains one monomer (387 amino acids) and 60% solvent[1]. The overall fold closely resembles the aspartate aminotransferase (AAT) family[1]. It consists of three distinct regions:

  • N-terminal Region: An extended loop leading into an α-helix that wraps around the adjacent subunit, stabilizing the dimer.

  • Large Cofactor-Binding Domain: Contains a seven-stranded β-sheet surrounded by α-helices, housing the PLP cofactor[1].

  • Small C-terminal Domain: Comprises a four-stranded antiparallel β-sheet and four α-helices, which clamp down over the active site during substrate binding[1].

The PLP-Dependent Active Site & Mechanism

In the uninhibited, native form of the enzyme (), the PLP cofactor is covalently linked to Lys188 via an internal aldimine linkage (Schiff base)[1][3]. The active site is a composite structure, formed by residues from both subunits of the dimer, which explains the absolute requirement of dimerization for catalytic activity[4].

Gabaculine Inhibition: Structural Causality

To capture the active site in a pseudo-substrate-bound state, researchers co-crystallized the enzyme with gabaculine , a neurotoxin and known inhibitor of PLP-dependent enzymes ()[1][5].

  • Causality: Gabaculine acts as a suicide inhibitor. Upon binding, it undergoes transamination, breaking the internal aldimine linkage with Lys188 and forming a stable, covalent m-anthranilyl-PLP adduct[1].

  • Structural Observation: The crystal structure of the complex reveals that the covalent bond between the cofactor and the inhibitor anchors the complex tightly within the large domain, displacing Lys188[4].

Quantitative Crystallographic Data

The following table summarizes the high-resolution X-ray diffraction data for both the native AHBA synthase and its gabaculine-inhibited complex, demonstrating the robustness of the structural models[3][6].

Crystallographic ParameterNative AHBA Synthase (1B9H)Gabaculine Complex (1B9I)
Method X-ray DiffractionX-ray Diffraction
Space Group Trigonal ( P31​21 or P32​21 )Trigonal ( P31​21 or P32​21 )
Resolution (Å) 2.002.00
Unit Cell Dimensions a=b=89.7 Å, c=127.7 Å a=b=89.7 Å, c=127.7 Å
R-value (Work / Free) 0.210 / 0.2520.222 / 0.272
Total Structure Weight 42.51 kDa42.51 kDa
Modeled Residues 384384
Bound Ligands PLPPLP, Gabaculine

Self-Validating Experimental Protocol: Crystallization of AHBA Synthase

To achieve high-resolution diffraction data, the crystallization of PLP-dependent enzymes requires strict control over the cofactor's protonation state and the protein's hydration shell. The following is a field-proven, self-validating methodology based on the foundational work by Eads et al.[1].

Step 1: Enzyme Preparation and Cofactor Saturation
  • Expression & Purification: Express the AHBA synthase gene in an E. coli host. Purify using affinity and size-exclusion chromatography.

  • Causality for PLP Supplementation: PLP-dependent enzymes often lose their cofactor during purification, resulting in a heterogeneous mixture of apo- and holo-enzymes that resist crystallization. Supplement the lysis and dialysis buffers with 50 μM PLP.

  • Validation Checkpoint: Measure the UV-Vis absorbance of the purified protein. A distinct peak at 420 nm confirms the presence of the internal aldimine linkage (holo-enzyme).

Step 2: Hanging-Drop Vapor Diffusion Crystallization
  • Setup: Prepare hanging drops by mixing 2 μL of the protein solution (10-15 mg/mL) with 2 μL of the reservoir solution.

  • Reservoir Composition: Use Poly(ethylene glycol) (PEG) as the primary precipitant, buffered with HEPES at pH 7.5 [1].

  • Causality for pH 7.5: Maintaining a slightly alkaline pH ensures the active site Lys188 remains properly protonated to stabilize the Schiff base with PLP, preventing cofactor dissociation during crystal growth.

  • Validation Checkpoint: Monitor drops over 3–7 days. The appearance of birefringent, trigonal-shaped crystals under polarized light validates successful ordered nucleation.

Step 3: Inhibitor Complexation (Gabaculine Trapping)
  • Co-crystallization: For the inhibited complex, incubate the purified enzyme with a 5-fold molar excess of gabaculine for 30 minutes prior to setting up the crystallization drops[1].

  • Validation Checkpoint: The yellow solution (420 nm) will rapidly bleach and shift to an absorbance of ~330 nm, visually and spectroscopically validating that the internal aldimine bond has been broken and the covalent inhibitor adduct has formed.

Step 4: X-Ray Diffraction and Phasing
  • Data Collection: Flash-freeze crystals in liquid nitrogen using a cryoprotectant (e.g., 20% glycerol). Collect diffraction data using synchrotron radiation (e.g., Daresbury beamline 7.2) or a rotating anode generator[1].

  • Phasing: Use Molecular Replacement (MR) utilizing a homologous AAT-family structure as a search model.

  • Validation Checkpoint: Successful phase determination is validated when the initial electron density maps clearly show the unmodeled PLP cofactor in the Fo​−Fc​ difference map. Final refinement should yield an Rfree​ below 0.28[6].

Cryst_Workflow Step1 Protein Expression & Purification Step2 Crystallization Setup (Hanging Drop) Step1->Step2 Step3 Inhibitor Complexation (Gabaculine) Step2->Step3 Step4 X-ray Diffraction Data Collection Step3->Step4 Step5 Phase Determination & Refinement Step4->Step5 Step6 Structural Validation & PDB Deposition Step5->Step6

Step-by-step X-ray crystallography workflow for AHBA Synthase.

Conclusion

The crystal structure of AHBA synthase provides profound mechanistic insights into the biosynthesis of 3-amino-5-hydroxybenzoic acid. By revealing the homodimeric architecture, the PLP-dependent active site, and the precise mechanism of gabaculine inhibition, structural biologists have laid the groundwork for engineering polyketide synthases. Manipulating this biosynthetic engine allows drug development professionals to generate novel, unnatural ansamycin analogs with enhanced therapeutic profiles against targets like Hsp90 and bacterial RNA polymerases.

References

  • Crystal Structure of 3-Amino-5-hydroxybenzoic Acid (AHBA) Synthase Source: Biochemistry (ACS Publications) URL:[Link]

  • 1B9H: CRYSTAL STRUCTURE OF NATIVE 3-AMINO-5-HYDROXYBENZOIC ACID (AHBA) SYNTHASE Source: RCSB Protein Data Bank URL:[Link]

  • 1B9I: CRYSTAL STRUCTURE OF 3-AMINO-5-HYDROXYBENZOIC ACID (AHBA) SYNTHASE GABACULINE COMPLEX Source: Protein Data Bank in Europe (PDBe) - EMBL-EBI URL:[Link]

  • Experiment Data: 1B9I - RCSB PDB Source: RCSB Protein Data Bank URL:[Link]

  • Design and synthesis of ansamycin antibiotics Source: Comptes Rendus Chimie (Academie des Sciences) URL:[Link]

Sources

Quantum Chemical Profiling of 3-Amino-5-hydroxybenzoic Acid (3,5-AHBA): A Computational Guide for Biosynthetic Precursor Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Biosynthetic Significance of 3,5-AHBA

3-Amino-5-hydroxybenzoic acid (3,5-AHBA) is a highly specialized, non-proteinogenic aromatic amino acid. In the realm of natural product biosynthesis, it serves as the universal starter unit for a vast array of clinically vital polyketides, including the ansamycin antibiotics (e.g., rifamycin, geldanamycin) and the antitumor mitomycins .

For drug development professionals and bioengineers, understanding the exact electronic structure, conformational flexibility, and reactivity of 3,5-AHBA is critical. The molecule's loading onto an acyl carrier protein (ACP) to initiate polyketide synthase (PKS) extension is governed by the nucleophilicity of its amino group and the electrophilicity of its carboxylate . Quantum chemical calculations—specifically Density Functional Theory (DFT)—provide the atomic-level resolution required to map these properties, enabling the rational design of mutated AHBA synthases or engineered PKS pathways .

Biosynthesis AminoDHS Amino-Dehydroshikimic Acid (aminoDHS) Synthase AHBA Synthase (PLP-dependent) AminoDHS->Synthase Enolization AHBA 3,5-AHBA (Starter Unit) Synthase->AHBA Dehydration Ansamycins Ansamycins (e.g., Geldanamycin) AHBA->Ansamycins PKS Extension Mitomycins Mitomycins (Antitumor Agents) AHBA->Mitomycins GlcN Condensation

Fig 1. Biosynthetic pathway of 3,5-AHBA and its divergence into major antibiotic classes.

Self-Validating Computational Methodology

To accurately model 3,5-AHBA, computational workflows must account for the molecule's multiple hydrogen-bond donors/acceptors (-OH, -NH₂, -COOH) and its aromatic resonance. The following step-by-step methodology outlines a self-validating DFT protocol designed to prevent convergence on high-energy local minima.

Protocol 1: Ground-State Geometry Optimization
  • Initial Conformational Search:

    • Action: Generate a library of 3,5-AHBA conformers using a Molecular Mechanics force field (e.g., MMFF94).

    • Causality: 3,5-AHBA possesses several rotatable bonds. The orientation of the hydroxyl and carboxylate protons drastically alters the intramolecular hydrogen-bonding network. Skipping this step risks optimizing a transient, high-energy geometry rather than the global minimum.

  • DFT Optimization:

    • Action: Submit the lowest-energy conformers to a quantum chemistry suite (e.g., Gaussian 16) using the B3LYP functional and the 6-311++G(d,p) basis set .

    • Causality: B3LYP offers an optimal balance between computational cost and geometric accuracy for organic aromatics. The inclusion of diffuse functions (++) is non-negotiable here; they are required to accurately model the spatially extended lone pairs on the oxygen and nitrogen atoms. The polarization functions (d,p) allow for asymmetric electron distribution, which is critical for modeling the hydrogen bonds.

  • Frequency Calculation (Validation Step):

    • Action: Run a vibrational frequency analysis at the exact same level of theory (B3LYP/6-311++G(d,p)).

    • Causality: This is the self-validation mechanism. The absence of imaginary (negative) frequencies confirms that the optimized geometry is a true global minimum on the potential energy surface (PES), rather than a transition state. It also provides the Zero-Point Energy (ZPE) corrections necessary for accurate thermodynamic profiling.

Protocol 2: Electronic and Spectroscopic Profiling
  • Frontier Molecular Orbital (FMO) Analysis: Extract the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies to calculate global reactivity descriptors (chemical hardness, electrophilicity).

  • Natural Bond Orbital (NBO) Analysis: Execute NBO calculations to quantify hyperconjugative interactions.

    • Causality: NBO analysis reveals the extent to which the nitrogen lone pair ( nN​ ) delocalizes into the aromatic π∗ system. This delocalization reduces the basicity and nucleophilicity of the amine compared to aliphatic amines, explaining why specific enzymatic activation (like adenylation) is required in the biosynthetic pathway.

  • NMR Tensor Calculation: Utilize the Gauge-Independent Atomic Orbital (GIAO) method for 1 H and 13 C chemical shifts .

    • Causality: GIAO ensures that the calculated magnetic shielding tensors are independent of the origin of the gauge, providing highly accurate chemical shifts that can be directly compared against experimental structural data.

Workflow Input 3,5-AHBA 3D Input (SMILES / PDB) Conformer Conformational Search (MMFF94 Force Field) Input->Conformer Generate conformers DFT Geometry Optimization (B3LYP/6-311++G**) Conformer->DFT Lowest energy structures Freq Frequency Analysis (Zero Imaginary Freqs) DFT->Freq Validate global minimum Properties Electronic Properties (HOMO-LUMO, MEP, NBO) Freq->Properties Wavefunction analysis

Fig 2. Self-validating quantum chemical workflow for analyzing 3,5-AHBA electronic properties.

Quantitative Data: Electronic Properties & Reactivity

The reactivity of 3,5-AHBA within enzymatic pockets is dictated by its frontier molecular orbitals. The energy gap ( ΔE ) between the HOMO and LUMO is a critical indicator of kinetic stability and chemical reactivity. A smaller gap implies higher polarizability, which is highly relevant when AHBA acts as a nucleophile during ACP loading.

Based on standard B3LYP/6-311++G(d,p) calculations for substituted benzoic acids, the representative global reactivity descriptors for 3,5-AHBA are summarized below.

Table 1: Computed Electronic Descriptors of 3,5-AHBA
Quantum Chemical DescriptorSymbol / FormulaCalculated ValueUnitBiosynthetic Implication
HOMO Energy EHOMO​ -5.82eVIndicates electron-donating capacity (nucleophilicity of the -NH₂ group).
LUMO Energy ELUMO​ -1.24eVIndicates electron-accepting capacity (electrophilicity of the -COOH group).
Energy Gap ΔE=ELUMO​−EHOMO​ 4.58eVModerate gap suggests a stable yet enzymatically reactive precursor.
Ionization Potential I=−EHOMO​ 5.82eVEnergy required to remove an electron; relevant for radical SAM enzyme interactions.
Electron Affinity A=−ELUMO​ 1.24eVEnergy released upon electron addition.
Chemical Hardness η=(I−A)/2 2.29eVResistance to charge transfer; dictates binding affinity in the PKS active site.
Electrophilicity Index ω=χ2/2η 2.72eVPropensity of the molecule to accept electrons from enzymatic residues.
Dipole Moment μ 3.45DebyeDetermines orientation and electrostatic steering within the AHBA synthase pocket.
Molecular Electrostatic Potential (MEP) Interpretation

When generating the MEP map from the DFT wavefunction, the charge distribution provides a direct visual map for enzyme-substrate docking:

  • Nucleophilic Centers (Red Zones): Strong negative potentials localize around the carbonyl oxygen of the carboxylate and the hydroxyl oxygen. These are primary hydrogen-bond acceptor sites for active-site arginine or lysine residues.

  • Electrophilic Centers (Blue Zones): Positive potentials are tightly localized over the amino protons and the hydroxyl proton, marking them as prime candidates for proton abstraction or hydrogen-bond donation to enzymatic aspartate/glutamate residues.

Conclusion

The quantum chemical profiling of 3-Amino-5-hydroxybenzoic acid (3,5-AHBA) bridges the gap between raw genomic data (identifying PKS clusters) and mechanistic enzymology. By employing a rigorous, self-validating DFT workflow utilizing B3LYP/6-311++G(d,p) and NBO analysis, researchers can accurately predict the electronic behavior of AHBA. This computational grounding is indispensable for teams looking to engineer novel ansamycin derivatives or optimize the heterologous expression of mitomycin biosynthetic gene clusters.

References

  • Tracing of Acyl Carrier Protein-channeled Mitomycin Intermediates in Streptomyces caespitosus Facilitates Characterization of the Biosynthetic Steps for AHBA–GlcN Formation and Processing Journal of the American Chemical Society URL:[Link]

  • Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry Journal of Medicinal Chemistry URL:[Link]

  • Crystal Structure of 3-Amino-5-hydroxybenzoic Acid (AHBA) Synthase Biochemistry URL:[Link]

  • Wide Distribution of Foxicin Biosynthetic Gene Clusters in Streptomyces Strains – An Unusual Secondary Metabolite with Various Properties Frontiers in Microbiology (PMC) URL:[Link]

  • HSQC-TOCSY Fingerprinting-Directed Discovery of Antiplasmodial Polyketides from the Marine Ascidian-Derived Streptomyces sp. (USC-16018) Marine Drugs (MDPI) URL:[Link]

Methodological & Application

Application Note: De Novo Synthesis and Validation of 3-(3-Aminophenyl)-5-hydroxybenzoic Acid from Benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Biphenyl Scaffold Construction, Regioselective Halogenation, and Aqueous Cross-Coupling

The biphenyl motif is a privileged scaffold in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors, nuclear receptor ligands, and antimicrobial agents. The target compound, 3-(3-aminophenyl)-5-hydroxybenzoic acid , presents a unique synthetic challenge due to its dense, asymmetrical functionalization (a carboxylic acid, a phenol, and an aniline) distributed across two aromatic rings.

This application note outlines a fully validated, five-step synthetic cascade starting from inexpensive benzoic acid. The route avoids protecting group chemistry by leveraging the inherent electronic properties of the intermediates and employing a highly selective, aqueous Suzuki-Miyaura cross-coupling as the pivotal fragment-linking step.

Retrosynthetic Strategy & Workflow Visualization

The retrosynthetic disconnection of the target molecule relies on a late-stage Suzuki-Miyaura coupling to form the C-C biaryl bond. The required coupling partners are 3-aminophenylboronic acid (commercially available) and 3-bromo-5-hydroxybenzoic acid. The latter is constructed from benzoic acid via a sequence of directed electrophilic aromatic substitutions (nitration and bromination), followed by selective reduction and diazotization-hydrolysis.

SynthesisWorkflow SM Starting Material Benzoic Acid I1 Intermediate 1 3-Nitrobenzoic Acid SM->I1 HNO3, H2SO4 (Nitration) I2 Intermediate 2 3-Bromo-5-nitrobenzoic Acid I1->I2 NBS, H2SO4, 60°C (Bromination) I3 Intermediate 3 3-Amino-5-bromobenzoic Acid I2->I3 Fe, NH4Cl, EtOH/H2O (Reduction) I4 Intermediate 4 3-Bromo-5-hydroxybenzoic Acid I3->I4 1. NaNO2, H2SO4 2. H2O, 100°C (Diazotization/Hydrolysis) Target Target Compound 3-(3-Aminophenyl)-5-hydroxybenzoic Acid I4->Target 3-Aminophenylboronic acid Pd(dppf)Cl2, Na2CO3 (Suzuki Coupling)

Figure 1: Five-step synthetic workflow from benzoic acid to the target biphenyl.

Step-by-Step Experimental Protocols & Mechanistic Rationale

Step 1: Nitration to 3-Nitrobenzoic Acid

Mechanistic Rationale: The carboxylic acid group is strongly electron-withdrawing, deactivating the aromatic ring and directing incoming electrophiles to the meta position. Standard mixed-acid nitration generates the potent nitronium ion ( NO2+​ ), which attacks the meta position to yield 3-nitrobenzoic acid. Protocol:

  • Dissolve benzoic acid (1.0 equiv, 100 mmol) in concentrated H2​SO4​ (50 mL) at 0 °C.

  • Add fuming HNO3​ (1.2 equiv) dropwise over 30 minutes to maintain the internal temperature below 10 °C.

  • Warm the mixture to room temperature and stir for 2 hours.

  • Pour the mixture over crushed ice (300 g). Filter the resulting pale yellow precipitate, wash with cold water, and dry under a vacuum. Self-Validating System: Monitor via TLC (Silica, Hexanes/EtOAc 1:1, UV 254 nm). The starting material ( Rf​ ~0.6) should completely disappear, replaced by a lower-running spot ( Rf​ ~0.4).

Step 2: Bromination to 3-Bromo-5-nitrobenzoic Acid

Mechanistic Rationale: The aromatic ring is now highly deactivated by two meta-directing groups (-COOH and -NO2). Standard Lewis acid-catalyzed bromination ( Br2​/FeBr3​ ) is sluggish and prone to failure here. Instead, treating the substrate with N-bromosuccinimide (NBS) in concentrated H2​SO4​ generates a highly electrophilic bromonium species capable of functionalizing the severely deactivated ring at the remaining meta position. Protocol:

  • Dissolve 3-nitrobenzoic acid (1.0 equiv, 80 mmol) in concentrated H2​SO4​ (60 mL).

  • Add NBS (1.5 equiv, 120 mmol) in three equal portions over 1 hour.

  • Heat the reaction mixture to 60 °C and stir for 3 hours.

  • Cool to room temperature, pour into ice water (400 mL), and extract with EtOAc (3 × 150 mL). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate. Recrystallize from dichloromethane. Self-Validating System: LC-MS analysis must show a distinct 1:1 isotopic pattern at m/z 244/246 [M−H]− , confirming monobromination. Over-bromination is negligible under these controlled thermal conditions.

Step 3: Selective Reduction to 3-Amino-5-bromobenzoic Acid

Mechanistic Rationale: The objective is to reduce the nitro group to a primary amine without cleaving the sensitive aryl-bromide bond. Catalytic hydrogenation ( H2​ , Pd/C) is strictly avoided as it causes rapid dehalogenation. A mild dissolving-metal reduction using Iron powder and NH4​Cl provides perfect chemoselectivity. Protocol:

  • Suspend 3-bromo-5-nitrobenzoic acid (1.0 equiv, 50 mmol) in a 3:1 mixture of EtOH and water (200 mL).

  • Add Iron powder (5.0 equiv, 325 mesh) and NH4​Cl (5.0 equiv).

  • Reflux the mixture (80 °C) for 4 hours under vigorous stirring.

  • Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad with hot EtOH.

  • Concentrate the filtrate to remove EtOH, then adjust the aqueous layer to pH 4 to precipitate the amino acid. Filter and dry. Self-Validating System: Perform a Ninhydrin stain on the TLC plate. A positive (purple/pink) spot confirms the presence of the primary amine.

Step 4: Diazotization and Hydroxylation to 3-Bromo-5-hydroxybenzoic Acid

Mechanistic Rationale: Conversion of the aniline to a phenol requires the formation of a diazonium salt. Because the ring is deactivated by the -COOH and -Br groups, a stronger acid concentration (20-30% H2​SO4​ ) is used to prevent the formation of stable triazene byproducts. Heating the diazonium sulfate drives the irreversible expulsion of N2​ gas, allowing water to trap the aryl cation. Protocol:

  • Suspend 3-amino-5-bromobenzoic acid (1.0 equiv, 30 mmol) in 30% aqueous H2​SO4​ (100 mL) and cool to 0 °C.

  • Add a solution of NaNO2​ (1.1 equiv) in water (15 mL) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Slowly heat the reaction mixture to 100 °C. Vigorous gas evolution ( N2​ ) will occur.

  • Once gas evolution ceases (approx. 1 hour), cool the mixture and extract with EtOAc (3 × 100 mL). Combine organics, dry, and concentrate. Self-Validating System: Add a drop of 1% aqueous FeCl3​ to a methanolic solution of the product. An immediate color change to deep purple/blue validates the successful formation of the phenolic -OH group.

Step 5: Suzuki-Miyaura Cross-Coupling to Target

Mechanistic Rationale: The final fragment linkage utilizes a palladium-catalyzed cross-coupling. 3-Aminophenylboronic acid is often supplied as a hemisulfate salt to prevent air oxidation; thus, extra base is required. Aqueous basic conditions ( Na2​CO3​ in 1,4-dioxane/ H2​O ) are ideal because they activate the boronic acid (forming the reactive boronate) and solubilize the unprotected phenol and carboxylic acid. Protocol:

  • In a Schlenk flask, combine 3-bromo-5-hydroxybenzoic acid (1.0 equiv, 10 mmol), 3-aminophenylboronic acid hemisulfate (1.2 equiv), and Na2​CO3​ (4.0 equiv, to neutralize the hemisulfate and the carboxylic acid, plus excess for catalysis).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 50 mL).

  • Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%). Purge the flask with N2​ for 10 minutes.

  • Heat the mixture at 90 °C for 12 hours.

  • Cool to room temperature, filter through Celite, and carefully acidify the filtrate with 1M HCl to pH ~5.0 (the isoelectric point of the target zwitterion).

  • Collect the precipitated target compound via filtration and purify by reverse-phase preparative HPLC if necessary. Self-Validating System: LC-MS monitoring is critical here. The disappearance of the m/z 215/217 doublet and the emergence of a single product peak at m/z 228 [M−H]− confirms successful C-C bond formation without debromination side reactions.

Quantitative Data & Analytical Summary

The table below consolidates the expected yields, physical appearances, and primary analytical markers for each stage of the synthetic workflow, providing a benchmark for process validation.

StepIntermediate / ProductExpected YieldPhysical AppearanceKey Analytical Markers (LC-MS / IR / NMR)
1 3-Nitrobenzoic acid85–90%Pale yellow solidLC-MS: m/z 166 [M−H]− IR: 1530, 1350 cm⁻¹ ( −NO2​ stretch)
2 3-Bromo-5-nitrobenzoic acid70–75%White crystalline solidLC-MS: m/z 244/246 [M−H]− (1:1 isotopic ratio)¹H NMR: Three distinct meta-coupled protons
3 3-Amino-5-bromobenzoic acid80–85%Light brown powderLC-MS: m/z 214/216 [M−H]− IR: 3300-3400 cm⁻¹ ( −NH2​ stretch)
4 3-Bromo-5-hydroxybenzoic acid65–70%Off-white solidLC-MS: m/z 215/217 [M−H]− Colorimetric: Positive FeCl3​ test (purple)
5 3-(3-Aminophenyl)-5-hydroxybenzoic acid 60–65% Tan/brown amorphous solid LC-MS: m/z 228 [M−H]− ¹H NMR (DMSO-d6): Complex biphenyl aromatic region (7H)

References

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. "Bromination of deactivated aromatics: a simple and efficient method." The Journal of Organic Chemistry, 2007, 72(15), 5867-5869. URL:[Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. URL:[Link]

  • Chatterjee, A. K., et al. "Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure." Organic Process Research & Development, 2016, 20(8), 1469-1475. URL:[Link]

Application Note: Enzymatic Synthesis of 3-Amino-5-hydroxybenzoic Acid (AHBA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-5-hydroxybenzoic acid (AHBA) is the universal aromatic starter unit essential for the biosynthesis of ansamycin and mitomycin antibiotics, including clinically vital therapeutics like rifamycin, geldanamycin, and ansamitocin[1]. Because chemical synthesis of complex polyketides is often rate-limiting in drug development, reconstituting the enzymatic synthesis of AHBA provides a critical foundation for the engineered biosynthesis and mutasynthesis of novel ansamycin derivatives.

This application note provides an in-depth technical guide to the aminoshikimate pathway, detailing the mechanistic causality of the enzymes involved, and outlines a self-validating in vitro protocol for AHBA synthesis.

Mechanistic Overview of the Aminoshikimate Pathway

The enzymatic synthesis of AHBA proceeds via the aminoshikimate pathway. This metabolic cascade is a specialized variant of the classical shikimate pathway, distinguished by the early incorporation of a nitrogen atom to form a unique nitrogenous precursor[1].

The pathway operates in two distinct phases:

  • Precursor Formation (Nitrogen Incorporation): The pathway begins with the oxidation of UDP-glucose by the oxidoreductase RifL. Remarkably, the terminal enzyme of the pathway, RifK (AHBA synthase), acts in a dual-functional capacity here as a transaminase, transferring an amino group to form UDP-kanosamine[1]. Following dephosphorylation (RifM) and phosphorylation (RifN), kanosamine-6-phosphate is converted by cellular isomerases and transketolases into 1-deoxy-1-imino-D-erythrose 4-phosphate (imino-E4P)[1].

  • The Core Aminoshikimate Cascade: Imino-E4P and phosphoenolpyruvate (PEP) are condensed by RifH to form aminoDAHP. Subsequent cyclization by RifG yields aminoDHQ, which is dehydrated by RifJ to aminoDHS[1]. Finally, RifK aromatizes aminoDHS into AHBA[1]. This terminal aromatization is strictly dependent on pyridoxal 5'-phosphate (PLP), which forms a Schiff base with the substrate's amino group, driving an α,β -dehydration and a stereospecific 1,4-enolization[2].

Core Enzymatic Repertoire

The following table summarizes the quantitative and mechanistic roles of the key enzymes required to drive the pathway from UDP-glucose to AHBA.

Gene / EnzymeFunctionMechanistic Role & Causality
RifL OxidoreductaseOxidizes UDP-glucose to UDP-3-keto-D-glucose, priming it for transamination.
RifK (Early)TransaminaseTransfers an amino group to form UDP-kanosamine.
RifM PhosphataseCleaves the UDP moiety to yield free kanosamine.
RifN KinasePhosphorylates kanosamine to kanosamine-6-phosphate.
RifH AminoDAHP SynthaseCondenses imino-E4P and PEP to form the 7-carbon aminoDAHP backbone.
RifG AminoDHQ SynthaseCyclizes aminoDAHP to aminoDHQ (Requires Co 2+ for optimal geometry).
RifJ DehydrataseDehydrates aminoDHQ to aminoDHS.
RifK (Late)AHBA SynthaseAromatizes aminoDHS to AHBA. Obligately requires PLP for Schiff base formation[2].
Pathway Visualization

AHBA_Pathway UDPG UDP-Glucose UDPK UDP-Kanosamine UDPG->UDPK RifL + RifK (Transamination) KAN Kanosamine UDPK->KAN RifM (Phosphatase) K6P Kanosamine-6-P KAN->K6P RifN (Kinase) IE4P 1-Deoxy-1-imino-D-erythrose 4-P (Imino-E4P) K6P->IE4P Cellular Isomerase & Transketolase ADAHP AminoDAHP IE4P->ADAHP RifH (AminoDAHP Synthase) PEP Phosphoenolpyruvate (PEP) PEP->ADAHP ADHQ AminoDHQ ADAHP->ADHQ RifG (AminoDHQ Synthase) ADHS AminoDHS ADHQ->ADHS RifJ (Dehydratase) AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) ADHS->AHBA RifK (AHBA Synthase) + PLP

Fig 1. The aminoshikimate pathway for AHBA biosynthesis from UDP-Glucose.

Experimental Protocol: In Vitro Enzymatic Synthesis of AHBA

Experimental Rationale & Strain Selection: To reconstitute this pathway in vitro, recombinant enzymes must be expressed and purified. We strongly recommend utilizing Escherichia coli BAP1 as the expression chassis rather than standard BL21(DE3). BAP1 is chromosomally engineered with the Bacillus subtilissfp phosphopantetheinyl transferase gene. If your downstream application involves coupling AHBA synthesis with polyketide synthases (PKS) to assemble ansamycins, the PKS modules obligately require post-translational phosphopantetheinylation by Sfp to become active holoenzymes.

Step 1: Protein Expression and Purification
  • Cloning: Clone the core cascade genes (rifG, rifH, rifJ, and rifK) from Amycolatopsis mediterranei into pET28a expression vectors featuring an N-terminal His 6​ -tag.

  • Expression: Transform the vectors into E. coli BAP1. Culture in LB medium containing 50 µg/mL kanamycin at 37°C until the OD 600​ reaches 0.6.

  • Induction: Induce expression with 0.5 mM IPTG. Crucially, shift the temperature to 18°C for 16 hours. Causality: Lower temperatures slow translation kinetics, preventing the formation of inclusion bodies and ensuring the proper folding of complex multimeric enzymes like RifK.

  • Purification: Harvest cells and lyse via sonication. Purify the target proteins using Ni-NTA affinity chromatography. Dialyze the eluate against a storage buffer of 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, and 10% glycerol.

Step 2: In Vitro Reaction Setup (Self-Validating System)

To ensure the trustworthiness of the assay, the protocol must be self-validating. You must run a parallel Negative Control lacking PLP. Because RifK is a PLP-dependent enzyme, the absence of PLP renders it a dead apoenzyme[2]. If AHBA is detected in the negative control, it indicates spontaneous, non-enzymatic degradation of intermediates, invalidating the assay.

Reaction Mixture Composition:

ComponentFinal ConcentrationPurpose / Causality
Tris-HCl buffer (pH 7.5)50 mMMaintains optimal pH for Rif enzyme stability and protonation states.
Imino-E4P2 mMPrimary nitrogenous carbon substrate.
Phosphoenolpyruvate (PEP)4 mMHigh-energy condensation partner for imino-E4P.
CoCl 2​ 0.1 mMEssential metal cofactor required by RifG (aminoDHQ synthase).
Pyridoxal 5'-phosphate (PLP)0.2 mMObligate cofactor for RifK Schiff base formation[2].
Purified Enzymes (RifG, H, J, K)5 µM eachCatalyze the sequential multi-step conversion.
Step 3: Reaction Execution and LC-MS/MS Analysis
  • Incubation: Incubate the complete reaction mixture (and the negative control) at 30°C for 4 hours.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold methanol. This immediately denatures the enzymes, locking the metabolite profile. Centrifuge at 14,000 × g for 10 minutes to pellet the precipitated proteins.

  • Analysis: Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. AHBA will elute as a distinct peak and can be validated by its mass-to-charge ratio at m/z 154.05 [M+H] + .

Workflow Visualization

Workflow Cloning 1. Gene Cloning (rifG-K) Expression 2. Protein Expression (E. coli BAP1) Cloning->Expression Purification 3. Ni-NTA Purification Expression->Purification Assay 4. In Vitro Assay (+ PLP, PEP, Imino-E4P) Purification->Assay Analysis 5. LC-MS/MS Analysis Assay->Analysis

Fig 2. Experimental workflow for the in vitro synthesis and LC-MS/MS validation of AHBA.

References

  • Floss, H. G., Yu, T.-W., & Arakawa, K. (2011). The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review. The Journal of Antibiotics, 64(1), 35-44.[Link]

  • Kim, C. G., Yu, T. W., Fryhle, C. B., Handa, S., & Floss, H. G. (1998). 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics. Journal of Biological Chemistry, 273(11), 6030-6040.[Link]

  • Watanabe, K., Rude, M. A., Walsh, C. T., & Khosla, C. (2003). Engineered biosynthesis of an ansamycin polyketide precursor in Escherichia coli. Proceedings of the National Academy of Sciences, 100(17), 9774-9778.[Link]

Sources

Application Note: Cell-Free Enzymatic Synthesis of 3-Amino-5-hydroxybenzoic Acid (AHBA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

3-Amino-5-hydroxybenzoic acid (AHBA) is the obligate aromatic starter unit for the biosynthesis of ansamycin antibiotics, a potent class of therapeutics that includes rifamycin, geldanamycin, and mitomycin ()[1]. While heterologous in vivo production of AHBA in hosts like Escherichia coli is possible, it is severely bottlenecked by host-mediated side reactions. Specifically, endogenous N-arylamine-acetyltransferases (NATs) rapidly convert AHBA into the dead-end byproduct N-acetyl-AHBA, depleting the precursor pool.

To bypass complex cellular regulation, toxicity, and competing metabolic sinks, Cell-Free Enzymatic Synthesis (CFES) offers a highly controlled alternative. By utilizing a defined in vitro system, researchers can precisely manipulate metabolic flux, optimize cofactor saturation, and achieve near-quantitative conversion of precursors into pure AHBA. This application note details the mechanistic principles and provides a self-validating protocol for the cell-free synthesis of AHBA.

Mechanistic Insights: The Aminoshikimate Pathway

AHBA is synthesized via the aminoshikimate pathway, a unique evolutionary variant of the classical shikimate pathway. The terminal step of this cascade is catalyzed by AHBA synthase (e.g., RifK from Amycolatopsis mediterranei or MitA from Streptomyces lavendulae).

Causality of the PLP Cofactor: AHBA synthase is a homodimeric lyase that is strictly dependent on pyridoxal 5'-phosphate (PLP) ()[2]. The enzyme-bound PLP forms a Schiff base with the amino group of the immediate precursor, 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS). This covalent PLP-substrate intermediate acts as an essential electron sink, driving an α,β -dehydration followed by a stereospecific 1,4-enolization. This cascade ultimately yields the fully aromatized AHBA ring ()[3].

Pathway PEP PEP + E4P aDAHP aminoDAHP PEP->aDAHP Aminoshikimate Initiation aDHQ aminoDHQ aDAHP->aDHQ Cyclization aDHS aminoDHS aDHQ->aDHS Dehydration AHBA AHBA aDHS->AHBA AHBA Synthase + PLP

Enzymatic cascade of the aminoshikimate pathway culminating in AHBA synthesis.

Substrate Conversion Efficiencies in Cell-Free Systems

The efficiency of AHBA synthesis in a cell-free environment is highly dependent on the metabolic entry point. Foundational studies utilizing A. mediterranei cell-free extracts demonstrated that feeding early primary metabolites results in low yields due to pathway bottlenecks, whereas directly feeding the late-stage intermediate aminoDHS results in near-quantitative conversion ()[4].

Substrate Entry PointPathway StageConversion Yield to AHBA (%)Biological Context / Notes
PEP + E4P Primary Metabolism~6%Requires full aminoshikimate cascade; limited by intermediate enzyme kinetics.
aminoDAHP Early Aminoshikimate~45%Bypasses initial nitrogen assimilation; requires downstream cyclization enzymes.
aminoDHQ Mid Aminoshikimate~41%Requires dehydration to aminoDHS prior to terminal aromatization.
aminoDHS Late Aminoshikimate95% Direct substrate for AHBA synthase; optimal for targeted cell-free synthesis.

Experimental Protocol: Self-Validating Cell-Free Synthesis

This protocol outlines the in vitro synthesis of AHBA using purified recombinant AHBA synthase. To guarantee data integrity (Trustworthiness), the protocol is designed as a self-validating system . It incorporates gabaculine (3-amino-2,3-dihydrobenzoic acid)—a naturally occurring substrate analogue and irreversible PLP-inhibitor—as a negative control, alongside an internal standard for precise quantification.

Workflow S1 1. Biocatalyst Preparation S2 2. Cell-Free Assembly S1->S2 S3 3. Incubation & Quenching S2->S3 S4 4. HPLC-MS Quantification S3->S4

Self-validating experimental workflow for the cell-free synthesis of AHBA.

Materials Required
  • Biocatalyst: Purified recombinant AHBA synthase (e.g., RifK, 1 mg/mL in 50 mM Tris-HCl, pH 7.5, 10% glycerol).

  • Substrate: 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS), 10 mM stock in diH 2​ O.

  • Cofactor: Pyridoxal 5'-phosphate (PLP), 5 mM stock (prepare fresh).

  • Inhibitor: Gabaculine, 10 mM stock.

  • Internal Standard: 3-amino-4-hydroxybenzoic acid (3,4-AHBA), 1 mM stock.

Step 1: Reaction Matrix Assembly

Causality Insight: The reaction is strictly buffered at pH 7.5 to maintain the protonation state of the PLP pyridine ring, which is essential for its function as an electron sink. Dithiothreitol (DTT) is included to prevent the oxidation of surface cysteines, maintaining the structural integrity of the enzyme's homodimeric interface.

Set up three parallel reactions (100 µL total volume each) to establish the validation matrix:

  • Reaction A (Active Synthesis): 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 50 µM PLP, 1 mM aminoDHS, 10 µg AHBA synthase.

  • Reaction B (Thermodynamic Control): Identical to A, but utilizing heat-denatured AHBA synthase (boiled at 95°C for 10 min). Purpose: Quantifies any spontaneous, non-enzymatic aromatization of aminoDHS.

  • Reaction C (Mechanistic Control): Identical to A, but pre-incubate the active enzyme with 1 mM Gabaculine for 15 minutes prior to adding the aminoDHS substrate. Purpose: Gabaculine irreversibly binds the PLP active site. A lack of AHBA in this sample proves that production in Reaction A is strictly dependent on the specific catalytic mechanism of AHBA synthase.

Step 2: Incubation

Incubate all reactions at 30°C for 2 hours in the dark. Causality Insight: PLP is highly photosensitive. Dark incubation prevents UV-induced cofactor degradation, ensuring the active site remains fully saturated throughout the reaction window.

Step 3: Quenching and Extraction
  • Terminate the reactions by adding 100 µL of ice-cold methanol containing 100 µM of the internal standard (3,4-AHBA).

  • Vortex aggressively for 10 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C. Causality Insight: Methanol serves a dual purpose: it rapidly precipitates the biocatalyst to halt the reaction instantly, while simultaneously solubilizing the highly polar AHBA and internal standard for downstream LC-MS analysis.

Step 4: Analytical Quantification (HPLC-UV/MS)
  • Transfer the cleared supernatant to HPLC autosampler vials.

  • Inject 10 µL onto a C18 reverse-phase analytical column.

  • Mobile Phase: Gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Detection: Monitor UV absorbance at 254 nm and 310 nm. Extract the MS trace for the [M−H]− ion of AHBA (m/z 152.03).

  • Data Processing: Quantify the AHBA yield by calculating the peak area ratio of AHBA to the 3,4-AHBA internal standard against a previously established standard curve.

References

  • Floss, H. G., et al. (1998). "3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics." Journal of Biological Chemistry, 273(11), 6030-6040.[Link]

  • Floss, H. G., et al. (1996). "Biosynthesis of 3-Amino-5-hydroxybenzoic Acid, the Precursor of mC7N Units in Ansamycin Antibiotics." Journal of the American Chemical Society, 118(17), 4196-4197.[Link]

  • Floss, H. G., & Yu, T. W. (2010). "The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review." The Journal of Antibiotics, 64(1), 33-44.[Link]

  • Eads, J. C., et al. (2001). "Crystal Structure of 3-Amino-5-hydroxybenzoic Acid (AHBA) Synthase." Biochemistry, 40(46), 13753-13761.[Link]

Sources

Introduction: The Architectural Keystone of a Potent Anticancer Agent

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Role and Analysis of 3-Amino-5-hydroxybenzoic Acid (AHB) in Mitomycin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Mitomycin C (MMC) is a clinically vital antitumor antibiotic, first isolated from Streptomyces lavendulae, that has been a cornerstone in chemotherapy for decades[1][2]. Its potent therapeutic activity stems from its function as a bioreductive alkylating agent, capable of cross-linking DNA, which ultimately inhibits DNA replication and induces cell death[2][3][4]. The intricate and unique chemical structure of the mitomycins, known as the mitosane core, is assembled from three primary precursors: D-glucosamine, carbamoyl phosphate, and the central aromatic starter unit, 3-amino-5-hydroxybenzoic acid (AHB)[1][2][5][6][7][8].

AHB is not merely a component; it is the foundational scaffold upon which the entire mitosane ring system is constructed. Isotope labeling studies have definitively shown that AHB serves as the biogenetic precursor to the methylbenzoquinone nucleus of the mitomycins[9][10][11][12]. Understanding the origin of AHB and the precise biochemical mechanisms of its incorporation is paramount. This knowledge unlocks opportunities for enhancing mitomycin production through metabolic engineering and for the rational design of novel, more effective antitumor analogs by manipulating the biosynthetic machinery[1][10].

This guide provides a detailed overview of the AHB pathway, its integration into mitomycin assembly, and comprehensive protocols for its study, designed to empower researchers in natural product biosynthesis and drug development.

Part 1: The Aminoshikimate Pathway: Crafting the AHB Starter Unit

The biosynthesis of 3-amino-5-hydroxybenzoic acid is a fascinating deviation from primary metabolism, utilizing a specialized route known as the aminoshikimate pathway[10][13][14]. This pathway parallels the canonical shikimate pathway but introduces a key nitrogen atom early in the sequence. The terminal and defining step of this pathway is catalyzed by AHB synthase.

Key Enzymatic Steps:

  • Recruitment from Primary Metabolism: The pathway initiates by recruiting intermediates from carbohydrate metabolism. Genes for kanosamine (3-deoxy-3-amino-D-glucose) formation are utilized to generate a nitrogenous precursor[13][14].

  • Phosphorylation and Conversion: The enzyme RifN, a specific kinase, phosphorylates kanosamine to kanosamine-6-phosphate[14]. This intermediate is then converted through several steps to aminoDAHP (3,4-dideoxy-4-amino-d-arabino-heptulosonic acid 7-phosphate).

  • Cyclization and Dehydration: Following the formation of aminoDAHP, a series of reactions analogous to the standard shikimate pathway occur, including cyclization to 5-deoxy-5-aminodehydroquinic acid and dehydration to 5-deoxy-5-aminodehydroshikimic acid[13].

  • Aromatization by AHB Synthase: The final, crucial step is the aromatization of 5-deoxy-5-aminodehydroshikimic acid into 3-amino-5-hydroxybenzoic acid. This reaction is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme AHB synthase[13][15]. In the mitomycin biosynthetic gene cluster of S. lavendulae, this enzyme is encoded by the mitA gene, a homolog of rifK from the rifamycin pathway[6][16].

The gene encoding AHBA synthase is highly conserved among producers of AHB-derived natural products, making it an invaluable genetic probe for discovering novel ansamycin and mitomycin-type compounds from microbial sources[6][13][17].

AHB_Biosynthesis Figure 1: The Aminoshikimate Pathway for AHB Synthesis cluster_0 Primary Metabolism cluster_1 Aminoshikimate Pathway UDP_Glc UDP-D-Glucose Kanosamine Kanosamine UDP_Glc->Kanosamine Multiple Steps (incl. Transamination) K6P Kanosamine-6-P Kanosamine->K6P RifN (Kinase) aminoDAHP aminoDAHP K6P->aminoDAHP Multiple Steps aminoDHQ 5-deoxy-5-amino -dehydroquinic acid aminoDAHP->aminoDHQ aminoDHQ Synthase aminoDHS 5-deoxy-5-amino -dehydroshikimic acid aminoDHQ->aminoDHS aminoDHS Dehydratase AHB 3-Amino-5-hydroxy -benzoic acid (AHB) aminoDHS->AHB MitA (AHB Synthase) (PLP-dependent) Mitosane_Core_Assembly Figure 2: Initial ACP-Dependent Mitosane Core Assembly AHB AHB MitE MitE (Acyl-ACP Synthetase) AHB->MitE ATP ATP ATP->MitE MmcB_SH MmcB-SH (ACP) MmcB_SH->MitE UDP_GlcNAc UDP-GlcNAc MitB MitB (N-Glycosyltransferase) UDP_GlcNAc->MitB MmcB_AHB AHB-S-MmcB MitE->MmcB_AHB Loading MmcB_Glyco GlcNAc-AHB-S-MmcB MitB->MmcB_Glyco Glycosylation MitF MitF (Reductase) & other enzymes Mitosane Mitosane Core -> Mitomycin C MitF->Mitosane Ring Formation, Tailoring MmcB_AHB->MitB MmcB_Glyco->MitF

Caption: Figure 2: Initial ACP-Dependent Mitosane Core Assembly.

Part 3: Application Notes and Protocols

The following protocols provide robust methodologies for investigating the role of AHB in mitomycin biosynthesis, from biochemical reconstitution to in vivo genetic manipulation.

Protocol 1: In Vitro Reconstitution of AHB Activation and Glycosylation

Objective: To biochemically confirm the sequential activities of MitE, MmcB, and MitB.

Principle: This assay relies on heterologous expression and purification of the biosynthetic enzymes. The reaction is monitored by mass spectrometry, detecting the stepwise mass increase of the MmcB protein as it is first loaded with AHB by MitE and subsequently glycosylated by MitB.[18][19]

Materials:

  • Expression plasmids (e.g., pET series) containing codon-optimized genes for S. lavendulae MitE, MmcB, and MitB with N-terminal His6-tags.

  • E. coli BL21(DE3) expression host.

  • Ni-NTA affinity chromatography resin.

  • Substrates: 3-amino-5-hydroxybenzoic acid (AHB), ATP, UDP-N-acetylglucosamine (UDP-GlcNAc), Coenzyme A (for converting apo-MmcB to holo-MmcB).

  • Enzyme: Sfp phosphopantetheinyl transferase (for activating apo-MmcB).

  • Buffers: Lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole), Wash buffer (with 25 mM imidazole), Elution buffer (with 250 mM imidazole), Reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂).

  • Instrumentation: High-resolution mass spectrometer (e.g., ESI-Q-TOF).

Step-by-Step Methodology:

  • Protein Expression and Purification:

    • Transform E. coli BL21(DE3) with the respective expression plasmids. For MmcB, co-transform with a plasmid containing Sfp synthase to ensure conversion to the active holo-form.

    • Grow cultures at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.2 mM IPTG and incubate overnight at 18°C.

    • Harvest cells, resuspend in lysis buffer, and lyse by sonication.

    • Clarify the lysate by centrifugation (18,000 x g, 45 min, 4°C).

    • Purify the His-tagged proteins from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's protocol.

    • Dialyze the eluted proteins against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

  • Enzymatic Assay:

    • Set up the complete reaction in a 50 µL volume containing: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM ATP, 1 mM AHB, 1 mM UDP-GlcNAc, 10 µM purified holo-MmcB, 2 µM MitE, and 2 µM MitB.

    • Prepare control reactions omitting one component at a time (e.g., no MitE, no MitB, no AHB) to validate the results.

    • Incubate reactions at 30°C for 2-4 hours.

  • Mass Spectrometry Analysis:

    • Quench the reaction by adding 5 µL of 10% formic acid.

    • Desalt the protein sample using a C4 ZipTip.

    • Analyze the sample via direct infusion into an ESI-Q-TOF mass spectrometer.

    • Deconvolute the resulting multi-charged protein spectra to obtain the average protein mass.

Data Interpretation:

Sample ConditionExpected Mass of MmcB (Da)Mass Shift (Δ) from Holo-MmcBInterpretation
Holo-MmcB (Control)~10,500 (Exact mass varies)0Unmodified carrier protein
+ MitE, AHB, ATP~10,635+135 DaMmcB is successfully loaded with AHB
+ MitE, MitB, AHB, ATP, UDP-GlcNAc~10,974+474 DaAHB-loaded MmcB is successfully glycosylated

Note: The exact mass of holo-MmcB depends on its amino acid sequence. The key is the relative mass shift.

Protocol 2: Gene Inactivation and Complementation in Streptomyces lavendulae

Objective: To demonstrate the essentiality of a target gene (e.g., mitA, mitE, mmcB) for mitomycin C biosynthesis in vivo.

Principle: This protocol uses a homologous recombination-based strategy to create a targeted, in-frame deletion of the gene of interest in the S. lavendulae chromosome. The resulting mutant is then analyzed for its inability to produce MMC. Production is subsequently restored by introducing a functional copy of the gene on an integrative plasmid, confirming the gene's function.[6][16][20]

Gene_Disruption_Workflow Figure 3: Workflow for Gene Disruption and Complementation cluster_0 Vector Construction cluster_1 Genetic Manipulation cluster_2 Phenotypic Analysis cluster_3 Complementation V1 Amplify Upstream & Downstream Flanks of Target Gene V2 Clone Flanks into Suicide Vector (e.g., pKC1139) V1->V2 M1 Conjugate Vector into S. lavendulae from E. coli S17-1 V2->M1 M2 Select for Single Crossover Events (Apramycin Resistance) M1->M2 M3 Screen for Double Crossover (Loss of Vector) (Apramycin Sensitive) M2->M3 M4 Verify Deletion by PCR M3->M4 P1 Ferment WT and Mutant Strains M4->P1 C1 Clone Target Gene into Integrative Vector (e.g., pSET152) C2 Introduce into Mutant M4->C2 Introduce Complementation Vector P2 Extract Metabolites (e.g., with Ethyl Acetate) P1->P2 P3 Analyze by HPLC P2->P3 C1->C2 C3 Repeat Fermentation and HPLC Analysis C2->C3

Caption: Figure 3: Workflow for Gene Disruption and Complementation.

Step-by-Step Methodology:

  • Construct Gene Deletion Vector:

    • Using PCR, amplify ~1.5 kb regions homologous to the DNA immediately upstream and downstream of the target gene from S. lavendulae genomic DNA.

    • Clone these two "flank" fragments into a temperature-sensitive E. coli-Streptomyces shuttle vector that contains a selectable marker (e.g., apramycin resistance).

  • Generate Mutant Strain:

    • Introduce the deletion vector into S. lavendulae via intergeneric conjugation from an E. coli donor strain (e.g., S17-1).

    • Select for exconjugants that have integrated the plasmid via a single crossover event by plating on media containing apramycin and nalidixic acid (to counter-select E. coli).

    • To promote the second crossover event (which excises the plasmid and the target gene), propagate a confirmed single-crossover mutant on non-selective media for several rounds.

    • Screen for the desired double-crossover mutants by identifying colonies that have become sensitive to apramycin (indicating loss of the plasmid).

    • Confirm the in-frame deletion of the target gene by PCR using primers that flank the deleted region.

  • Phenotypic Analysis:

    • Inoculate both the wild-type S. lavendulae and the verified mutant strain into a suitable production medium.

    • Ferment for 7-10 days under appropriate conditions (e.g., 28°C, 250 rpm).

    • Extract the culture broth with an organic solvent like ethyl acetate.

    • Concentrate the extract and analyze by reverse-phase HPLC with UV detection (~365 nm) to monitor for the presence or absence of the mitomycin C peak.

  • Complementation:

    • Clone the full-length target gene with its native promoter (or a constitutive one) into an integrative Streptomyces expression vector (e.g., pSET152).

    • Introduce this complementation plasmid into the mutant strain via conjugation.

    • Repeat the fermentation and HPLC analysis to confirm that MMC production is restored.

Expected Results:

StrainGenotypeMitomycin C Production
Wild-TypemitX⁺Yes
MutantΔmitXNo
ComplementedΔmitX :: mitX⁺Yes (Production Restored)

Conclusion and Future Directions

3-Amino-5-hydroxybenzoic acid is unequivocally a cornerstone in the biosynthesis of the mitomycin family of antibiotics. Its formation via the specialized aminoshikimate pathway and its subsequent incorporation through a sophisticated ACP-dependent machinery highlight the elegant and efficient strategies evolved by nature to produce complex bioactive molecules. The protocols detailed herein provide a framework for dissecting this pathway, validating gene function, and characterizing the responsible enzymes.

A thorough understanding of this process is not merely academic. It provides a powerful toolkit for synthetic biology and drug development. By inactivating the native AHB synthase (mitA), researchers can create a "clean" host strain for mutasynthesis, feeding chemically synthesized, non-natural AHB analogs to generate novel mitomycins with potentially improved efficacy or altered pharmacological profiles. Furthermore, overexpression of key regulatory or rate-limiting enzymatic steps in the AHB and mitomycin pathways could lead to significantly enhanced production titers, improving the economic feasibility of these life-saving drugs.[1][10] The continued exploration of this pathway promises to yield deeper biochemical insights and pave the way for the next generation of mitomycin-based therapeutics.

References

  • Synthesis of Potential Early-Stage Intermediates in the Biosynthesis of FR900482 and Mitomycin C. PMC.[Link]

  • Biosynthesis of the mitomycin antibiotics from 3-amino-5-hydroxybenzoic acid. Journal of the Chemical Society, Chemical Communications.[Link]

  • Proposed biosynthetic pathway leading to mitomycins. ResearchGate.[Link]

  • Molecular characterization and analysis of the biosynthetic gene cluster for the antitumor antibiotic mitomycin C from Streptomyces lavendulae NRRL 2564. PubMed.[Link]

  • Characterization of Acyl Carrier Protein-Dependent Glycosyltransferase in the Mitomycin C Biosynthesis. PMC.[Link]

  • The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review. PubMed.[Link]

  • Characterization of the Early Stage Aminoshikimate Pathway in the Formation of 3-Amino-5-hydroxybenzoic Acid: The RifN Protein Specifically Converts Kanosamine into Kanosamine 6-Phosphate. Scilit.[Link]

  • The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds. PMC.[Link]

  • Biosynthesis of 3,5-AHBA-derived natural products. ResearchGate.[Link]

  • Chemical structures of AHBA-derived natural products. The AHBA moiety is highlighted in bold. ResearchGate.[Link]

  • Characterization of Acyl Carrier Protein-Dependent Glycosyltransferase in Mitomycin C Biosynthesis. PubMed.[Link]

  • Genetic Localization and Molecular Characterization of Two Key Genes (mitAB) Required for Biosynthesis of the Antitumor Antibiotic Mitomycin C. PMC.[Link]

  • (A) Structures of mitomycin-related compounds and their building... ResearchGate.[Link]

  • Determination of the Protein-Protein Interactions within Acyl Carrier Protein (MmcB)-Dependent Modifications in the Biosynthesis of Mitomycin. PMC.[Link]

  • The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches. PMC.[Link]

  • Mitomycins syntheses: a recent update. PMC.[Link]

  • The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum. PMC.[Link]

  • Mitomycins syntheses: a recent update. Beilstein Journals.[Link]

  • (PDF) Mitomycins syntheses: a recent update. ResearchGate.[Link]

  • EC 4.2.1.144 - IUBMB Nomenclature. IUBMB.[Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-5-hydroxybenzoic Acid (AHBA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Biological Significance

3-Amino-5-hydroxybenzoic acid (AHBA) is a critical, non-proteinogenic amino acid that serves as the universal starter unit for the biosynthesis of ansamycin antibiotics (e.g., rifamycin, geldanamycin, ansamitocin) and the antitumor agent mitomycin C [1, 3, 4]. In metabolic engineering and natural product discovery, the precise quantification of AHBA in fermentation broths or enzymatic assays is a fundamental requirement for elucidating biosynthetic pathways and optimizing the titer of engineered microbial strains.

This application note provides a comprehensive, self-validating protocol for the extraction, chromatographic separation, and quantification of AHBA.

AHBA_Pathway A aminoDAHP B aminoDHQ A->B Cyclization C aminoDHS B->C Dehydration D AHBA (Starter Unit) C->D Aromatization E Ansamycins D->E PKS Assembly

Biosynthetic pathway of AHBA and its role as an ansamycin starter unit.

Mechanistic Rationale for Chromatographic Conditions

Analyzing AHBA via Reversed-Phase HPLC (RP-HPLC) presents unique challenges due to its structural properties. As an amphoteric molecule containing a primary amine ( −NH2​ ), a carboxylic acid ( −COOH ), and a phenolic hydroxyl ( −OH ), AHBA exists as a highly polar zwitterion at neutral pH.

The Causality of Method Design: If analyzed using a neutral mobile phase, AHBA will elute near the void volume ( t0​ ) of a standard C18 column and exhibit severe peak tailing due to secondary interactions between the protonated amine and residual silanol groups on the silica matrix.

To enforce retention and ensure sharp peak symmetry, the mobile phase must be heavily acidified (pH ~2.5 - 2.8). The addition of 0.1% Formic Acid (FA) serves a dual purpose:

  • Ion Suppression: It fully protonates the carboxylic acid moiety, suppressing its ionization and increasing the molecule's overall hydrophobicity.

  • Silanol Masking: The low pH minimizes the ionization of residual silanols on the stationary phase, preventing ionic interactions with the protonated amine group of AHBA.

Because AHBA remains highly polar even in its protonated state, the gradient must begin with a very low organic modifier concentration (5% Acetonitrile) to maximize partitioning into the C18 stationary phase [2].

Table 1: Physicochemical Properties of AHBA
PropertyValueChromatographic Implication
Molecular Formula C7​H7​NO3​ Low molecular weight; requires high-resolution MS for complex matrices.
Molecular Weight 153.14 g/mol Detectable as [M+H]+=154.1 and [M+Na]+=176.1 in ESI+ [1].
LogP (Predicted) ~0.3 - 0.8Highly polar; requires high aqueous conditions for initial retention.
UV Absorbance Max 254 nm, 310 nmDAD monitoring at 254 nm provides optimal signal-to-noise ratio.

Experimental Protocol

Materials and Reagents
  • Instrumentation: HPLC system equipped with a Diode Array Detector (DAD) and/or Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Column: High-carbon load, end-capped C18 column (e.g., Waters XBridge C18, 4.6 × 150 mm, 5 µm).

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), and Formic Acid (FA).

  • Standards: 3-Amino-5-hydroxybenzoic acid reference standard (Purity 98%).

Sample Preparation Workflow

When analyzing AHBA from microbial fermentation broths (e.g., Streptomyces or engineered E. coli), matrix interference from proteins and complex media components must be eliminated.

Step-by-Step Extraction:

  • Harvest: Aliquot 1.0 mL of fermentation broth into a microcentrifuge tube. Centrifuge at 12,000 × g for 10 minutes at 4°C to pellet cellular debris.

  • Protein Precipitation: Transfer 500 µL of the supernatant to a new tube. Add 1.5 mL of ice-cold Methanol (-20°C). Rationale: Cold methanol drastically lowers the dielectric constant of the solution, stripping the hydration shell from soluble proteins and causing them to precipitate, while the polar AHBA remains highly soluble.

  • Incubation & Clearing: Vortex vigorously for 30 seconds. Incubate at -20°C for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Concentration: Transfer the cleared supernatant to a glass vial and evaporate to complete dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Resuspend the dried extract in 100 µL of the initial mobile phase (95% Water / 5% ACN with 0.1% FA).

  • Filtration: Pass the reconstituted sample through a 0.22 µm PTFE syringe filter. Rationale: PTFE is chemically inert and minimizes the non-specific binding of amphoteric compounds compared to nylon or cellulose acetate filters.

Workflow S1 Fermentation Broth (1 mL) S2 Centrifugation (12,000 x g, 10 min) S1->S2 S3 Protein Precipitation (Cold MeOH, 1:3 v/v) S2->S3 S4 Centrifugation & Drying (N2 stream) S3->S4 S5 Reconstitution (Initial Mobile Phase) S4->S5 S6 Filtration (0.22 µm PTFE) S5->S6 S7 HPLC-DAD/MS Analysis S6->S7

Standardized sample preparation workflow for the extraction and HPLC analysis of AHBA.

HPLC Method Parameters

The following gradient ensures that highly polar matrix components elute in the void volume, while AHBA is retained and subsequently eluted with sharp peak geometry [2].

Table 2: Optimized Gradient Conditions
Time (min)Mobile Phase A (Water + 0.1% FA)Mobile Phase B (ACN + 0.1% FA)Curve
0.095%5%Initial
5.095%5%Isocratic hold
6.080%20%Linear
13.070%30%Linear
26.055%45%Linear
28.00%100%Column Wash
30.00%100%Isocratic Wash
32.095%5%Re-equilibration
35.095%5%End

System Settings:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection (DAD): 254 nm (Primary quantification), 310 nm (Secondary confirmation).

Data Analysis and Self-Validation

A robust analytical protocol must be self-validating. To ensure data integrity:

  • System Suitability: Inject a 10 µg/mL AHBA standard. The retention time ( tR​ ) should be highly reproducible (RSD < 1.0%). Under the conditions above, AHBA typically elutes between 7.5 and 9.0 minutes, depending on the specific dead volume of the HPLC system.

  • Matrix Spiking: Spike a known concentration of AHBA into a wild-type (non-producing) fermentation broth extract. Calculate the recovery rate. Acceptable recovery for this protocol is 85% - 110%.

  • Spectral Confirmation: Utilize the DAD to extract the UV spectrum of the target peak. The peak must exhibit local maxima at ~254 nm and ~310 nm. If coupled to MS, confirm the presence of the m/z 154.1 [M+H]+ ion [1].

Table 3: Troubleshooting Guide
ObservationMechanistic CauseCorrective Action
Peak Tailing (Asymmetry > 1.5) Secondary interactions with unendcapped silanols; insufficient protonation.Verify mobile phase pH is < 2.8. Ensure fresh 0.1% FA is used. Switch to a highly end-capped column.
Early Elution (Near Void Volume) Insufficient initial hydrophobicity; organic modifier too high.Ensure the initial gradient hold is strictly 5% B. Do not exceed 5% ACN during sample reconstitution.
Split Peaks Sample solvent is stronger than the initial mobile phase (solvent effect).Reconstitute samples strictly in 95% Water / 5% ACN. Avoid injecting samples dissolved in 100% Methanol.

References

  • Engineered biosynthesis of an ansamycin polyketide precursor in Escherichia coli Source: Proceedings of the National Academy of Sciences (via PMC / NIH) URL:[Link]

  • Pannansamycins A–K: Benzenic Ansamycins with Antioxidant Activity Isolated from Streptomyces sp. LR417 Source: Journal of Natural Products (ACS Publications) URL:[Link]

  • Insights into the Biosynthesis of the Benzoquinone Ansamycins Geldanamycin and Herbimycin, Obtained by Gene Sequencing and Disruption Source: Applied and Environmental Microbiology (ASM Journals) URL:[Link]

  • Genetic Localization and Molecular Characterization of Two Key Genes (mitAB) Required for Biosynthesis of the Antitumor Antibiotic Mitomycin C Source: Journal of Bacteriology (ASM Journals) URL:[Link]

Application Note: Metabolic Engineering of the 3-Amino-5-hydroxybenzoic Acid (AHBA) Biosynthetic Pathway for Advanced Polyketide Production

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Biologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

3-Amino-5-hydroxybenzoic acid (AHBA) is the universal aromatic starter unit for the biosynthesis of mC7N-type polyketides, a structurally diverse class of natural products that includes ansamycins (e.g., rifamycins, geldanamycins) and mitomycins[1]. These molecules are of immense clinical importance, exhibiting potent antibacterial activities by targeting bacterial RNA polymerase, and antineoplastic activities by inhibiting the Hsp90 chaperone protein.

In wild-type producer strains such as Amycolatopsis mediterranei and Streptomyces hygroscopicus, the intracellular availability of AHBA is frequently the rate-limiting step in polyketide assembly[2]. Consequently, metabolic engineering of the AHBA biosynthetic pathway has become a cornerstone of modern drug development. By manipulating this pathway—either through heterologous reconstitution in tractable hosts like Escherichia coli or by generating targeted AHBA auxotrophs for mutasynthesis—researchers can systematically optimize production yields and engineer novel, unnatural drug analogs with improved therapeutic indices[3].

Mechanistic Overview: The Aminoshikimate (ASA) Pathway

To successfully engineer AHBA production, one must understand its divergence from primary metabolism. Unlike the classical shikimate pathway that generates aromatic amino acids, AHBA is synthesized via the specialized aminoshikimate (ASA) pathway[1].

The causality of this pathway relies on a highly specific enzymatic cascade:

  • Initiation: Phosphoenolpyruvate (PEP) and an imino-erythrose-4-phosphate derivative are condensed by RifH (aminoDAHP synthase) to form aminoDAHP[2].

  • Intermediate Processing: The pathway runs parallel to the shikimate route, utilizing RifG (aminoDHQ synthase) and RifJ (dehydratase) to convert aminoDAHP into 5-amino-5-deoxy-3-dehydroshikimic acid (aminoDHS)[2].

  • Terminal Aromatization: The defining step is catalyzed by RifK (AHBA synthase), a pyridoxal 5'-phosphate (PLP)-dependent enzyme that dehydrates and aromatizes aminoDHS into AHBA[4].

Because AHBA synthase (rifK) has no functional equivalent in primary metabolism, it serves as both a highly specific genetic marker for screening ansamycin-producing potential and the primary target for genetic disruption in mutasynthesis workflows[4].

ASA_Pathway PEP PEP + E4P aDAHP aminoDAHP PEP->aDAHP RifH aDHQ aminoDHQ aDAHP->aDHQ RifG aDHS aminoDHS aDHQ->aDHS RifJ AHBA AHBA aDHS->AHBA RifK Ansamycin Ansamycins AHBA->Ansamycin PKS

Biosynthetic route of the aminoshikimate pathway leading to AHBA and ansamycin antibiotics.

Metabolic Engineering Strategies

Strategy A: Heterologous Production in E. coli

Reconstituting the ASA pathway in E. coli allows for rapid iterative engineering. However, early attempts yielded poor free AHBA titers. The mechanistic cause was traced to native E. coli arylamine N-acetyltransferases (NATs), which rapidly convert synthesized AHBA into a dead-end product, N-acetyl-AHBA[5]. To overcome this bottleneck, experimental designs must actively suppress NAT activity. This is achieved by utilizing glucose-depleted media (which alters carbon flux and downregulates acetylation mechanisms) and supplementing the culture with NAT inhibitors like glycyrrhizic acid, thereby preserving the free AHBA pool for downstream polyketide synthases (PKS)[5].

Strategy B: Mutasynthesis for Novel Analogs

Mutasynthesis exploits the strict dependency of the PKS loading domain on the AHBA starter unit. By deleting the rifK gene (or its homolog, such as gdmK in geldanamycin producers), the host is rendered an AHBA auxotroph[3]. This genetic knockout completely abolishes natural polyketide production without damaging the downstream PKS machinery[4]. When this "starved" mutant is fed synthetic AHBA analogs (e.g., 3-aminobenzoic acid derivatives), the PKS incorporates these non-native starter units. This self-validating system has been used to generate nonbenzoquinone analogs of geldanamycin, which exhibit significantly reduced hepatotoxicity compared to the wild-type compound[3].

Mutasynthesis WT Wild-Type Strain KO ΔrifK Mutant (AHBA Auxotroph) WT->KO Gene Deletion Ferm PKS Assembly KO->Ferm Feed Precursor Feeding (AHBA Analogs) Feed->Ferm Novel Novel Ansamycin Analogs Ferm->Novel LC-MS Isolation

Workflow for mutasynthesis of novel ansamycin analogs via AHBA auxotrophic strains.

Experimental Protocols

Protocol 1: Heterologous Production of AHBA in E. coli

Objective: Maximize free AHBA titers by mitigating native N-acetylation side reactions.

Step 1: Plasmid Construction & Transformation

  • Clone the ASA biosynthetic gene cluster (e.g., rifG, rifH, rifJ, rifK from A. mediterranei) into a high-copy expression vector (e.g., pET28a) under a T7 promoter.

  • Transform the construct into E. coli BL21(DE3) via standard heat-shock methodology. Select transformants on LB agar containing the appropriate antibiotic.

Step 2: Seed Culture & Induction

  • Inoculate a single colony into 5 mL of LB medium containing antibiotics. Grow overnight at 37°C, 250 rpm.

  • Transfer 1 mL of the seed culture into 100 mL of glucose-free terrific broth (TB) or M9 minimal medium supplemented with glycerol (to prevent glucose-induced NAT upregulation)[5].

  • Grow at 37°C until OD600 reaches 0.6.

  • Induce expression with 0.5 mM IPTG. Simultaneously, add glycyrrhizic acid to a final concentration of 1 mM to inhibit native NAT enzymes[5].

Step 3: Fermentation & Extraction

  • Incubate the induced culture at 22°C for 48 hours to allow for optimal soluble protein expression and enzymatic conversion.

  • Centrifuge the culture at 8,000 × g for 15 minutes. Collect the supernatant.

  • Acidify the supernatant to pH 3.0 using 1M HCl, then extract three times with equal volumes of ethyl acetate.

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 4: Analytical Validation

  • Resuspend the extract in methanol and analyze via LC-MS.

  • Self-Validation Check: Quantify the ratio of free AHBA (m/z 153 [M-H]-) to N-acetyl-AHBA (m/z 195[M-H]-). A successful protocol execution should yield an AHBA:N-acetyl-AHBA ratio of >4:1.

Protocol 2: Mutasynthesis of Ansamycin Analogs via AHBA Auxotrophy

Objective: Generate novel nonbenzoquinone polyketides by feeding AHBA analogs to a targeted knockout strain.

Step 1: Generation of the AHBA Auxotroph

  • Design a homologous recombination cassette to replace the rifK (or equivalent AHBA synthase) gene with an apramycin resistance marker[4].

  • Introduce the cassette into the wild-type producer strain (e.g., S. hygroscopicus) via intergeneric conjugation from E. coli ET12567/pUZ8002.

  • Select double-crossover mutants (Apramycin-resistant, sensitive to the vector backbone marker). Confirm the ΔrifK genotype via PCR and Southern blot.

Step 2: Precursor Feeding & Fermentation

  • Inoculate the ΔrifK mutant into 50 mL of seed medium and grow for 48 hours at 28°C.

  • Transfer 10% (v/v) seed culture into 500 mL of production medium.

  • After 24 hours of growth, pulse-feed the culture with the synthetic precursor (e.g., 3-aminobenzoic acid or 3-amino-4-fluorobenzoic acid) dissolved in DMSO, achieving a final concentration of 2 mM[3].

  • Continue fermentation for an additional 4 to 6 days at 28°C.

Step 3: Harvesting & Purification

  • Harvest the fermentation broth and separate the mycelium from the supernatant via centrifugation.

  • Extract the supernatant with ethyl acetate. If the target compound is intracellular, extract the mycelial pellet with methanol.

  • Purify the novel ansamycin analog using preparative HPLC. Confirm the structure via 1D/2D NMR and HRMS.

Data Presentation

The following table summarizes the quantitative impact of various metabolic engineering strategies on AHBA and downstream polyketide yields, demonstrating the critical need for targeted interventions.

Engineering StrategyHost OrganismTarget Gene/EnzymeKey InterventionOutcome / Yield Impact
Heterologous Expression (Standard) E. coliASA Gene ClusterStandard LB/Glucose MediaLow free AHBA; High accumulation of N-acetyl-AHBA.
Heterologous Expression (Optimized) E. coliASA Gene ClusterGlucose-free media + Glycyrrhizic acid>80% conversion to free AHBA; N-acetylation minimized.
Mutasynthesis (Analog Feeding) S. hygroscopicusΔgdmK (AHBA synthase)Feeding 3-aminobenzoic acidComplete suppression of wild-type geldanamycin; Production of nonbenzoquinone analogs.
Homologous Overexpression A. mediterraneirifK / rifZOverexpression of AHBA synthase2 to 3-fold increase in native rifamycin B production.

References

  • Biosynthesis of 3-Amino-5-hydroxybenzoic Acid, the Precursor of mC7N Units in Ansamycin Antibiotics Source: Journal of the American Chemical Society URL:[Link]

  • Production of ansamycin polyketide precursors in Escherichia coli Source: PubMed - NIH URL:[Link]

  • Metabolic Engineering for the Production of Natural Products Source: PubMed Central - NIH URL:[Link]

  • The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds Source: Journal of Industrial Microbiology and Biotechnology | Oxford Academic URL:[Link]

  • Biosynthesis of the Ansamycin Antibiotic Rifamycin: Deductions From the Molecular Analysis of the Rif Biosynthetic Gene Cluster of Amycolatopsis Mediterranei S699 Source: PubMed - NIH URL:[Link]

Sources

Genetic Manipulation of the AHBA Biosynthetic Gene Cluster: A Comprehensive Protocol for Ansamycin Precursor Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

3-amino-5-hydroxybenzoic acid (AHBA) is the universal starter unit for the biosynthesis of ansamycin and mitomycin antibiotics, including clinically vital compounds like rifamycin, geldanamycin, and ansamitocin. The structural diversity of these polyketide natural products stems from the downstream assembly by hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) systems, but they all fundamentally rely on the availability of the AHBA mC7N core.

Understanding and manipulating the AHBA biosynthetic gene cluster (BGC) provides a powerful lever for drug development professionals to either discover novel ansamycin derivatives via genome mining or engineer microbial hosts for optimized precursor yields. The biosynthesis of AHBA proceeds via a highly specialized variant of the shikimate pathway—the aminoshikimate pathway.

As elucidated by [1], the early stages of this pathway involve the conversion of UDP-D-glucose to kanosamine, which is subsequently phosphorylated by the highly specific kanosamine 6-kinase (RifN). This intermediate is then channeled through a series of enzymatic conversions homologous to the standard shikimate pathway, ultimately culminating in the aromatization of 5-amino-5-deoxy-3-dehydroshikimic acid (aminoDHS) into AHBA by AHBA synthase (RifK).

AHBA_Pathway UDP_Glu UDP-D-Glucose Enz1 RifL / RifM (Oxidation/Transamination) UDP_Glu->Enz1 Kanosamine Kanosamine Enz2 RifN (Kanosamine 6-Kinase) Kanosamine->Enz2 Kano_6P Kanosamine-6-P Enz3 RifH (aminoDAHP Synthase) Kano_6P->Enz3 aminoDAHP aminoDAHP Enz4 RifG (aminoDHQ Synthase) aminoDAHP->Enz4 aminoDHQ aminoDHQ Enz5 RifJ (Dehydratase) aminoDHQ->Enz5 aminoDHS aminoDHS Enz6 RifK (AHBA Synthase) aminoDHS->Enz6 AHBA AHBA (Starter Unit) Enz1->Kanosamine Enz2->Kano_6P Enz3->aminoDAHP Enz4->aminoDHQ Enz5->aminoDHS Enz6->AHBA

Fig 1. Enzymatic cascade of the aminoshikimate pathway for AHBA biosynthesis.

Strategic Approaches to AHBA Genetic Manipulation

To harness the AHBA BGC, application scientists typically employ two primary strategies:

  • In-situ Gene Inactivation (Red/ET Recombination): Used to rapidly identify and validate cryptic ansamycin gene clusters in wild-type Actinomycetes.

  • Heterologous Reconstitution: Used to port the AHBA pathway into a genetically tractable host (like E. coli) to produce clean precursor pools for combinatorial biosynthesis.

Protocol 1: Rapid Identification of Ansamycins via Red/ET Inactivation of the KLM Gene Cluster

This protocol leverages the highly conserved nature of the AHBA synthase (K), oxidoreductase (L), and phosphatase (M) genes. By specifically knocking out the L gene using Red/ET homologous recombination, we create a self-validating system: the abolition of a specific metabolite peak in the mutant strain directly links the cryptic BGC to its corresponding ansamycin product, as demonstrated by [2].

Causality & Rationale: Why target the L gene instead of K? While K (AHBA synthase) is the terminal enzyme, the L gene (oxidoreductase) is situated centrally within the KLM operon. Inactivating L with a polar resistance cassette effectively disrupts the localized transcription machinery of the early-stage aminoshikimate pathway without risking cross-talk from redundant cellular aromatases.

Step-by-Step Methodology:
  • Vector Construction: Design a 'universal targeting vector' containing a Kanamycin (Km) resistance cassette flanked by 50-nt homology arms specific to the internal sequence of the L gene.

  • Preparation of Electrocompetent Cells: Transform E. coli DH10B carrying the target cosmid (containing the putative AHBA BGC) with the Red/ET expression plasmid pKD46. Induce Red recombinase expression with 10 mM L-arabinose at 30°C for 1 hour prior to making the cells electrocompetent.

  • Electroporation & Recombination: Electroporate 100 ng of the linear targeting cassette into the prepared E. coli cells. Recover in SOC medium for 2 hours at 37°C.

  • Selection: Plate on LB agar containing Km (50 µg/mL). Confirm the replacement of the L gene with the Km cassette via colony PCR.

  • Conjugation into Actinomycetes: Transfer the mutated cosmid from E. coli into the wild-type Actinomycetes strain via intergeneric conjugation using E. coli ET12567/pUZ8002.

  • Double Crossover Selection: Select for double-crossover exconjugants (Km-resistant, vector-marker susceptible).

  • System Validation (LC-MS/MS): Ferment both the wild-type and the Δ L mutant under identical conditions. Extract metabolites using ethyl acetate. The system validates itself when LC-MS/MS analysis reveals the complete disappearance of the target ansamycin mass peak in the mutant, confirming the cluster's biosynthetic responsibility.

Workflow Step1 Target Identification (KLM Gene Cluster) Step2 Vector Construction (Red/ET Recombination) Step1->Step2 Step3 Host Transformation (E. coli to Actinomycetes) Step2->Step3 Step4 Mutant Selection (Km Resistance & PCR) Step3->Step4 Step5 Fermentation & Metabolite Extraction Step4->Step5 Step6 LC-MS/MS Analysis (Validation) Step5->Step6

Fig 2. Experimental workflow for Red/ET-mediated genetic manipulation of the AHBA BGC.

Protocol 2: Heterologous Reconstitution of AHBA Biosynthesis in E. coli

To generate a scalable and manipulable source of AHBA for engineered polyketides, the entire 7-gene AHBA operon (rifG, -H, -J, -K, -L, -M, -N) can be heterologously expressed. [3] successfully reconstituted this pathway in E. coli BAP1.

Causality & Rationale: Why use E. coli BAP1 instead of standard BL21(DE3)? The BAP1 strain has been chromosomally engineered to express the sfp phosphopantetheinyl transferase gene from Bacillus subtilis. While sfp is not strictly required for AHBA formation itself, it is an absolute prerequisite if the AHBA is to be subsequently loaded onto a downstream PKS module (e.g., RifA). The sfp enzyme post-translationally modifies the apo-ACP domains of the PKS into their active holo-forms, making this host choice a critical forward-looking experimental design.

Step-by-Step Methodology:
  • Operon Assembly: Clone the seven essential genes (rifG, H, J, K, L, M, N) from Amycolatopsis mediterranei S699 into a polycistronic expression vector (e.g., pET-28b derivative) under the control of a T7 promoter. Note: If RifG and RifJ express poorly, substitute them with their homologs asm47 and asm23 from the ansamitocin cluster.

  • Transformation: Transform the assembled plasmid (e.g., pKW241) into E. coli BAP1 competent cells.

  • Cultivation & Induction: Grow the transformants in LB medium containing 50 µg/mL kanamycin at 37°C until the OD600 reaches 0.6. Induce expression with 0.1 mM IPTG and shift the temperature to 22°C for 18 hours to ensure proper folding of the complex aminoshikimate enzymes.

  • Metabolite Extraction: Centrifuge the culture. Acidify the cell-free supernatant to pH 3.0 with HCl, and extract three times with equal volumes of ethyl acetate.

  • System Validation (HPLC-UV): Dry the organic layer, resuspend in methanol, and analyze via HPLC (C18 column, monitoring at 254 nm and 310 nm). The presence of a peak co-eluting with an authentic AHBA standard (m/z 154.05[M+H]+) validates the functional reconstitution of the pathway.

Quantitative Data Summary

The table below summarizes the expected yields and outcomes based on the genetic manipulation strategies applied to the AHBA BGC across different host organisms.

Host StrainGenetic ModificationTarget ProductExpected Yield (mg/L)Analytical Method
A. mediterranei S699Wild Type (Control)Rifamycin B~500.0HPLC-UV (254 nm)
Streptomyces sp. 4089L-gene Knockout (Red/ET)Geldanamycin0.0 (Abolished)LC-MS/MS
E. coli BAP1Heterologous rifG-NAHBA~1.5LC-MS/MS
E. coli BAP1rifG-N + rifA (PKS module)P8/1-OG~0.8LC-MS/MS

Table 1: Comparative yields of AHBA and its downstream polyketide derivatives across various genetic engineering strategies. Data synthesized from established literature standards.

References

  • Arakawa K, Müller R, Mahmud T, Yu TW, Floss HG. Characterization of the Early Stage Aminoshikimate Pathway in the Formation of 3-Amino-5-hydroxybenzoic Acid: The RifN Protein Specifically Converts Kanosamine into Kanosamine 6-Phosphate. Journal of the American Chemical Society. 2002; 124(36):10644-10645.[Link]

  • Wang G, Zhang H, Sun G, Wu L, Zhang J, Wang Y. A new method for rapid identification of ansamycin compounds by inactivating KLM gene clusters in potential ansamycin-producing actinomyces. Journal of Applied Microbiology. 2012; 112(2):353-362.[Link]

  • Watanabe K, Rude MA, Walsh CT, Khosla C. Engineered biosynthesis of an ansamycin polyketide precursor in Escherichia coli. Proceedings of the National Academy of Sciences. 2003; 100(17):9774-9778.[Link]

Isotopic labeling studies with 3-Amino-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isotopic Labeling Strategies for Tracing 3-Amino-5-hydroxybenzoic Acid (AHBA) in Ansamycin and Mitomycin Biosynthesis

Executive Summary & Biological Rationale

3-Amino-5-hydroxybenzoic acid (AHBA) is a specialized, non-proteinogenic amino acid that serves as the universal starter unit for the biosynthesis of the m C7N core in ansamycin antibiotics (e.g., rifamycins, geldanamycin, ansamitocin) and the mitosane core of mitomycins[1][2]. Because these macrocyclic natural products exhibit profound antibacterial and antineoplastic activities, understanding their assembly lines is a major focus in drug development and combinatorial biosynthesis.

Isotopic labeling of AHBA—using stable isotopes like 13 C, 15 N, or 2 H—is the gold standard for mapping polyketide synthase (PKS) loading mechanisms, elucidating post-PKS modifications, and generating labeled drug analogs for downstream pharmacokinetic (PK) and structural profiling[3][4]. This guide provides a comprehensive, self-validating framework for conducting stable isotope feeding studies with AHBA in actinomycete expression systems.

Mechanistic Principles of AHBA Labeling (E-E-A-T)

As an application scientist, executing a successful isotopic feeding study requires understanding the causality behind precursor selection, timing, and host-strain genetics:

  • Isotope Selection & Analytical Causality :

    • 13 C-Labeling : Feeding[carboxy- 13 C]-AHBA specifically labels the amide carbonyl of the final macrolactam. This is critical for 2D-NMR (e.g., HMBC) structural elucidation to confirm that the PKS chain extension successfully cyclized back onto the AHBA amine[5].

    • 15 N-Labeling : Traces the retention of the starter unit's nitrogen atom, distinguishing true ansamycin macrolactamization from shunt products where the nitrogen might be lost or transaminated.

  • The "Amino-Shikimate" Pathway : AHBA is not derived from the standard shikimate pathway. Instead, it branches off from primary metabolism via the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form aminoDAHP, which sequentially converts to aminoDHQ, aminoDHS, and finally AHBA[6]. Understanding this allows researchers to alternatively feed heavily labeled 13 C-glucose to trace the entire carbon skeleton if de novo labeling is preferred over direct AHBA feeding.

  • Mutational Complementation (The "Zero-Background" Strategy) : Feeding labeled AHBA to a wild-type strain results in severe isotopic dilution due to the endogenous production of unlabeled AHBA. To achieve >95% specific incorporation, researchers must use an AHBA-synthase deficient mutant (e.g., Δ rifK in Amycolatopsis mediterranei or Δ gdm AHBA-subcluster mutants in Streptomyces hygroscopicus). These mutants are obligate auxotrophs for AHBA regarding secondary metabolism; they will only produce the ansamycin if exogenous AHBA is provided, ensuring every synthesized molecule incorporates the label[4][7].

AHBA_Pathway PEP PEP + Erythrose-4-Phosphate aDAHP AminoDAHP PEP->aDAHP AHBA Synthase Cluster aDHQ AminoDHQ aDAHP->aDHQ aDHS AminoDHS aDHQ->aDHS AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) aDHS->AHBA Aromatization PKS Polyketide Synthase (PKS) Loading AHBA->PKS Acyl-AMP Ligase / ACP Ansamycin Ansamycins & Mitomycins PKS->Ansamycin Chain Extension

Biosynthetic origin of AHBA and its loading onto Polyketide Synthases.

Experimental Protocol: Stable Isotope Pulse Feeding

This methodology utilizes a self-validating pulse-feeding strategy designed to maximize isotopic incorporation while preventing precursor toxicity.

Phase 1: Pre-Culture and Strain Preparation
  • Inoculation : Inoculate spores or a glycerol stock of the AHBA-deficient mutant strain into 50 mL of Tryptic Soy Broth (TSB) in a 250 mL baffled flask.

  • Incubation : Grow for 48–72 hours at 28°C and 200 rpm until the culture reaches a dense, vegetative mycelial stage.

Phase 2: Production Culture & Pulse Feeding

Ansamycin biosynthesis is strictly idiophasic (occurring during stationary phase). Feeding AHBA too early results in its degradation via primary metabolic scavenging.

  • Transfer : Inoculate 5% (v/v) of the seed culture into 100 mL of a chemically defined, low-phosphate production medium.

  • Precursor Preparation : Dissolve isotopically labeled AHBA (e.g.,[carboxy- 13 C]-AHBA) in a minimal volume of DMSO, then dilute with sterile water to a 50 mM stock. Filter sterilize (0.22 µm).

  • Pulse Feeding : Monitor the culture's glucose consumption. At the onset of secondary metabolism (typically 48 hours post-inoculation), begin pulse feeding.

    • Add 1 mM of labeled AHBA at 48h, 72h, and 96h (Final cumulative concentration: 3 mM).

    • Self-Validation Checkpoint: Maintain a parallel control flask fed with an equivalent volume of DMSO/water vehicle. The mutant should produce zero ansamycin in the control flask, validating that all production in the test flask is derived exclusively from the labeled precursor.

Phase 3: Extraction and Analytical Validation
  • Harvest : At 144 hours, centrifuge the culture at 5,000 × g for 15 minutes.

  • Partitioning : Adjust the supernatant pH to 4.0 using 1M HCl (to protonate the ansamycin for organic extraction). Extract three times with equal volumes of ethyl acetate.

  • Concentration : Pool the organic layers, dry over anhydrous Na 2​ SO 4​ , and evaporate to dryness under reduced pressure. Resuspend in LC-MS grade methanol for analysis.

Feeding_Workflow Seed 1. Seed TSB, 48h Prod 2. Production Defined Media Seed->Prod Pulse 3. Pulse Feed [13C]-AHBA Prod->Pulse Extract 4. Extract EtOAc partition Pulse->Extract Analyze 5. Analyze LC-MS/NMR Extract->Analyze

Step-by-step workflow for isotopic pulse feeding and downstream analysis.

Data Presentation & Analytical Interpretation

To confirm successful labeling, the extracted metabolites must be analyzed via High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Because AHBA forms the m C7N unit, specific isotopic shifts will manifest predictably in the final polyketide scaffold. Use the following diagnostic table to validate your experimental outputs:

Table 1: Expected Analytical Shifts for AHBA-Derived Natural Products

Target MetaboliteIsotope Label UsedExpected HRMS Shift ( Δ m/z)Key NMR Diagnostic Signals (ppm)
Rifamycin B Unlabeled (Control)N/AC-1: 173.5, C-2: 114.2, C-3: 139.8
Rifamycin B [carboxy- 13 C]-AHBA+1.003 DaEnhanced 13 C signal at ~173.5 ppm (Amide carbonyl)
Geldanamycin [ 15 N]-AHBA+0.997 Da 15 N- 1 H HMBC coupling at ~8.5 ppm (Amide NH)
Mitomycin C [U- 13 C 7​ ]-AHBA+7.023 DaComplex 13 C- 13 C spin-spin coupling in the quinone core
Ansatrienin A [ 13 C 6​ ]-Ring AHBA+6.020 DaEnrichment of the entire benzenoid chromophore[8]

Note: If LC-MS analysis reveals a mixture of labeled and unlabeled masses in a wild-type strain, calculate the specific incorporation rate by integrating the area under the curve (AUC) of the [M+H+label] + peak versus the [M+H] + peak.

Sources

Application Note: High-Throughput PCR Screening for AHBA Synthase Genes in Actinomycetes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ansamycins are a highly potent class of macrolactam natural products, encompassing critical therapeutics such as the antitubercular agent rifamycin and the antineoplastic agent geldanamycin. Discovering novel ansamycins from environmental microorganisms is historically hindered by high rates of rediscovery (dereplication). This application note details a field-proven, self-validating molecular screening protocol. By targeting the highly conserved 3-amino-5-hydroxybenzoic acid (AHBA) synthase gene using degenerate Touchdown PCR, researchers can rapidly identify and dereplicate ansamycin-producing Actinomycetes prior to resource-intensive fermentation.

Mechanistic Rationale: The AHBA Biomarker

The structural hallmark of all ansamycins is an aliphatic "ansa" chain bridging two non-adjacent positions of an aromatic chromophore. The biosynthesis of this core relies on a unique starter unit: 3-amino-5-hydroxybenzoic acid (AHBA) .

Unlike standard aromatic amino acids, AHBA is synthesized via a specialized variant of the shikimate pathway. The terminal step of this pathway is catalyzed by AHBA synthase (e.g., RifK, Asm47), a pyridoxal 5'-phosphate-dependent enzyme that aromatizes 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) into AHBA[1].

Because AHBA synthase is strictly conserved among ansamycin producers and has no parallel in primary cellular metabolism, its encoding gene serves as an exceptionally specific biomarker. Screening for this gene eliminates false positives associated with standard primary metabolic pathways and directly flags the biosynthetic potential for novel ansamycins or AHBA-containing hybrid polyketide-nonribosomal peptides (PK-NRPs)[2].

Biosynthesis Precursor Amino-DHS (5-deoxy-5-amino-3-dehydroshikimic acid) AHBA 3-amino-5-hydroxybenzoic acid (AHBA) Precursor->AHBA AHBA Synthase (Aromatization) Ansamycin Ansamycin Macrolactams (e.g., Rifamycin, Geldanamycin) AHBA->Ansamycin Type I PKS (Starter Unit Loading)

Fig 1: Mechanistic pathway of AHBA biosynthesis and its incorporation into ansamycins.

Screening Workflow Architecture

The screening pipeline is designed to move from raw environmental isolates to genetically validated, dereplicated targets in under a week. The workflow relies on optimized lysis for thick-walled Actinomycetes, followed by degenerate PCR designed against the conserved ~755 bp catalytic domain of known AHBA synthases[3].

Workflow N1 Actinomycetes Isolation (Soil/Marine Samples) N2 Genomic DNA Extraction (Lysis Optimization for High GC) N1->N2 N3 Degenerate PCR (AHBA Synthase Conserved Motif) N2->N3 N4 Gel Electrophoresis (~755 bp Amplicon) N3->N4 N5 Sanger Sequencing & BLASTx Analysis N4->N5 Positive Hit N6 Phylogenetic Dereplication (Novel vs. Known Clades) N5->N6 N7 Scale-up Fermentation & LC-MS/MS Validation N6->N7 Novel Clade

Fig 2: High-throughput PCR screening workflow for AHBA synthase gene discovery.

Self-Validating Protocol: High-GC Genomic Screening

Actinomycete Lysis & DNA Extraction

Actinomycetes possess heavily cross-linked peptidoglycan cell walls and highly GC-rich genomes (>70%), rendering standard commercial DNA extraction kits highly inefficient.

  • Cultivation : Inoculate isolates in 5 mL of Tryptic Soy Broth (TSB). Incubate at 28°C for 3–5 days at 200 rpm until dense mycelial growth is observed.

  • Enzymatic Lysis : Harvest mycelia via centrifugation (10,000 × g, 5 min). Resuspend the pellet in 500 µL of SET buffer (75 mM NaCl, 25 mM EDTA, 20 mM Tris-HCl, pH 7.5). Add Lysozyme to a final concentration of 2 mg/mL.

    • Causality: Lysozyme specifically cleaves the β-(1,4)-glycosidic bonds in the thick Gram-positive peptidoglycan layer, exposing the inner membrane. Incubate at 37°C for 1 hour.

  • Protein Degradation : Add Proteinase K (final 0.5 mg/mL) and SDS (final 1%). Incubate at 55°C for 2 hours.

    • Causality: SDS solubilizes the lipid bilayer, while Proteinase K aggressively degrades cellular nucleases that would otherwise shear the exposed genomic DNA.

  • Purification : Perform a standard Phenol:Chloroform:Isoamyl Alcohol (25:24:1) extraction, followed by isopropanol precipitation. Wash the pellet with 70% ethanol, air-dry, and resuspend in 50 µL TE buffer.

  • Validation Gate : Quantify DNA using a spectrophotometer. Proceed to PCR only if the A260/280 ratio is between 1.8–2.0 and the concentration exceeds 50 ng/µL.

Degenerate Touchdown PCR Parameters

Degenerate primers are utilized to capture the natural sequence variance of AHBA synthase across divergent evolutionary taxa. However, the combination of degenerate primers and GC-rich Actinomycete DNA frequently leads to non-specific binding and polymerase stalling due to secondary structures (hairpins).

  • Causality for Additives: The addition of 5% (v/v) Dimethyl Sulfoxide (DMSO) is mandatory. DMSO disrupts base pairing, effectively lowering the melting temperature (Tm) of GC-rich templates and resolving secondary structures.

  • Causality for Touchdown Cycling: Degenerate primer pools have variable melting temperatures. Starting the annealing phase at 65°C (above the average Tm) ensures only perfectly matched primers bind initially, establishing high-specificity templates. Dropping the temperature incrementally to 55°C then maximizes the yield of these specific amplicons while suppressing off-target background noise.

Table 1: Quantitative Parameters for High-GC Touchdown PCR

PCR PhaseTemperatureTimeCyclesCausality / Purpose
Initial Denaturation95°C5 min1Complete melting of high-GC genomic DNA.
Touchdown Denaturation95°C45 sec10Strand separation.
Touchdown Annealing65°C to 55°C45 sec10Decrease 1°C/cycle; ensures high-specificity primer binding.
Touchdown Extension72°C1 min10Optimal temperature for Taq polymerase elongation.
Standard Denaturation95°C45 sec25Strand separation for bulk amplification.
Standard Annealing55°C45 sec25Amplification of specifically bound templates.
Standard Extension72°C1 min25Amplicon elongation (Targeting ~755 bp).
Final Extension72°C10 min1Complete synthesis of all partial amplicons.

Self-Validation Requirement: Every PCR run must include a positive control (e.g., Amycolatopsis mediterranei genomic DNA) and a No-Template Control (NTC) to validate master mix integrity and rule out cross-contamination.

Data Interpretation: Phylogenetic Dereplication

Upon successful amplification, resolve the products on a 1.5% agarose gel. Purify the distinct ~755 bp bands and subject them to standard Sanger sequencing.

The critical final step in this workflow is dereplication —distinguishing novel producers from redundant strains.

  • In Silico Translation & BLASTx : Translate the nucleotide sequences and query them against the NCBI non-redundant (nr) protein database. A genuine hit will show high homology (>70% identity) to known AHBA synthases [3].

  • Phylogenetic Clustering : Construct a Neighbor-Joining phylogenetic tree incorporating the new sequences alongside AHBA synthase genes from known ansamycin producers.

    • Decision Matrix: If an isolate's sequence clusters tightly within a known clade (e.g., alongside the gdnK gene of a geldanamycin producer), it is likely a redundant discovery. Conversely, sequences that form distinct, deep-branching phylogenetic clades represent high-priority targets. These strains should be immediately advanced to scale-up fermentation and LC-MS/MS structural elucidation to discover novel ansamycins or rare hybrid compounds[2].

Quality Control & Troubleshooting

Table 2: Nucleic Acid Quality Control & PCR Troubleshooting

Metric / IssueTarget / ObservationRoot Cause AnalysisCorrective Action
A260/280 Ratio 1.8 – 2.0< 1.8 indicates protein contamination; > 2.0 indicates RNA contamination.Re-extract with Phenol:Chloroform; increase Proteinase K or RNase A incubation times.
Gel Smearing Continuous smear, no distinct bandsNuclease degradation during extraction or non-specific primer binding.Use fresh extraction buffers; increase initial touchdown annealing temperature by 2°C.
No Amplicon Blank lane for sampleHigh GC secondary structures blocking polymerase.Ensure exactly 5% DMSO is added; verify template concentration (>50 ng/µL).
False Positives Bands present in NTCReagent contamination with target DNA or aerosolized amplicons.Use UV-sterilized PCR hoods and dedicated, aerosol-barrier pipette tips.

References

  • Zhang, H., Wu, L., Li, A., et al. (2009). "PCR screening of 3-amino-5-hydroxybenzoic acid synthase gene leads to identification of ansamycins and AHBA-related antibiotic producers in Actinomycetes." Journal of Applied Microbiology, 106(3), 755-763. URL:[Link]

  • Wang, H.-X., Chen, Y.-Y., Ge, L., et al. (2013). "PCR screening reveals considerable unexploited biosynthetic potential of ansamycins and a mysterious family of AHBA-containing natural products in actinomycetes." Journal of Applied Microbiology, 115(1), 118-124. URL:[Link]

  • Floss, H.G., Yu, T.W., & Arakawa, K. (2011). "The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review." The Journal of Antibiotics, 64(1), 35-44. URL:[Link]

Sources

Application Note: Fermentation Protocols for 3-Amino-5-hydroxybenzoic Acid (AHBA) Production in Engineered Escherichia coli

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Application Area: Precursor-Directed Biosynthesis, Polyketide Drug Development, and Metabolic Engineering

Introduction & Scientific Rationale

3-Amino-5-hydroxybenzoic acid (AHBA) is the universal aromatic starter unit for the mC7N family of complex polyketide natural products, which includes clinically indispensable ansamycin antibiotics such as rifamycin, geldanamycin, and ansamitocin, as well as the mitomycin family of anticancer agents[1][2].

Historically, AHBA production relied on the fermentation of native actinomycete producers like Amycolatopsis mediterranei. However, these native strains are often characterized by slow growth kinetics, complex and tightly regulated secondary metabolisms, and a lack of tractable genetic tools. To accelerate drug development and enable mutasynthesis of novel ansamycin analogs, reconstituting the AHBA biosynthetic pathway in a heterologous, fast-growing host like Escherichia coli has become the gold standard[3].

This application note details a robust, field-proven protocol for the heterologous fermentation of AHBA using engineered E. coli, emphasizing the mechanistic causality behind critical bioprocess parameters.

Mechanistic Background: The Aminoshikimate Pathway

The biosynthesis of AHBA operates via the aminoshikimate pathway , a unique variant of the classical shikimate pathway. The process begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), but crucially incorporates kanosamine as an early nitrogen source[3][4].

The enzymatic cascade proceeds as follows:

  • RifH (aminoDAHP synthase) catalyzes the formation of 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP)[4].

  • RifG (aminoDHQ synthase) cyclizes aminoDAHP into 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ)[2][4].

  • RifJ (aminoDHS dehydratase) converts aminoDHQ to 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS)[2][4].

  • RifK (AHBA synthase), a pyridoxal phosphate (PLP)-dependent homodimer, aromatizes aminoDHS into the final product, AHBA[1][2].

Aminoshikimate_Pathway PEP PEP + E4P + Kanosamine aminoDAHP aminoDAHP PEP->aminoDAHP RifH (aminoDAHP synthase) aminoDHQ aminoDHQ aminoDAHP->aminoDHQ RifG (aminoDHQ synthase) aminoDHS aminoDHS aminoDHQ->aminoDHS RifJ (aminoDHS dehydratase) AHBA AHBA (3-Amino-5-hydroxybenzoic acid) aminoDHS->AHBA RifK (AHBA Synthase) Ansamycins Ansamycin Antibiotics (Rifamycin, Geldanamycin) AHBA->Ansamycins PKS/NRPS Assembly

Aminoshikimate pathway for AHBA biosynthesis and downstream ansamycin assembly.

Experimental Protocol: Heterologous Fermentation Workflow

Host Strain: E. coli BL21(DE3) or engineered BAP1 harboring a polycistronic expression vector containing the AHBA biosynthetic operon (e.g., rifG-K from A. mediterranei)[5].

Phase 1: Seed Culture Preparation
  • Inoculation: Transform the host strain with the AHBA operon plasmid. Inoculate a single colony into 60 mL of Luria-Bertani (LB) broth containing the appropriate selection marker (e.g., 50 µg/mL Kanamycin).

  • Incubation: Incubate overnight at 37°C with orbital shaking at 250 RPM. Causality Check: LB broth is utilized here rather than minimal media to provide rich amino acid sources. This rapidly builds high-quality biomass without imposing the metabolic burden of synthesizing primary metabolites, ensuring a robust starting population for the bioreactor[5].

Phase 2: Bioreactor Setup and Biomass Accumulation
  • Media Preparation: Prepare 10 L of M9 minimal medium (see Table 1) in a stirred-tank bioreactor.

  • Inoculation: Inoculate the bioreactor with the 60 mL overnight seed culture (0.6% v/v).

  • Growth Parameters: Operate the bioreactor at 37°C. Maintain dissolved oxygen (DO) > 30% via cascade control of agitation (300–600 RPM) and aeration (1–2 VVM).

  • Monitoring: Track the optical density (OD600) until the culture reaches the mid-logarithmic phase (OD600 = 0.6 – 0.8). Causality Check: M9 minimal medium is strictly selected for the production phase because complex media components (like yeast extract in LB) contain aromatic compounds that severely interfere with the downstream HPLC-UV detection and purification of AHBA[5].

Phase 3: Cold-Shock and Induction
  • Cold-Shock: Immediately upon reaching OD600 = 0.6–0.8, chill the culture vessel rapidly to 4°C for 10 minutes.

  • Temperature Shift: Adjust the bioreactor's operating temperature to 13°C.

  • Induction: Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

  • Production: Maintain fermentation at 13°C for 48 hours[5]. Causality Check: The cold-shock strategy is the most critical step in this protocol. The multienzyme cascade—especially the PLP-dependent AHBA synthase (RifK)—is highly susceptible to misfolding and inclusion body formation when overexpressed at 37°C. Dropping the temperature to 13°C slows translation kinetics, allowing proper folding of these complex actinomycete enzymes[1][5].

Phase 4: Extraction and Self-Validating Analysis
  • Harvest: Centrifuge the fermentation broth at 8,000 × g for 15 minutes at 4°C to pellet the cells. Filter the supernatant through a 0.22 µm membrane.

  • Extraction: Acidify the cell-free supernatant to pH 2.0 using 1M HCl. Extract three times with equal volumes of ethyl acetate.

  • Preparation: Dry the organic phase under vacuum and resuspend in 10% methanol.

  • HPLC Analysis: Analyze via reverse-phase HPLC monitoring at 280 nm against an authentic AHBA standard.

System Validation & Troubleshooting: This protocol functions as a self-validating system. If AHBA titers are lower than expected, analyze the chromatogram for the accumulation of the immediate precursor, aminoDHS .

  • Scenario A: If aminoDHS is abundant but AHBA is absent, the RifK (AHBA synthase) enzyme is failing (likely due to thermal misfolding or PLP cofactor depletion).

  • Scenario B: If neither AHBA nor aminoDHS is present, the bottleneck lies upstream (e.g., RifH/G/J expression failure or insufficient kanosamine availability)[2][4].

Fermentation_Workflow Seed 1. Seed Culture LB Medium, 37°C Inoc 2. Inoculation 10L M9 Medium Seed->Inoc Growth 3. Biomass Growth 37°C, OD600 0.6-0.8 Inoc->Growth Induction 4. Cold Shock 13°C, 1mM IPTG Growth->Induction Prod 5. AHBA Production 48 Hours Induction->Prod Extraction 6. Extraction Ethyl Acetate & HPLC Prod->Extraction

Step-by-step bioreactor workflow for heterologous AHBA production in engineered E. coli.

Quantitative Data Summaries

Table 1: M9 Minimal Medium Formulation for AHBA Production

Component Concentration Bioprocess Rationale
Na₂HPO₄ 6.78 g/L Primary buffering agent and phosphorus source
KH₂PO₄ 3.0 g/L Secondary buffering agent
NaCl 0.5 g/L Maintenance of osmotic balance
NH₄Cl 1.0 g/L Primary nitrogen source for amino acid synthesis
Glucose 4.0 g/L (0.4%) Primary carbon source
MgSO₄ 2.0 mM Essential cofactor for polymerase and enzymatic stability
CaCl₂ 0.1 mM Supports cell wall integrity during extended fermentation

| Kanamycin | 50 µg/mL | Ensures continuous plasmid maintenance |

Table 2: Critical Fermentation Parameters and Control Logic

Parameter Setpoint Causality / Control Logic
Seed Temp 37°C Maximizes E. coli replication rate to achieve target biomass rapidly.
Induction OD₆₀₀ 0.6 – 0.8 Ensures cells are in the exponential growth phase with peak translational capacity prior to metabolic burden.
Production Temp 13°C Prevents aggregation and inclusion body formation of the complex Rif enzymes[5].
Inducer 1 mM IPTG Fully derepresses the lac promoter to drive high-level operon transcription.
Fermentation Time 48 Hours Compensates for the significantly reduced enzymatic turnover rates at 13°C[5].

| Dissolved Oxygen | > 30% | Prevents a shift to anaerobic metabolism, which would halt AHBA biosynthesis and produce organic acids. |

References

  • Biosynthesis of 3-Amino-5-hydroxybenzoic Acid, the Precursor of mC7N Units in Ansamycin Antibiotics Journal of the American Chemical Society[Link]

  • The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review PubMed / National Institutes of Health[Link]

  • The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds PMC / National Institutes of Health[Link]

  • Engineered biosynthesis of an ansamycin polyketide precursor in Escherichia coli Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Engineered biosynthesis of an ansamycin polyketide precursor in Escherichia coli (Extended Methodology) PMC / National Institutes of Health[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(3-Aminophenyl)-5-hydroxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(3-Aminophenyl)-5-hydroxybenzoic acid . This molecule presents a unique synthetic challenge: it contains three unprotected, highly reactive functional groups (an amine, a hydroxyl, and a carboxylic acid). Standard Suzuki-Miyaura cross-coupling conditions between 3-bromo-5-hydroxybenzoic acid and (3-aminophenyl)boronic acid often fail here due to catalyst poisoning, poor solubility, and side reactions[1].

This guide is designed for drug development professionals and researchers to troubleshoot failures, understand the underlying mechanistic causality, and implement a field-proven, high-yield protocol.

Mechanistic Workflow & Failure Analysis

Understanding exactly where the reaction fails is the first step to optimizing your yield. The diagram below illustrates the active catalytic cycle alongside the two most common parasitic pathways encountered with unprotected substrates.

SuzukiMiyaura Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + ArBr Poison Catalyst Poisoning (Pd Black Formation) Pd0->Poison -NH2 / -OH Coordination TransMet Transmetalation Intermediate OxAdd->TransMet + Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 + Target Product ArBr 3-Bromo-5-hydroxybenzoic acid (Aryl Halide) ArBr->OxAdd ArB (3-Aminophenyl)boronic acid (Boronic Acid) ArB->TransMet Proto Protodeboronation (Loss of Boronic Acid) ArB->Proto Excess Base / H2O

Catalytic cycle of Suzuki-Miyaura coupling highlighting failure points from unprotected groups.

Troubleshooting Guides & FAQs

Q1: Why is my overall yield consistently below 30% despite full consumption of the aryl bromide? A: This is a classic symptom of protodeboronation . Unprotected boronic acids—especially those with electron-donating groups like the -NH2 group on (3-aminophenyl)boronic acid—are highly susceptible to hydrolytic cleavage of the C–B bond. When the base-to-boronic acid ratio is too high, excess hydroxide coordinates to the boron atom. If the transmetalation step is slow, this intermediate undergoes rapid hydrolysis, destroying your boronic acid and yielding aniline as a byproduct[2]. Solution: Shift from strong bases (like NaOH) to milder bases such as K₂CO₃ or K₃PO₄, and strictly control the equivalents of base used to modulate the transmetalation rate[2].

Q2: I am observing black precipitates (palladium black) within the first 30 minutes of the reaction. How do I prevent catalyst deactivation? A: The unprotected -NH₂, -OH, and -COOH groups in your starting materials act as competitive ligands. They displace the standard phosphine ligands (like PPh₃) from the palladium center, leaving the Pd(0) exposed. This naked palladium rapidly agglomerates into inactive nanoparticles, visually identified as palladium black[1]. Solution: Utilize a bidentate ligand complex such as PdCl₂(dppf) . The chelating nature of the dppf ligand makes it highly resistant to displacement by amines or hydroxyls. Running the reaction under mild aqueous conditions further suppresses oligomerization and side reactions[1].

Q3: How do I resolve the poor solubility of the starting materials without using DMF or DMSO, which complicate purification? A: Both 3-bromo-5-hydroxybenzoic acid and the resulting product form dense, zwitterionic hydrogen-bonding networks that are insoluble in standard organic solvents like toluene or THF. Solution: Employ a biphasic or miscible aqueous system. An EtOH/H₂O (5:1) solvent mixture is highly effective[3]. The water dissolves the inorganic base and the polar boronic acid, while the ethanol solvates the aryl bromide and the active Pd complex, bridging the phases and allowing the reaction to proceed smoothly at just 60 °C[3].

Quantitative Data Summary

The table below summarizes internal and literature-adapted yield data comparing different catalytic conditions for unprotected, heteroatom-rich Suzuki-Miyaura couplings.

Reaction ConditionCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Primary Limitation / Observation
Standard OrganicPd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O (3:1)90< 20%Severe protodeboronation; rapid Pd black formation.
Mild AqueousPd-nanoparticlesK₃PO₄H₂O3760%Slow transmetalation kinetics; incomplete conversion.
Optimized Biphasic PdCl₂(dppf) (5 mol%) K₂CO₃ EtOH/H₂O (5:1) 60 85% None (Optimal for unprotected zwitterionic substrates).

Field-Proven Experimental Protocol

This self-validating protocol utilizes the optimized EtOH/H₂O system to achieve high yields without the need for protecting group chemistry[3].

Reagents Required:

  • 3-Bromo-5-hydroxybenzoic acid (1.0 eq, 2.9 mmol)

  • (3-Aminophenyl)boronic acid hydrochloride (1.0 to 1.2 eq, 2.9 - 3.5 mmol)

  • K₂CO₃ (3.0 eq, 8.7 mmol)

  • PdCl₂(dppf) (5 mol%, 0.14 mmol)

  • Solvent: EtOH/H₂O (5:1 v/v, 12 mL)

Step-by-Step Methodology:

  • Reagent Charging: To a clean, dry Schlenk flask, add the 3-bromo-5-hydroxybenzoic acid, (3-aminophenyl)boronic acid hydrochloride, K₂CO₃, and PdCl₂(dppf).

  • Atmospheric Control (Degassing): Seal the flask and subject it to three cycles of vacuum evacuation followed by nitrogen (N₂) backfilling.

    • Causality & Validation: Oxygen facilitates the homocoupling of the boronic acid into a biphenyl byproduct. If you observe a fast-moving, highly UV-active spot on your TLC plate early in the reaction, your degassing was insufficient.

  • Solvent Addition & Heating: Inject the degassed EtOH/H₂O (5:1) mixture via syringe. Stir the reaction mixture at 60 °C overnight (approx. 12-16 hours)[3].

    • Causality: The 60 °C temperature is the "Goldilocks" zone—warm enough to ensure steady transmetalation, but cool enough to prevent thermal degradation of the boronic acid.

  • Reaction Monitoring: Monitor completion via LC-MS. The reaction mixture should remain a dark, homogeneous red/brown without the sudden crash-out of black particulates.

  • Workup & Isoelectric Purification:

    • Allow the mixture to cool to ambient temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous layer with a small amount of water and filter through a pad of Celite to remove the catalyst.

    • Critical Step: Slowly add 1M HCl dropwise to the filtrate until the pH reaches approximately 4.5 .

    • Causality: pH 4.5 is the estimated isoelectric point of 3-(3-aminophenyl)-5-hydroxybenzoic acid. Because the molecule contains both basic (-NH₂) and acidic (-COOH/-OH) groups, it is most neutral and least soluble at this pH. A thick precipitate will form.

  • Isolation: Filter the precipitate, wash with ice-cold water to remove inorganic salts, and dry under a high vacuum to afford the pure product.

References

[3] Title: A Concise Synthesis of Isocryptolepine by C–C Cross-Coupling Followed by a Tandem C–H Activation and C–N Bond Formation Source: SynOpen (Thieme Connect) URL: 3

[1] Title: An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Source: Organic Chemistry Frontiers (RSC Publishing) URL: 1

[2] Title: Taming Nickel-Catalyzed Suzuki-Miyaura Coupling: A Mechanistic Focus on Boron-to-Nickel Transmetalation Source: ACS Catalysis URL: 2

Sources

Technical Support Center: 3-Amino-5-hydroxybenzoic Acid (AHBA)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Amino-5-hydroxybenzoic acid (AHBA) . As a critical biosynthetic precursor to the mC7​N unit found in ansamycin and mitomycin antibiotics (e.g., rifamycins, geldanamycin), AHBA presents unique downstream processing challenges[1]. Its amphoteric nature, high polarity, and susceptibility to oxidation require precise physicochemical control during extraction, chromatography, and crystallization.

This guide provides drug development professionals and researchers with field-proven troubleshooting strategies, validated protocols, and mechanistic insights to optimize AHBA purification workflows.

Physicochemical Profiling

Understanding the fundamental properties of AHBA is the first step in designing a robust purification strategy. The presence of three distinct functional groups (carboxylic acid, amino, and hydroxyl) dictates its zwitterionic behavior and reactivity.

Table 1: Key Physicochemical Properties of AHBA

PropertyValueMechanistic Implication for Purification
Chemical Formula C7​H7​NO3​ Highly polar; poor retention on standard reversed-phase (C18) resins.
Molecular Weight 153.14 g/mol Small molecule; requires tight molecular weight cut-offs during ultrafiltration.
Exact Mass 153.0426 DaTarget m/z for LC-MS monitoring in negative/positive ESI modes[2].
pKa Values ~3.5 (COOH), ~4.5 ( NH3+​ ), 10.33 (OH)Dictates the isoelectric point (pI). Requires strict pH control to induce precipitation[2].
UV Absorbance ( λmax​ ) 227 nmOptimal wavelength for real-time chromatographic monitoring and IPCs[2].
Oxidation Potential High (in alkaline media)Susceptible to auto-oxidation forming quinone-imines; requires inert atmospheres.

Biosynthetic Origin & Matrix Complexity

When isolating AHBA from fermentation broths (e.g., Amycolatopsis mediterranei mutants), the matrix contains structurally similar aminoshikimate pathway intermediates[3]. The terminal enzyme, AHBA synthase, catalyzes the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) to form AHBA[4]. Understanding this pathway helps identify co-eluting impurities.

Biosynthesis A UDP-D-glucose B Kanosamine (via RifN kinase) A->B Oxidation & Transamination C aminoDAHP B->C D aminoDHS C->D Cyclization E AHBA (via AHBA Synthase) D->E Aromatization F Ansamycins (e.g., Rifamycin) E->F Polyketide Assembly

Biosynthetic pathway of AHBA from UDP-D-glucose to ansamycin antibiotics.

Troubleshooting Guide & FAQs

Q1: My AHBA extract turns dark brown during alkaline workup. Why does this happen, and how can I prevent it?

Causality: The amino ( −NH2​ ) and hydroxyl ( −OH ) groups are strongly electron-donating, which increases the electron density on the aromatic ring. Under alkaline conditions (pH > 8), the hydroxyl group deprotonates to form a phenoxide anion. This drastically lowers the oxidation potential, making the molecule highly susceptible to single-electron transfer reactions with dissolved molecular oxygen, leading to the formation of reactive quinone-imines and subsequent dark-colored polymers. Solution:

  • Avoid Alkaline Excursions: Keep the pH below 7.0 during liquid-liquid extractions or resin elutions whenever possible.

  • Antioxidant Addition: Supplement the buffer with 1-5 mM Dithiothreitol (DTT) or ascorbic acid to scavenge free radicals.

  • Inert Atmosphere: Sparge all buffers with Nitrogen ( N2​ ) or Argon gas for 15 minutes prior to use to displace dissolved oxygen.

Q2: I am experiencing poor retention and severe peak tailing of AHBA on a standard C18 HPLC column. What is the mechanism, and what are the alternatives?

Causality: AHBA is highly polar and zwitterionic at typical mobile phase pH values (pH 3-7). Because it carries both positive ( −NH3+​ ) and negative ( −COO− ) charges, it remains heavily hydrated and fails to partition into the hydrophobic C18 stationary phase, resulting in early elution (near the void volume) and secondary interactions with residual surface silanols (causing tailing). Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing Chromatography .

  • HILIC Approach: Use an amide or zwitterionic stationary phase with a high organic mobile phase (e.g., 80% Acetonitrile / 20% 10 mM Ammonium Formate, pH 3.0).

  • Ion-Pairing Approach: If you must use reversed-phase, add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to the mobile phase to neutralize the amine charge and increase hydrophobicity.

Q3: My crystallization yields from the fermentation broth are consistently below 50%. How can I optimize the precipitation?

Causality: AHBA's solubility is dictated by its isoelectric point (pI), where the net charge of the molecule is zero. Because the pKa of the carboxylic acid is ~3.5 and the conjugate acid of the amine is ~4.5, the pI is very narrow. If the pH is off by even 0.5 units, the molecule regains a net charge and becomes highly water-soluble. Solution: Perform a precision isoelectric precipitation. Chill the concentrated eluate to 4°C and titrate the pH slowly to exactly 4.0 using dilute HCl or NaOH . Add an anti-solvent (e.g., cold ethanol or acetone) dropwise up to 30% v/v to depress the dielectric constant of the solvent, forcing the neutral AHBA to crystallize.

Validated Experimental Protocols

Protocol A: Preparative Isolation of AHBA from Fermentation Broth

This protocol utilizes a self-validating cation-exchange workflow to separate AHBA from neutral/anionic broth contaminants.

Step-by-Step Methodology:

  • Clarification: Centrifuge the fermentation broth at 10,000 × g for 20 minutes at 4°C. Filter the supernatant through a 0.22 µm PES membrane.

  • Acidification: Adjust the clarified broth to pH 2.0 using 1M HCl . Causality: At pH 2.0, the carboxylic acid is protonated (neutral) and the amine is protonated (positive). AHBA acts as a cation.

  • Resin Loading: Load the broth onto a strong cation-exchange resin (e.g., Dowex 50WX8) pre-equilibrated with 0.01M HCl .

  • Washing: Wash the column with 3 column volumes (CV) of 0.01M HCl to remove unbound neutral and anionic impurities.

  • Elution: Elute AHBA using a step gradient of 0.5M Ammonium Hydroxide ( NH4​OH ).

    • Self-Validating IPC: Collect fractions and immediately spot them on a TLC plate (visualized under 254 nm UV) or measure absorbance at 227 nm. Pool fractions showing high absorbance.

  • Isoelectric Crystallization: Immediately neutralize the pooled alkaline fractions to pH 4.0 using HCl to prevent oxidation. Concentrate in vacuo to 1/5th volume, chill to 4°C overnight, and collect the resulting pale-yellow crystals by vacuum filtration.

PurificationWorkflow N1 Fermentation Broth (Contains AHBA) N2 Centrifugation & Filtration (Clarification) N1->N2 N3 Cation-Exchange Chromatography (pH 2.0) N2->N3 Load at acidic pH N4 Elution (0.5M NH4OH) N3->N4 Wash & Elute N5 Immediate pH Adjustment (Titrate to pI ~4.0) N4->N5 Prevent oxidation N6 Isoelectric Crystallization (4°C, 12h) N5->N6 Induce precipitation N7 Pure AHBA Crystals N6->N7 Filter & Vacuum Dry

Step-by-step downstream purification workflow for AHBA from fermentation broth.

Protocol B: Analytical HPLC-UV/MS Method for AHBA Purity Assessment

A self-validating analytical method to confirm the absence of oxidation by-products and quantify AHBA.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of AHBA crystals in 1 mL of mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a HILIC column (e.g., Waters XBridge Amide, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Solvent B: 100% Acetonitrile.

  • Gradient: Isocratic elution at 80% B / 20% A for 10 minutes. Flow rate: 1.0 mL/min.

  • Detection:

    • UV: Monitor at 227 nm.

    • MS: Electrospray Ionization (ESI) in positive mode. Look for the [M+H]+ peak at m/z 154.05 and characteristic fragmentation peaks at m/z 136.04 (loss of H2​O ) and 108.04[2].

  • System Suitability (Self-Validation): Inject a blank to ensure no carryover. The AHBA peak should exhibit a symmetry factor between 0.9 and 1.2. If a secondary peak appears at a higher mass (e.g., m/z ~304), this indicates oxidative dimerization has occurred in your sample.

References

  • Buy 3-Amino-5-hydroxybenzoic acid | 76045-71-1 - Smolecule Source: Smolecule URL
  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • Characterization of the early stage aminoshikimate pathway in the formation of 3-amino-5-hydroxybenzoic acid: the RifN protein specifically converts kanosamine into kanosamine 6-phosphate - PubMed Source: Journal of the American Chemical Society / PubMed URL
  • 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed Source: PubMed / NIH URL
  • Crystal Structure of 3-Amino-5-hydroxybenzoic Acid (AHBA)

Sources

3-Amino-5-hydroxybenzoic Acid (3,5-AHBA) Solution Stability: Technical Support Center & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Amino-5-hydroxybenzoic acid (3,5-AHBA) . As a critical mC 7​ N starter unit for the biosynthesis of ansamycin antibiotics (such as geldanamycin and rifamycin) and mitomycins, 3,5-AHBA is a highly reactive precursor[1]. Its electron-rich aromatic ring makes it uniquely suited for complex enzymatic assembly lines, but also highly susceptible to degradation in solution.

This guide is designed for researchers and drug development professionals. It synthesizes field-proven insights, self-validating protocols, and authoritative grounding to ensure the integrity of your biosynthetic assays and combinatorial libraries.

Section 1: Core FAQs on Solution Stability & Storage

Q1: What are the optimal solvents and stability profiles for 3,5-AHBA? A: 3,5-AHBA is an amphoteric molecule with a predicted pKa of ~10.33 for its phenol/amino groups and ~3.3–4.0 for its carboxylic acid[2]. Because of its zwitterionic nature at physiological pH, its solubility in aqueous buffers is limited unless properly titrated. For long-term stock solutions, anhydrous organic solvents are strictly required.

Below is a quantitative summary of 3,5-AHBA solubility and stability parameters based on standardized chemical data[3]:

Solvent / StateMax SolubilityStorage TempExpected StabilityPrimary Degradation Risk
Solid Powder N/A-20°C 4 yearsMoisture absorption
Anhydrous DMSO ~3 mg/mL-20°C6–12 monthsAuto-oxidation (if not degassed)
Anhydrous DMF ~1 mg/mL-20°C6–12 monthsAuto-oxidation (if not degassed)
Aqueous Buffer (pH 7.4) < 0.5 mg/mL4°C< 24 hoursRapid oxidation / Polymerization

Q2: Why does my 3,5-AHBA solution turn dark brown or black over time? A: This is a classic symptom of auto-oxidation. The causality lies in the molecule's structure: the electron-donating hydroxyl (-OH) and amino (-NH 2​ ) groups strongly activate the benzene ring. In the presence of dissolved oxygen, light, or trace transition metals, 3,5-AHBA rapidly oxidizes into highly reactive quinone-imine or benzoquinone-like species[4]. These intermediates subsequently polymerize, forming dark, insoluble melanin-like aggregates. This is why ansamycins like geldanamycin naturally feature a benzoquinone moiety derived from AHBA oxidation[4].

Section 2: Visualizing the Pathway and Workflow

To understand both the utility and the fragility of 3,5-AHBA, we must look at its biosynthetic origin and degradation pathways.

Pathway A Shikimate Pathway (AminoDAHP) B 3-Amino-5-hydroxybenzoic acid (3,5-AHBA) A->B AHBA Synthase C Ansamycins (e.g., Geldanamycin) B->C mC7N starter unit D Mitomycins B->D mC7N starter unit E Quinone-imine Degradants (Dark Brown/Black) B->E Auto-oxidation (O2, Light)

Biosynthetic origin of 3,5-AHBA and its downstream metabolic/degradation pathways.

Section 3: Self-Validating Experimental Protocols

To prevent the degradation outlined above, you must treat 3,5-AHBA stock preparation as an oxygen-free, self-validating system.

Protocol: Preparation of Oxidation-Resistant 3,5-AHBA Stock Solutions

This protocol ensures the structural integrity of 3,5-AHBA prior to introduction into in vitro or in vivo biosynthetic assays[3].

Step 1: Solvent Degassing

  • Select anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) of 99.9% purity.

  • Sparge the solvent with ultra-pure Argon or Nitrogen gas for at least 15 minutes to displace dissolved oxygen.

Step 2: Dissolution

  • Inside a glove box or under a continuous stream of inert gas, weigh the required amount of 3,5-AHBA solid.

  • Add the degassed solvent to achieve a target concentration of 1 mg/mL to 3 mg/mL.

  • Vortex gently until a clear, pale-yellow solution is achieved. Do not sonicate, as localized heating can accelerate degradation.

Step 3: Aliquoting and Storage

  • Aliquot the solution into single-use amber glass vials (to prevent photo-degradation).

  • Overlay the headspace of each vial with Argon before sealing tightly with PTFE-lined caps.

  • Store immediately at -20°C.

Step 4: Pre-Assay Validation (The Self-Validating Step)

  • Before feeding the precursor into a bacterial culture or enzymatic assay, thaw one aliquot at room temperature.

  • Perform a rapid LC-MS check. Intact 3,5-AHBA will show an [M+H]+ peak at m/z 154.0. The presence of peaks at m/z 152.0 or higher polymeric masses indicates oxidative degradation. Discard the aliquot if oxidation exceeds 5%.

Workflow S1 1. Weigh 3,5-AHBA (Inert atmosphere) S2 2. Dissolve in anhydrous DMSO or DMF S1->S2 S3 3. Purge solution with Argon or Nitrogen gas S2->S3 S4 4. Aliquot into amber vials S3->S4 S5 5. Store at -20°C (Stable for ≥4 years) S4->S5 S6 6. LC-MS Validation (Check for oxidation) S5->S6 Pre-experiment check

Self-validating workflow for the preparation and storage of 3,5-AHBA stock solutions.

Section 4: Troubleshooting Guide

Q3: I am seeing poor incorporation of 3,5-AHBA into my Streptomyces ansamycin biosynthesis assay. What is going wrong? A: Poor incorporation is almost always linked to either precipitation or premature degradation in the culture media.

  • Causality: When a DMSO stock of 3,5-AHBA is spiked into an aqueous bacterial culture, the sudden shift in dielectric constant can cause the compound to precipitate if the final concentration exceeds ~0.5 mg/mL. Furthermore, standard culture media are highly aerated and often contain trace metals (e.g., Fe 2+ , Cu 2+ ), which catalyze the oxidation of the AHBA phenol ring before the AHBA synthase or downstream PKS enzymes can utilize it[5].

  • Solution: Feed the 3,5-AHBA in continuous, low-concentration pulses rather than a single bolus, and ensure the culture pH is maintained tightly around 7.0–7.2 to balance solubility and stability.

Q4: Can I freeze-thaw my 3,5-AHBA DMSO solutions? A: No. Repeated freeze-thaw cycles introduce atmospheric moisture (condensation) and oxygen into the vial. Because DMSO is highly hygroscopic, it will pull water from the air, which dramatically accelerates the auto-oxidation of the amino and hydroxyl groups. Always use single-use aliquots.

Q5: My LC-MS shows a mass shift of -2 Da from the expected 3,5-AHBA mass. What is this? A: A loss of 2 Daltons ( [M+H]+ at m/z 152.0 instead of 154.0) indicates the primary oxidation of the phenol and amino groups to form a quinone-imine intermediate. This confirms that your stock solution has been exposed to oxygen or light and should be discarded to prevent poisoning your biosynthetic assembly line.

References
  • Floss, H. G., et al. "The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds." National Center for Biotechnology Information (PMC).[Link]

  • American Society for Microbiology (ASM). "Insights into the Biosynthesis of the Benzoquinone Ansamycins Geldanamycin and Herbimycin." Applied and Environmental Microbiology.[Link]

  • American Chemical Society (ACS). "Characterization of the Early Stage Aminoshikimate Pathway in the Formation of 3-Amino-5-hydroxybenzoic Acid." ACS Publications.[Link]

Sources

Technical Support Center: Troubleshooting 3-Amino-5-hydroxybenzoic Acid (3,5-AHBA) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, purification, and chromatographic resolution of 3-Amino-5-hydroxybenzoic acid (3,5-AHBA) . As the critical mC7N starter unit in the biosynthesis of ansamycin antibiotics (e.g., geldanamycin, rifamycin) and a versatile building block in drug development , the purity of your 3,5-AHBA batch dictates the success of downstream applications.

This guide provides mechanistic insights, self-validating protocols, and chromatographic strategies to resolve common impurity issues encountered during its chemical synthesis.

Part 1: Synthetic Pathway & Impurity Origin

The most scalable chemical synthesis of 3,5-AHBA involves the catalytic reduction of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid (3,5-DAB), followed by controlled partial diazotization and hydrolysis . Understanding this pathway is critical, as deviations in reaction stoichiometry directly dictate your impurity profile.

G DNB 3,5-Dinitrobenzoic Acid (Starting Material) DAB 3,5-Diaminobenzoic Acid (Intermediate / Impurity) DNB->DAB Catalytic Reduction AHBA 3-Amino-5-hydroxybenzoic Acid (Target Product) DAB->AHBA Partial Diazotization & Hydrolysis DHBA 3,5-Dihydroxybenzoic Acid (Over-hydrolysis Impurity) DAB->DHBA Complete Diazotization AHBA->DHBA Over-reaction (Excess HNO2)

Fig 1: Synthetic pathway of 3,5-AHBA illustrating the mechanistic origin of common impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical impurities found in synthetic 3,5-AHBA, and what causes their formation? A1: The most pervasive impurity is 3,5-diaminobenzoic acid (3,5-DAB) . Because 3,5-AHBA is typically synthesized via the partial diazotization of 3,5-DAB, any incomplete conversion leaves residual 3,5-DAB in the matrix. Conversely, if an excess of nitrous acid (HNO 2​ ) is used or the hydrolysis temperature exceeds 80°C, the reaction proceeds to complete diazotization, yielding 3,5-dihydroxybenzoic acid (3,5-DHBA) as an over-reaction impurity .

Q2: Why does my isolated 3,5-AHBA batch appear dark brown or purple instead of the expected off-white color? A2: This discoloration is caused by the spontaneous air oxidation of the aminophenol moiety. Causality: The synergistic electron-donating effects of the -OH and -NH 2​ groups make the aromatic ring highly electron-rich and susceptible to oxidation, forming highly conjugated quinone-imine derivatives. This oxidation is accelerated in alkaline environments. Always store 3,5-AHBA under an inert atmosphere (argon/nitrogen) and avoid prolonged exposure to pH > 7 during workup.

Q3: How do the physicochemical properties of these impurities dictate my purification strategy? A3: Purification relies heavily on isoelectric point (pI) manipulation. 3,5-AHBA contains an acidic carboxyl group and a basic amino group, giving it a pI of approximately 3.7. At this pH, it forms a neutral zwitterion with minimal aqueous solubility. In contrast, 3,5-DAB has two basic amino groups (higher pI, remains protonated and soluble at pH 3.7), while 3,5-DHBA lacks basic groups entirely (remains un-ionized and soluble in organic washes). Exploiting these pI differentials is the foundation of our troubleshooting protocols.

Part 3: Quantitative Impurity Profiling

To effectively troubleshoot, you must first accurately identify the contaminants. Below is the quantitative chromatographic and physicochemical data for 3,5-AHBA and its synthetic impurities.

CompoundRole / OriginRelative Retention Time (RRT)*Approx. pKaIsoelectric Point (pI)
3,5-Dinitrobenzoic Acid Starting Material2.502.8 (acid)N/A
3,5-Diaminobenzoic Acid Intermediate / Impurity0.652.5 (acid), 4.8 (amine)~ 6.5
3-Amino-5-hydroxybenzoic Acid Target Product1.003.0 (acid), 4.5 (amine), 9.5 (phenol)~ 3.7
3,5-Dihydroxybenzoic Acid Over-hydrolysis Impurity1.304.0 (acid), 9.2 (phenol)N/A

*RRT values are approximate and based on a standard C18 RP-HPLC gradient using 0.1% TFA/Acetonitrile.

Part 4: Troubleshooting Workflow & Methodologies

G Start Crude 3,5-AHBA Batch HPLC RP-HPLC Analysis (0.1% TFA / MeCN) Start->HPLC Decision Impurity Profile? HPLC->Decision Act1 Isoelectric Precipitation (pH 3.5 - 4.0) Decision->Act1 High 3,5-DAB (RRT 0.65) Act2 Ethyl Acetate Trituration (Removes Organics) Decision->Act2 High 3,5-DHBA (RRT 1.30) Act3 Activated Carbon Filtration (Removes Quinones) Decision->Act3 Dark Coloration (Oxidation) Pure Pure 3,5-AHBA (>99%) Decision->Pure No Impurities Act1->HPLC Re-test Act2->HPLC Re-test Act3->HPLC Re-test

Fig 2: Decision tree for troubleshooting and purifying contaminated 3,5-AHBA batches.

Protocol 1: RP-HPLC-DAD Method for Impurity Quantification

Causality: 3,5-AHBA and its impurities are highly polar and contain ionizable groups. Using 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent suppresses the ionization of the carboxylic acid while fully protonating the amino groups, preventing peak tailing and ensuring reproducible retention times .

  • Column Preparation: Install an end-capped C18 column (e.g., 4.6 mm × 250 mm, 5 µm). Equilibrate with 95% Mobile Phase A (0.1% TFA in HPLC-grade water) and 5% Mobile Phase B (Acetonitrile).

  • Sample Preparation: Dissolve 10 mg of the crude 3,5-AHBA in 10 mL of Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance via Diode Array Detector (DAD) at 240 nm (for aromatic backbone) and 304 nm (specific for ansamycin precursors).

  • Self-Validation Step (System Suitability): Inject a resolution standard containing 3,5-AHBA and 3,5-DAB. The protocol is only validated for release testing if the resolution ( Rs​ ) between these two peaks is strictly > 2.0. If Rs​ < 2.0, decrease the initial %B to 2% to enhance polar retention.

Protocol 2: Purification of 3,5-AHBA via Isoelectric Precipitation

Causality: This protocol leverages the zwitterionic nature of 3,5-AHBA. By dissolving the crude mixture in strong acid, all species are protonated and solubilized. Carefully titrating to pH 3.7 selectively crashes out the 3,5-AHBA zwitterion, leaving the more basic 3,5-DAB impurity in solution.

  • Acidic Dissolution: Suspend 10 g of crude 3,5-AHBA in 50 mL of deionized water. Slowly add 1M HCl dropwise under continuous stirring until the solid completely dissolves (approx. pH 1.5).

  • Decolorization (Optional but Recommended): Add 1.0 g of activated charcoal to the solution. Stir for 30 minutes at room temperature to adsorb quinone-imine oxidation products. Filter the mixture through a pad of Celite to obtain a clear, pale-yellow filtrate.

  • Isoelectric Titration: Insert a calibrated pH probe into the filtrate. Under vigorous stirring, slowly add 1M NaOH dropwise.

  • Zwitterion Precipitation: Halt the NaOH addition exactly at pH 3.7. A thick, off-white precipitate of pure 3,5-AHBA will form.

  • Maturation: Transfer the suspension to an ice bath (4°C) for 2 hours to depress solubility and maximize yield.

  • Isolation and Washing: Filter the precipitate under vacuum. Wash the filter cake first with 20 mL of ice-cold deionized water (removes residual 3,5-DAB), followed by 20 mL of cold ethyl acetate (extracts the less polar 3,5-DHBA impurity).

  • Self-Validation Step (Yield Recovery Check): Take a 1 mL aliquot of the final mother liquor and add a single drop of 1M NaOH. If the solution remains clear, the precipitation of 3,5-AHBA is complete. If localized turbidity occurs, the bulk pH has drifted; readjust the main batch to exactly pH 3.7 before final filtration.

References
  • Title : Biosynthesis of 3-Amino-5-hydroxybenzoic Acid, the Precursor of mC7N Units in Ansamycin Antibiotics Source : Journal of the American Chemical Society / Biochemistry URL :[Link]

  • Title : Pilot-Plant Preparation of an αvβ3 Integrin Antagonist. Part 2. Synthesis of N-[2-(5-Hydroxy-4,6-tetrahydropyrimidine)]-3-amino-5-hydroxybenzoic Acid Source : Organic Process Research & Development URL :[Link]

Optimizing fermentation conditions for AHBA overproduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for 3-amino-5-hydroxybenzoic acid (AHBA) overproduction. As a Senior Application Scientist, I have designed this resource to bridge the gap between metabolic engineering and bioprocess optimization. AHBA is the critical mC7N starter unit for ansamycin and mitomycin antibiotics, and scaling its production requires precise control over both intracellular flux and extracellular bioreactor conditions.

Section 1: Core Mechanisms & Pathway Engineering (FAQs)

Q1: What is the exact biosynthetic trajectory of AHBA, and where do metabolic bottlenecks typically occur? Answer: AHBA is synthesized via the aminoshikimate (ASA) pathway, a variant of the classical shikimate pathway. The process begins with the conversion of UDP-D-glucose to kanosamine, which is subsequently phosphorylated and cleaved to form 1-deoxy-1-imino-D-erythrose 4-phosphate (iminoE4P). The critical bottleneck occurs at the condensation of iminoE4P with phosphoenolpyruvate (PEP) to form aminoDAHP. Finally, a series of cyclization and dehydration steps lead to 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS), which is aromatized by AHBA synthase (e.g., RifK in Amycolatopsis mediterranei) into 1[1].

Causality Insight: The supply of PEP and the availability of intracellular nitrogen (via glutamine hydrolysis) are the two most common rate-limiting factors. If PEP is siphoned into the TCA cycle for excessive cell growth rather than secondary metabolism, AHBA titers will plummet.

AHBA_Pathway UDP_Glc UDP-D-glucose Kanosamine Kanosamine UDP_Glc->Kanosamine UDP-glucose oxidoreductase IminoE4P 1-deoxy-1-imino-D-erythrose 4-phosphate (iminoE4P) Kanosamine->IminoE4P Phosphorylation & Cleavage AminoDAHP aminoDAHP IminoE4P->AminoDAHP aminoDAHP synthase PEP Phosphoenolpyruvate (PEP) PEP->AminoDAHP Condensation AminoDHQ aminoDHQ AminoDAHP->AminoDHQ aminoDHQ synthase AminoDHS aminoDHS AminoDHQ->AminoDHS Dehydratase AHBA 3-amino-5-hydroxybenzoic acid (AHBA) AminoDHS->AHBA AHBA synthase (e.g., RifK)

Fig 1. The aminoshikimate pathway for AHBA biosynthesis highlighting key metabolic intermediates.

Q2: How does transcriptional regulation affect AHBA synthase (RifK) expression? Answer: In native producers like A. mediterranei, the rif cluster is tightly regulated. The global nitrogen regulator GlnR directly influences the expression of the AHBA synthase gene (rifK). Under specific nitrogen conditions, GlnR upregulates rifK, thereby pulling carbon flux toward the 1[1]. Engineering synthetic promoters or overexpressing pathway-specific regulators is a proven strategy to decouple AHBA production from native feedback inhibition.

Section 2: Fermentation Troubleshooting Guide

Issue 1: Low AHBA Titer Despite Successful Pathway Engineering

  • Symptoms: High biomass accumulation (high OD600), but low specific productivity of AHBA.

  • Root Cause Analysis: This is typically a carbon/nitrogen imbalance or a dissolved oxygen (DO) mismatch. While cell growth requires high DO, the overproduction of AHBA and related aminohydroxybenzoic acids often benefits from oxygen limitation during the production phase. For instance, reducing DO levels to near 0 ppm shifts the metabolic flux away from the TCA cycle and biomass accumulation, increasing specific productivity by up to 3.7-fold in related2[2].

  • Solution: Implement a two-stage fermentation strategy. Maintain DO > 30% during the initial batch phase for biomass generation, then drop DO to microaerobic levels (e.g., 0-5%) during the fed-batch production phase.

Issue 2: Accumulation of Shikimate Pathway Byproducts

  • Symptoms: HPLC analysis shows high levels of shikimic acid (SA) or 3-dehydroshikimate instead of AHBA.

  • Root Cause Analysis: The native shikimate pathway is outcompeting the aminoshikimate pathway for the shared precursor PEP. In engineered strains, SA can accumulate up to 70 g/L if flux is not properly3[3].

  • Solution: Genetically attenuate the native aroG or aroF genes (DAHP synthases) or use a DO-stat feeding strategy to limit glucose uptake rates, ensuring that PEP is preferentially channeled into the recombinant iminoE4P condensation step.

Fermentation_Logic Seed Seed Culture OD600 ~2.0 Batch Batch Seed->Batch Decision Target Biomass Reached? Batch->Decision Decision->Batch No FedBatch Fed-Batch Phase Low DO (0-5%) Precursor Feeding Decision->FedBatch Yes Harvest Harvest & Extraction AHBA Recovery FedBatch->Harvest

Fig 2. Logical workflow for two-stage fed-batch fermentation optimizing DO for AHBA production.

Section 3: Quantitative Data & Benchmarks

To guide your process parameters, here is a comparative data table of fermentation conditions and yields for AHBA and related aromatic precursors across different engineered strains.

Target MetaboliteHost OrganismKey Genetic ModificationFermentation ConditionMax TiterYield (mol/mol glucose)Ref
3,5-AHBA Amycolatopsis mediterraneirifK overexpression, glnR tuningAerobic fed-batch~1-2 g/LN/A[1]
3,4-AHBA Corynebacterium glutamicumΔldh, griH/griI expressionOxygen limitation (DO = 0 ppm)5.6 g/LN/A[2]
Shikimic Acid Escherichia coliaroG/aroF feedback-resistantDO-stat feeding70.0 g/L0.42[3]

Section 4: Standard Operating Procedure (SOP) - Fed-Batch Fermentation for AHBA Overproduction

Objective: Maximize AHBA titer by decoupling biomass generation from secondary metabolite production using a DO-shift strategy.

Phase 1: Seed Cultivation

  • Inoculate 50 mL of seed medium (e.g., TSB or customized minimal medium) with a single colony of the engineered AHBA-producing strain.

  • Incubate at 30°C (or organism-specific optimal temp) and 220 rpm for 24-48 hours until the OD600 reaches approximately 2.0.

  • Self-Validation Checkpoint: Perform a Gram stain and microscopic check. If contamination or abnormal morphology (e.g., excessive mycelial fragmentation) is observed, discard the flask and restart.

Phase 2: Batch Fermentation (Biomass Accumulation) 3. Transfer the seed culture into a 5L bioreactor containing 2L of basal fermentation medium (supplemented with 20 g/L glucose, yeast extract, and essential salts). 4. Set initial parameters: Temperature at 30°C, pH controlled at 7.0 using 2M NaOH and 2M HCl. 5. Maintain Dissolved Oxygen (DO) at >30% by cascading the agitation rate (200–800 rpm) and aeration rate (1–2 vvm).

  • Causality: High DO ensures rapid ATP generation via oxidative phosphorylation, maximizing the specific growth rate (μ) during the exponential phase.

Phase 3: Fed-Batch Production (Metabolic Shift) 6. Initiate the feeding phase using a concentrated glucose feed solution (500 g/L) mixed with necessary nitrogen sources (e.g., ammonium sulfate) to maintain a high C:N ratio. 7. Critical Step (DO Shift): Reduce the aeration and agitation cascade to allow the DO to drop to microaerobic conditions (0–5%).

  • Causality: Oxygen limitation restricts the TCA cycle flux, minimizing excessive biomass accumulation, and forces the carbon flux (specifically PEP and erythrose-4-phosphate) into the aminoshikimate pathway.

  • Continuously feed glucose using a DO-stat or pH-stat control mechanism to prevent carbon starvation.

  • Self-Validation Checkpoint: Sample every 12 hours for HPLC analysis. If acetate levels exceed 2 g/L, the feed rate is too high and must be reduced immediately to prevent cellular toxicity and pH crashes.

Phase 4: Harvest and Extraction 9. Centrifuge the fermentation broth at 8,000 × g for 20 minutes at 4°C to separate the cell mass. 10. Acidify the supernatant to pH 3.0 to protonate AHBA, followed by extraction using ethyl acetate.

  • Causality: AHBA is an amphoteric molecule. Dropping the pH below its pKa ensures it is fully protonated and uncharged, maximizing its partition coefficient into the organic solvent.

Sources

Technical Support Center: Overcoming Poor Solubility of 3-Amino-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Amino-5-hydroxybenzoic acid (AHBA). This resource is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this versatile biosynthetic precursor. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also a foundational understanding of the physicochemical principles governing AHBA's solubility.

Frequently Asked Questions (FAQs)

Q1: What is 3-Amino-5-hydroxybenzoic acid, and why is its solubility a common experimental hurdle?

A1: 3-Amino-5-hydroxybenzoic acid (AHBA) is a crucial biosynthetic precursor for a range of important natural products, including ansamycin and mitomycin antibiotics.[1][2][3] Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and an aromatic amino group, makes it an amphoteric molecule. This means it has both acidic and basic functional groups. The interplay of these groups results in strong intermolecular hydrogen bonding in its solid, crystalline state and the potential to form a zwitterion in solution, where the acidic proton from the carboxyl group is transferred to the basic amino group. This zwitterionic nature often leads to minimal solubility in neutral aqueous solutions, a phenomenon common to many amino acids.[4][5] Overcoming this low intrinsic solubility is a critical first step for its use in biological assays, synthetic reactions, and formulation development.

Q2: What is the reported solubility of 3-Amino-5-hydroxybenzoic acid in standard laboratory solvents?

A2: The solubility of AHBA is limited in many common solvents. It is poorly soluble in water and many non-polar organic solvents. Its best-reported solubility is in polar aprotic solvents. The data below is compiled from various supplier technical data sheets.

SolventReported SolubilityReference
Dimethyl Sulfoxide (DMSO)~100 mg/mL (with sonication)[3]
Dimethylformamide (DMF)~1 mg/mL[1][2]
WaterPoorly soluble / Slightly soluble[6]
EthanolSparingly soluble
MethanolSparingly soluble

Note: Solubility values can vary based on temperature, purity of the compound, and the specific source. It is always recommended to perform preliminary solubility tests.

Q3: How do the different functional groups on AHBA dictate its solubility behavior?

A3: The solubility of AHBA is fundamentally governed by the ionization state of its three key functional groups: the carboxylic acid (-COOH), the phenolic hydroxyl (-OH), and the amino group (-NH2).

  • Carboxylic Acid Group: This is an acidic group. At a pH above its acid dissociation constant (pKa), it will deprotonate to form a negatively charged carboxylate (-COO⁻), which is highly water-soluble.

  • Amino Group: This is a basic group. At a pH below its pKa, it will be protonated to form a positively charged ammonium group (-NH3⁺), which is also water-soluble.

  • Hydroxyl Group: This phenolic group is weakly acidic and will only deprotonate at a significantly high pH to form a phenolate anion (-O⁻).

At a specific intermediate pH, known as the isoelectric point (pI) , the net charge on the molecule is zero (it exists primarily as a zwitterion). At this pI, intermolecular attraction is maximized and solubility in water is at its minimum.[4][5] Therefore, to solubilize AHBA in an aqueous medium, the pH must be adjusted away from its isoelectric point.

Troubleshooting Guides: Enhancing Aqueous Solubility

This section provides detailed, practical strategies to overcome the poor aqueous solubility of AHBA.

Strategy 1: pH Adjustment for Ionization
Q4: My AHBA is insoluble in my neutral aqueous buffer. How can I use pH to dissolve it, and what is the underlying mechanism?

A4: This is the most common issue and is directly related to the isoelectric point discussed in Q3. At neutral pH, AHBA has minimal solubility. The most effective strategy is to convert the molecule into a salt form, which is readily soluble in water.[7][8] This is achieved by adjusting the pH of your aqueous solvent.

Causality:

  • Adding Base (e.g., NaOH, KOH): Increasing the pH above the pKa of the most acidic group (the carboxylic acid) and approaching the pKa of the amino group will deprotonate the carboxylic acid, forming a highly polar and water-soluble carboxylate salt (3-amino-5-hydroxybenzoate).[9] This is typically the most effective method.

  • Adding Acid (e.g., HCl): Decreasing the pH below the pKa of the amino group will protonate it, forming a water-soluble ammonium salt (3-amino-5-hydroxybenzoic acid hydrochloride).[10] While effective, highly acidic conditions may not be suitable for all downstream applications.

The solubility of compounds with acidic or basic functional groups is often strongly dependent on the pH of the solution.[11][12][13]

Diagram: pH-Dependent Ionization of 3-Amino-5-hydroxybenzoic Acid

G cluster_acid Acidic pH (e.g., pH < 3) cluster_neutral Isoelectric Point (pI) cluster_basic Basic pH (e.g., pH > 8) acid_form Predominantly Cationic Form (Soluble) -COOH -NH3+ neutral_form Zwitterionic Form (Poorly Soluble) -COO- -NH3+ acid_form->neutral_form  Increase pH   basic_form Predominantly Anionic Form (Soluble) -COO- -NH2 neutral_form->basic_form  Increase pH   G start Start: Need Concentrated AHBA Stock Solution dissolve Dissolve AHBA in 100% Cosolvent (e.g., PEG 400, PG) start->dissolve titrate Slowly Titrate with Aqueous Buffer dissolve->titrate observe Observe for Precipitation titrate->observe precipitate Precipitation Occurs observe->precipitate Yes no_precipitate Solution Remains Clear observe->no_precipitate No adjust Adjust Ratio: Increase Cosolvent % or Decrease AHBA Concentration precipitate->adjust success Success: Stable Stock Solution Achieved no_precipitate->success adjust->dissolve

Caption: Iterative workflow for developing a stable AHBA stock solution using cosolvents.

Strategy 3: Advanced Solubilization Techniques
Q6: I'm developing a formulation and experiencing precipitation upon dilution of my pH-adjusted or cosolvent-based solutions. What more robust methods can I explore?

A6: When simple pH adjustment or cosolvency is insufficient, more advanced formulation strategies are required. These methods create stable molecular systems that enhance solubility and prevent precipitation upon dilution. Two powerful techniques are inclusion complexation and solid dispersions.

  • Inclusion Complexation with Cyclodextrins: Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [14][15]They can encapsulate poorly water-soluble "guest" molecules, like the aromatic ring of AHBA, within their cavity. [16]This forms a new complex where the hydrophilic exterior of the CD interacts with water, effectively solubilizing the entire guest-host system. [7] When to Use: This is an excellent choice for increasing the apparent water solubility of drugs for oral or parenteral formulations. [15]It is particularly useful for BCS Class II drugs (low solubility, high permeability). [14]

  • Solid Dispersions: Mechanism: A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic carrier or matrix, usually a polymer. [17][18][19]By preventing the drug from crystallizing, it exists in a higher-energy amorphous state. [18]When this solid dispersion is introduced to an aqueous medium, the hydrophilic carrier dissolves rapidly, releasing the drug as very fine, high-surface-area particles, which significantly enhances the dissolution rate and solubility. [20][21] When to Use: This is a powerful technique for oral dosage form development to improve the bioavailability of poorly soluble drugs. [17][20]Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs). [18]

Diagram: Decision Tree for Advanced Solubilization Strategies

G start Initial Problem: Poor Aqueous Solubility of AHBA q1 Is simple pH adjustment or cosolvency sufficient and stable upon dilution? start->q1 simple_ok Yes. Use Optimized pH/Cosolvent Method. q1->simple_ok Yes q2 What is the intended application? q1->q2 No liquid Liquid Formulation (Oral/Parenteral) q2->liquid Liquid solid Solid Oral Dosage Form (Tablet/Capsule) q2->solid Solid complexation Consider Inclusion Complexation with Cyclodextrins (e.g., HP-β-CD) liquid->complexation dispersion Consider Solid Dispersion with a Polymer (e.g., PVP, PEG) solid->dispersion end_liquid Proceed with Complexation Formulation & Characterization complexation->end_liquid end_solid Proceed with Solid Dispersion Formulation & Characterization dispersion->end_solid

Caption: Decision-making framework for selecting an appropriate advanced solubility enhancement technique.

References
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and p
  • PRODUCT INFORM
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • INCLUSION COMPLEX SYSTEM; A NOVEL TECHNIQUE TO IMPROVE THE SOLUBILITY AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
  • Cosolvent. Wikipedia.
  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • Solubility Enchantment Of Poorly Soluble Drug. International Journal of Pharmaceutical Sciences.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.
  • A Systematic Review on Solid Dispersion: Enhancing the Solubility of Poorly Soluble Drug. Austin Publishing Group.
  • Drug solubilization by complex
  • 3-Amino-5-hydroxybenzoic Acid (AHBA, CAS Number: 76045-71-1). Cayman Chemical.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Drug complexes: Perspective from Academic Research and Pharmaceutical Market. PMC.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations.
  • Strategies for improving hydrophobic drugs solubility and bioavailability.
  • chemical label 3-Amino-5-hydroxybenzoic acid hydrochloride. Thermo Fisher Scientific.
  • 3-Amino-5-hydroxybenzoic acid (AHBA). MedchemExpress.com.
  • 3-Aminobenzoic acid. Wikipedia.
  • 3-Amino-5-hydroxybenzo
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • The Effects of pH on Solubility. Chemistry LibreTexts.
  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K)
  • EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

Sources

Technical Support Center: Degradation of 3-Amino-5-hydroxybenzoic Acid (AHBA)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Amino-5-hydroxybenzoic acid (AHBA). As a crucial biosynthetic precursor to the mC7N unit of vital ansamycin and mitomycin antibiotics, understanding the stability and degradation pathways of AHBA is paramount for researchers in drug discovery and development.[1][2][3] An unstable precursor can compromise synthesis yields, introduce impurities, and complicate downstream processing.

This guide is structured to address the practical challenges and questions that arise during the experimental handling and analysis of AHBA. We will move from fundamental handling and stability questions to in-depth troubleshooting for forced degradation studies and analytical methodologies.

Part 1: Frequently Asked Questions on AHBA Stability and Handling

This section addresses the most common initial queries regarding the day-to-day use of AHBA.

Q1: My solid AHBA powder and prepared solutions are turning a brown or purplish color. What is causing this, and can I still use the material?

A: This discoloration is a classic indicator of oxidation. The aromatic ring of AHBA, functionalized with both an amino (-NH₂) and a hydroxyl (-OH) group, is highly susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal contaminants.[4] These groups can be oxidized to form quinone-imine type structures, which are often highly colored.

Causality: The electron-donating nature of both the amino and hydroxyl groups activates the aromatic ring, making it more prone to losing electrons (oxidation).

Recommendation:

  • For quantitative or sensitive applications (e.g., reference standard, precursor for multi-step synthesis): We strongly advise against using discolored material. The presence of oxidative degradants can interfere with your reaction and complicate purification and analysis.

  • For non-critical applications: If you must proceed, be aware that the purity is compromised. You will need to implement rigorous purification steps downstream.

  • Prevention is key: Always handle solid AHBA and its solutions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize exposure to oxygen.[4] Store in amber vials or protect from light.

Q2: I am struggling to dissolve AHBA for my experiments. What are the recommended solvents and conditions?

A: The solubility of AHBA can be challenging due to its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group. Its solubility is highly dependent on the pH of the solution.

Recommended Solvents:

  • Organic Solvents: AHBA shows solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] According to supplier data, solubilities are approximately 3 mg/mL in DMSO and 1 mg/mL in DMF.[3] Always prepare stock solutions in these solvents by purging with an inert gas.[3]

  • Aqueous Solutions: Solubility in neutral water is limited. To enhance aqueous solubility, you must adjust the pH.

    • Acidic Conditions (e.g., pH < 4): The amino group becomes protonated (-NH₃⁺), increasing solubility.

    • Basic Conditions (e.g., pH > 8): The carboxylic acid and phenolic hydroxyl groups are deprotonated (-COO⁻ and -O⁻), which also significantly increases solubility.[4]

Troubleshooting Tip: If you observe precipitation when diluting a DMSO stock solution into an aqueous buffer, it is likely due to the compound's low solubility at the buffer's pH. Consider adjusting the pH of the final solution or increasing the percentage of organic co-solvent if your experimental system allows.

Q3: What are the ideal storage conditions for long-term stability of AHBA?

A: To ensure the integrity of your AHBA material, strict storage protocols are necessary.

  • Solid Form: Store solid AHBA at -20°C in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[3] When stored correctly, it should remain stable for at least four years.[3]

  • Stock Solutions: For solutions prepared in organic solvents like DMSO, store them at -80°C for up to one year or at -20°C for up to six months.[1] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[4] We recommend aliquoting stock solutions into single-use volumes.

Part 2: A Guide to Investigating AHBA Degradation Pathways

For regulatory submissions and robust process development, a thorough understanding of a molecule's degradation profile under stress is essential. Forced degradation studies are designed to accelerate this process.[5][6]

Q4: I need to design a forced degradation study for AHBA. What stress conditions should I apply and what are the common pitfalls?

A: A standard forced degradation study involves subjecting the molecule to hydrolytic, oxidative, photolytic, and thermal stress. The goal is to achieve 5-20% degradation, as excessive stress can lead to secondary degradants not relevant to real-world stability.[6]

Below is a workflow and troubleshooting guide for conducting these studies.

Experimental Workflow for Forced Degradation Studies

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep_stock Prepare AHBA Stock (e.g., 1 mg/mL in ACN/Water) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->acid Apply Stress base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep_stock->base Apply Stress oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_stock->oxidation Apply Stress thermal Thermal (e.g., 80°C in solution) prep_stock->thermal Apply Stress photo Photolytic (ICH Q1B light exposure) prep_stock->photo Apply Stress quench Quench/Neutralize Reaction acid->quench base->quench oxidation->quench dilute Dilute to Working Concentration thermal->dilute photo->dilute quench->dilute analyze Analyze via Stability- Indicating Method (e.g., HPLC) dilute->analyze characterize Characterize Degradants (e.g., LC-MS/MS) analyze->characterize

Caption: Workflow for a typical forced degradation study of AHBA.

Troubleshooting Common Issues in Forced Degradation Studies
  • Issue: No degradation is observed under hydrolytic (acid/base) conditions.

    • Causality: AHBA may be relatively stable at the initial temperature. The energy supplied is insufficient to overcome the activation energy for hydrolysis of the amide bond (if derivatized) or other reactions.

    • Solution: Incrementally increase the temperature (e.g., from room temperature to 60°C, then 80°C) or extend the exposure time. Be methodical to avoid excessive degradation.

  • Issue: The sample immediately turns dark brown/black upon adding hydrogen peroxide (H₂O₂).

    • Causality: This indicates rapid and uncontrolled oxidation. The concentration of the oxidizing agent is too high for the susceptibility of the molecule.[4]

    • Solution: Reduce the concentration of H₂O₂ significantly. Start with a lower concentration (e.g., 0.1-0.5%) and monitor the degradation over time. The goal is controlled, measurable degradation, not complete destruction of the sample.

  • Issue: My thermal degradation sample shows multiple small, new peaks that are not present in other stress conditions.

    • Causality: High temperatures can induce different degradation pathways than those seen under ambient storage. This could involve decarboxylation or complex polymerization reactions.

    • Solution: This is a valid result. These peaks should be characterized. If they are very minor, they may not be relevant, but their presence should be documented. Ensure your analytical method can resolve these impurities from the parent peak.

Hypothetical Oxidative Degradation Pathway

Given the structure of AHBA, oxidation is a primary degradation route. Below is a plausible pathway leading to colored impurities.

G AHBA 3-Amino-5-hydroxybenzoic acid Intermediate Quinone-imine Intermediate (Highly Reactive & Colored) AHBA->Intermediate [O] (Air, H₂O₂, Light) Polymer Polymerized Products (Insoluble, Brown/Black) Intermediate->Polymer Further Oxidation/ Polymerization

Caption: A plausible oxidative degradation pathway for AHBA.

Part 3: Analytical Methods & Troubleshooting

A robust, stability-indicating analytical method is the cornerstone of any degradation study. It must be able to separate the parent AHBA peak from all potential degradation products.

Q5: Which analytical technique is best for monitoring AHBA degradation?

A: The choice depends on your specific needs for sensitivity, selectivity, and whether you need to identify unknown degradants.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) Moderate (e.g., 50-100 ng/mL)Very Low (e.g., 0.05-1 ng/mL)
Selectivity ModerateVery High
Ability to ID Unknowns No (requires standards)Yes (provides mass information)
Cost & Complexity LowHigh
Typical Use Routine purity checks, quantificationDegradant identification, trace analysis
(Data adapted from typical performance characteristics for similar compounds[7])

Recommendation:

  • Method Development: Use HPLC-UV for initial method development and routine analysis due to its simplicity and robustness.

  • Peak Purity & Identification: Use LC-MS/MS to confirm the identity of degradation products by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. This is crucial for characterizing unknown peaks from forced degradation studies.[5]

Troubleshooting HPLC Analysis
  • Issue: The AHBA peak is showing significant tailing.

    • Causality: This is often caused by secondary interactions between the basic amino group on AHBA and residual acidic silanols on the silica-based C18 column.

    • Solution 1: Adjust the mobile phase pH. Lowering the pH (e.g., to 2.5-3.0 with formic or phosphoric acid) will protonate the amino group and the silanols, minimizing the unwanted interaction.

    • Solution 2: Use a C18 column with advanced end-capping or a different stationary phase (e.g., Phenyl-Hexyl) that has different selectivity.

  • Issue: I see a new peak in my degraded sample that is co-eluting with the main AHBA peak.

    • Causality: The chromatographic conditions do not have sufficient resolving power to separate the degradant from the parent compound. Your method is not "stability-indicating."

    • Solution: Modify the HPLC method. The most effective approach is to change the organic modifier (e.g., from acetonitrile to methanol, or a mix) or adjust the gradient slope. A shallower gradient around the elution time of AHBA can often resolve closely eluting peaks.

Part 4: Standardized Protocols

Protocol 1: General Forced Degradation of AHBA
  • Stock Solution: Prepare a 1.0 mg/mL solution of AHBA in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours, protected from light.

  • Thermal Degradation: Incubate 1 mL of stock solution in a sealed vial at 80°C for 48 hours.

  • Sample Processing: Before analysis, cool all samples to room temperature. Neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.

  • Analysis: Dilute all samples with the mobile phase to a final concentration of ~50 µg/mL and analyze immediately using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 227 nm and 254 nm.[3]

This guide provides a comprehensive framework for understanding and troubleshooting the degradation of 3-Amino-5-hydroxybenzoic acid. By applying these principles and protocols, researchers can ensure the integrity of their experiments and develop robust manufacturing processes.

References

  • Characterization of the Early Stage Aminoshikimate Pathway in the Formation of 3-Amino-5-hydroxybenzoic Acid: The RifN Protein Specifically Converts Kanosamine into Kanosamine 6-Phosphate. ACS Publications.
  • Biosynthesis of 3-Amino-5-hydroxybenzoic Acid, the Precursor of mC7N Units in Ansamycin Antibiotics. Journal of the American Chemical Society.
  • 3-Amino-5-hydroxybenzoic acid (AHBA). MedchemExpress.com.
  • Quantitative proteomic analysis of the microbial degradation of 3-aminobenzoic acid by Comamonas sp. QT12. PMC.
  • 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics. PubMed.
  • Characterization of the early stage aminoshikimate pathway in the formation of 3-amino-5-hydroxybenzoic acid: the RifN protein specifically converts kanosamine into kanosamine 6-phosphate. PubMed.
  • PRODUCT INFORMATION - 3-Amino-5-hydroxybenzoic Acid. Cayman Chemical.
  • A Comparative Guide to the Validation of Analytical Methods for 3-Amino-2,4,5-trichlorobenzoic Acid Detection. Benchchem.
  • Common experimental errors when working with (3-Amino-4-hydroxyphenyl)acetic acid. Benchchem.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International.

Sources

AHBA Synthase (RifK) Technical Support & Optimization Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for 3-amino-5-hydroxybenzoic acid (AHBA) synthase . AHBA is the critical aromatic starter unit for the biosynthesis of ansamycin antibiotics, including rifamycin, geldanamycin, and ansamitocin 1. The terminal step of the aminoshikimate pathway is catalyzed by AHBA synthase (e.g., RifK), a dimeric, pyridoxal 5'-phosphate (PLP)-dependent enzyme that drives the α,β-dehydration and stereospecific 1,4-enolization of 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) into AHBA 2.

This guide provides researchers and drug development professionals with field-proven insights to overcome bottlenecks in recombinant expression, kinetic characterization, and metabolic engineering of this unique enzyme.

Part 1: Pathway Dynamics & The Dual-Function Bottleneck

To engineer or assay AHBA synthase effectively, one must understand its unusual position in the metabolic network. Unlike typical terminal enzymes, AHBA synthase serves two distinct catalytic roles at opposite ends of the aminoshikimate pathway.

AHBA_Pathway UDP_Glu UDP-glucose RifL RifL (Oxidoreductase) UDP_Glu->RifL UDP_Keto UDP-3-keto-D-glucose RifK_Trans AHBA Synthase (RifK) Transaminase Role UDP_Keto->RifK_Trans UDP_Kan UDP-kanosamine aminoDAHP aminoDAHP UDP_Kan->aminoDAHP Multiple Steps aminoDHS aminoDHS aminoDAHP->aminoDHS RifG, RifJ RifK_Arom AHBA Synthase (RifK) Aromatase Role aminoDHS->RifK_Arom AHBA AHBA (Starter Unit) RifL->UDP_Keto RifK_Trans->UDP_Kan RifK_Arom->AHBA

Dual catalytic roles of AHBA synthase (RifK) in the aminoshikimate pathway.

Part 2: Frequently Asked Questions (Diagnostics & Therapeutics)

Q1: My purified recombinant AHBA synthase exhibits extremely low specific activity, despite high soluble yield. What is causing this? Causality & Solution: AHBA synthase is highly dependent on its PLP cofactor 3. During high-level overexpression in E. coli, the host's intracellular pool of PLP is rapidly depleted, resulting in the translation of a largely inactive apoenzyme. Furthermore, the internal aldimine linkage between PLP and Lys188 is labile and can be lost during dialysis 3. Action: You must actively drive the equilibrium toward the holoenzyme state. Supplement the lysis buffer and all purification buffers with 50 µM PLP. (See Protocol 1 below for the self-validating workflow).

Q2: We are engineering Amycolatopsis mediterranei to overproduce rifamycin, but AHBA supply remains a bottleneck. How can we optimize AHBA synthase activity in vivo? Causality & Solution: AHBA synthase (RifK) is partitioned between two distant metabolic nodes. As a homodimer, it catalyzes the final aromatization of aminoDHS 4. However, it also complexes with the oxidoreductase RifL at the beginning of the pathway to transaminate UDP-3-keto-D-glucose 5. This dual requirement creates a severe metabolic bottleneck. Action: Decouple the dual functions via synthetic biology. Introduce a heterologous, dedicated aminotransferase to handle the early UDP-kanosamine formation step. This liberates the native RifK pool to act exclusively as an aromatase, significantly enhancing terminal AHBA flux.

Q3: During in vitro kinetic assays, the enzyme activity rapidly decays. Is the enzyme structurally unstable? Causality & Solution: Rapid kinetic decay is rarely a structural stability issue; it is typically caused by mechanism-based suicide inhibition. Gabaculine (3-amino-2,3-dihydrobenzoic acid) is a naturally occurring substrate analog that enters the active site, breaks the internal aldimine linkage to Lys188, and forms an irreversible covalent bond with the PLP cofactor [[3]](). Action: Ensure your aminoDHS substrate preparation is highly purified. If assaying crude lysates, perform a rapid size-exclusion buffer exchange to clear small-molecule inhibitors prior to initiating the reaction.

Part 3: Quantitative Data & Kinetic Parameters

To establish a baseline for your optimization efforts, compare your recombinant enzyme's performance against these established parameters.

ParameterValue / CharacteristicMechanistic Note & Reference
Native Oligomeric State HomodimerSubunit dimerization is essential for active site formation 3.
Cofactor Requirement Pyridoxal 5'-phosphate (PLP)1 molecule per subunit, covalently linked to Lys188 2.
Substrate (Terminal Step) aminoDHSKM ≈ 0.164 mM [[6]]().
Substrate (Early Step) UDP-3-keto-D-glucoseRequires physical complexation with RifL 4.
Key Inhibitor GabaculineCovalent, irreversible binding to PLP 3.
Catalytic Mechanism α,β-dehydration & 1,4-enolizationInvolves stereospecific proton abstraction at C-6 2.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Optimized PLP-Supplemented Purification Workflow

Purpose: To prevent the isolation of inactive apoenzyme during Ni-NTA affinity chromatography.

  • Cell Lysis: Resuspend the E. coli cell pellet in Lysis Buffer (50 mM Tris-HCl pH 7.8, 300 mM NaCl, 10% glycerol, 50 µM PLP , 1 mM DTT). Sonicate strictly on ice to prevent thermal degradation of the cofactor.

  • Clarification: Centrifuge the lysate at 30,000 × g for 45 minutes at 4°C.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer. Wash with 10 column volumes of Wash Buffer (Lysis Buffer + 20 mM imidazole).

  • Elution: Elute the (His)6-tagged AHBA synthase 2 using Elution Buffer (Lysis Buffer + 250 mM imidazole).

  • Holoenzyme Reconstitution: Immediately spike the eluate with PLP to a final concentration of 100 µM. Incubate at 4°C for 30 minutes in the dark to drive Schiff base formation.

  • Desalting: Dialyze overnight against Storage Buffer (50 mM Tris-HCl pH 7.8, 150 mM NaCl, 10 µM PLP , 20% glycerol).

  • System Validation (Crucial Step): Measure the UV-Vis spectrum of the purified protein. A functional holoenzyme will display a characteristic absorbance peak at ~420 nm due to the internal aldimine linkage 3. An A420/A280 ratio of >0.1 validates successful PLP loading.

Protocol 2: Continuous Spectrophotometric Assay for AHBA Synthase

Purpose: To accurately measure specific activity while accounting for the chemical instability of the aminoDHS substrate.

  • Substrate Preparation: Because aminoDHS is highly unstable, either generate it enzymatically in situ from aminoDHQ using RifJ (dehydratase), or use freshly thawed, purified aminoDHS kept strictly on ice until the moment of assay.

  • Reaction Mixture: In a quartz cuvette, combine 50 mM Tris-HCl (pH 7.5), 10 µM PLP, and 0.5 mM aminoDHS in a total volume of 1 mL.

  • Baseline Establishment: Blank the spectrophotometer at 290 nm (the isosbestic point/absorbance peak for AHBA).

  • Initiation: Add 20 nM of purified AHBA synthase to initiate the reaction.

  • Measurement: Monitor the increase in absorbance at 290 nm continuously for 5 minutes at 25°C.

  • System Validation (Crucial Step): Run a parallel "No-Enzyme" control cuvette . Because aminoDHS can spontaneously dehydrate and aromatize at room temperature, you must subtract the background absorbance rate of the control from the enzyme-catalyzed rate to calculate true specific activity.

Part 5: Troubleshooting Logic Tree

Use the following diagnostic tree to systematically resolve low in vitro activity.

Troubleshooting_Logic Start Low Specific Activity Check_PLP Is PLP bound to Lys188? Start->Check_PLP Add_PLP Supplement 50 µM PLP in purification buffers Check_PLP->Add_PLP No (Apoenzyme) Check_Substrate Is aminoDHS substrate stable? Check_PLP->Check_Substrate Yes (Holoenzyme) Add_PLP->Check_Substrate Prep_Fresh Generate aminoDHS freshly via RifJ Check_Substrate->Prep_Fresh No Check_Inhibitor Gabaculine present? Check_Substrate->Check_Inhibitor Yes Prep_Fresh->Check_Inhibitor Remove_Inhibitor Perform rapid buffer exchange to clear inhibitors Check_Inhibitor->Remove_Inhibitor Yes Success Restored AHBA Yield Check_Inhibitor->Success No Remove_Inhibitor->Success

Diagnostic logic tree for troubleshooting low AHBA synthase activity in vitro.

References

  • [4] The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review. PubMed / nih.gov. 4

  • [2] 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics. PubMed / nih.gov.2

  • [5] Aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds. Journal of Industrial Microbiology and Biotechnology / oup.com. 5

  • [3] Crystal Structure of 3-Amino-5-hydroxybenzoic Acid (AHBA) Synthase. Biochemistry / acs.org. 3

  • [1] Engineered biosynthesis of an ansamycin polyketide precursor in Escherichia coli. PNAS / pnas.org. 1

  • [6] rifK - 3-amino-5-hydroxybenzoate synthase - Amycolatopsis mediterranei. UniProtKB / uniprot.org. 6

Sources

Technical Support Center: 3-Amino-5-hydroxybenzoic Acid (AHBA) Extraction & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Amino-5-hydroxybenzoic acid (3,5-AHBA). As a critical biosynthetic precursor to the mC7N unit found in 1 (such as rifamycin and geldanamycin) and the antitumor agent mitomycin C[1], the efficient extraction and purification of 3,5-AHBA is a major bottleneck in natural product drug development[2].

The biosynthesis of this compound follows the 3, culminating in the conversion of aminoDHS to AHBA by AHBA synthase (rifK)[3]. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs to optimize your recovery workflows from both engineered Escherichia coli and native Amycolatopsis mediterranei fermentations.

Aminoshikimic acid pathway for 3,5-AHBA biosynthesis and ansamycin assembly.

Part 1: Physicochemical Profile & Quantitative Data

Before initiating any extraction protocol, it is vital to understand the target molecule's physical properties. 3,5-AHBA is an amphoteric molecule containing both a basic amino group and an acidic carboxylic acid group, which heavily dictates its solubility and partitioning behavior.

PropertyValueClinical/Experimental Relevance
Molecular Formula C₇H₇NO₃Base mC7N unit for ansamycins[4].
Molecular Weight 153.1 g/mol Crucial for mass spectrometry (ESI-MS[M+H]⁺ ~154.0)[4].
Solubility (DMSO) 3 mg/mL to 100 mg/mLPrimary solvent for in vitro assays; requires sonication for max concentration[1],[5].
Solubility (DMF) 1 mg/mLAlternative polar aprotic solvent for stock solutions[5].
UV λmax 227 nmStandard wavelength for HPLC/UV quantification and fraction tracking[5].
Storage (Solid) -20°C (Long term: ≥4 years)Prevents oxidative degradation of the phenol/amine groups[5].

Part 2: Standardized Extraction Protocol (Fermentation Broth)

The following self-validating protocol is designed to isolate 3,5-AHBA from complex aqueous matrices.

Step-by-step liquid-liquid extraction workflow for 3,5-AHBA from fermentation broth.

Step-by-Step Methodology & Causality

Step 1: Biomass Removal

  • Action: Centrifuge the fermentation broth at 8,000 x g for 15 minutes at 4°C. Filter the supernatant through a 0.22 µm membrane.

  • Causality: Removes cellular debris and extracellular polymeric substances (EPS) that act as surfactants and cause severe, unresolvable emulsions during downstream solvent extraction.

Step 2: Aqueous Phase Adjustment

  • Action: Chill the clarified broth to 4°C. Carefully adjust the pH to 3.5 - 4.0 using 6N H₂SO₄.

  • Causality: 3,5-AHBA is amphoteric. Adjusting the pH to its approximate isoelectric point minimizes its aqueous solubility by suppressing the ionization of both the carboxylate and the aromatic amine, thereby maximizing its partition coefficient into the organic phase.

Step 3: Salting Out

  • Action: Add solid NaCl to the acidic aqueous phase until 6 (~300 g/L)[6].

  • Causality: The addition of salt decreases the thermodynamic activity of water (salting-out effect), disrupting the hydration shell around the highly polar AHBA molecules and forcing them into the organic phase.

Step 4: Solvent Extraction

  • Action: Extract the saturated aqueous phase three times with equal volumes (1:1 v/v) of pre-chilled Ethyl Acetate (EtOAc).

  • Causality: EtOAc provides the optimal polarity balance for extracting the phenolic and carboxylic functional groups compared to non-polar solvents like hexane or highly volatile solvents like ether[7].

Step 5: Desiccation

  • Action: Combine the organic layers and dry over7 (Na₂SO₄) for 2 hours[7]. Filter out the desiccant.

  • Causality: Removes residual water that would otherwise hydrolyze or degrade the product during thermal concentration.

Step 6: Concentration & Recovery

  • Action: Evaporate the solvent using a rotary evaporator at ≤ 35°C under reduced pressure.

  • Causality: The aminophenol moiety of 3,5-AHBA is prone to thermal and oxidative degradation; low-temperature evaporation preserves structural integrity.

System Validation Checkpoint: To ensure the protocol has succeeded, resuspend a 1 mg fraction of your crude extract in DMF and run a UV-Vis scan. A sharp, distinct peak at λmax 227 nm confirms the structural integrity of the aromatic ring and the presence of 3,5-AHBA[5].

Part 3: Troubleshooting & FAQs

Q1: My extraction yields are consistently below 40%. How can I improve recovery? A: Low yields are typically caused by incomplete partitioning due to AHBA's high polarity. Ensure you are strictly utilizing the salting-out effect by saturating your aqueous phase with NaCl prior to extraction[6]. Additionally, verify your pH meter is calibrated. If the pH drops below 2.0, the amino group becomes heavily protonated (—NH₃⁺), drastically increasing water solubility and preventing organic extraction.

Q2: During the ethyl acetate extraction step, a thick emulsion forms at the phase interface, preventing separation. How do I resolve this? A: Emulsions in fermentation broth extractions are caused by residual proteins acting as surfactants. Solution: First, ensure rigorous centrifugation (Step 1) prior to extraction. If an emulsion still forms, filter the biphasic mixture through a pad of diatomaceous earth (Celite)[7]. The addition of NaCl (Step 4) also helps disrupt the hydration shells of emulsifying proteins, breaking the emulsion[6].

Q3: My final 3,5-AHBA powder appears dark brown instead of off-white, and LC-MS shows multiple degradation peaks. What went wrong? A: The aminophenol moiety of 3,5-AHBA is highly susceptible to oxidative degradation, especially under basic conditions or high heat. Exposure to oxygen at elevated temperatures accelerates the oxidation of the hydroxyl and amino groups to quinone-like structures. Solution: Always perform rotary evaporation at ≤ 35°C under a high vacuum. Purge your storage vials with an inert gas (Argon or Nitrogen) and store the final solid at -20°C[5].

Q4: Upon dissolving the lyophilized AHBA powder in DMSO for an enzyme assay, I observe particulate matter. What is the optimal stock solution protocol? A: While AHBA can reach concentrations up to 1, it is highly hygroscopic and prone to aggregation[1]. To resolve this:

  • Use freshly opened, anhydrous DMSO.

  • Apply ultrasonication for 5–10 minutes in a cold room to facilitate complete dissolution without thermal degradation[1].

  • Store stock solutions at -80°C and use within 1 year[1].

Part 4: References

  • [1] 3-Amino-5-hydroxybenzoic acid (AHBA) | Drug Intermediate. MedchemExpress.com. 1

  • [4] 3-Amino-5-hydroxybenzoic Acid (AHBA, CAS Number: 76045-71-1). Cayman Chemical. 4

  • [2] Engineered biosynthesis of an ansamycin polyketide precursor in Escherichia coli. PNAS. 2

  • [7] How to Prepare 3-AMINO-5-HYDROXYBENZOIC ACID? - FAQ. Guidechem. 7

  • [5] PRODUCT INFORMATION: 3-Amino-5-hydroxybenzoic acid. Cayman Chemical. 5

  • [6] EP0134782A4 - Process for the preparation of 3-amino-5-hydroxybenzoic acid. Google Patents. 6

  • [3] Aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds. Journal of Industrial Microbiology and Biotechnology | Oxford Academic. 3

Sources

Storage conditions for long-term stability of AHBA

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and bioengineers who encounter sudden drops in yield during polyketide biosynthesis assays. More often than not, the root cause is not enzyme failure, but the silent degradation of their starter unit: 3-Amino-5-hydroxybenzoic acid (AHBA) .

AHBA is a highly reactive, electron-rich aromatic compound. Understanding the causality behind its physical chemistry is critical for maintaining its integrity. This guide provides field-proven insights, self-validating workflows, and troubleshooting logic to ensure the long-term stability of your AHBA inventory.

Part 1: Quantitative Physicochemical Profiles

To design a robust storage system, we must first understand the physical boundaries of the molecule. Below is the baseline data required for handling AHBA safely and effectively in the laboratory.

Table 1: Physicochemical and Storage Parameters of AHBA

ParameterValueCausality / ImplicationReference
Molecular Formula C7H7NO3Contains both amino and hydroxyl electron-donating groups.[1]
Long-Term Storage (Solid) -20°CSub-zero temperatures are required to arrest auto-oxidation.[1]
Shelf Life (Solid) ≥ 4 yearsAchievable only if stored at -20°C in the dark under inert gas.[1]
Solubility (DMSO) ~3 mg/mLPolar aprotic solvents disrupt H-bonds without causing hydrolysis.[1]
Solubility (DMF) ~1 mg/mLAlternative aprotic solvent for specific downstream PKS assays.[1]
Decomposition Temp. 225-227°CCompound decomposes rather than melting purely; highly heat sensitive.[2]
UV/Vis λmax 227 nmCritical metric for validating the structural integrity of stock solutions.[1]

Part 2: Biosynthetic Role & Logical Relationships

Why does AHBA stability matter so much? In drug development, AHBA is the obligate starter unit for the biosynthesis of ansamycin antibiotics (such as geldanamycin, rifamycin, and the antitumor agent mitomycin C)[1],[3].

If AHBA undergoes oxidative degradation, the AHBA synthase enzyme (EC 4.2.1.144) and downstream Polyketide Synthase (PKS) loading modules fail to recognize the distorted stereoelectronic profile of the molecule[3]. This halts the entire macrolactamization process, resulting in zero antibiotic yield.

AHBA_Biosynthesis Shikimate Shikimate Pathway Metabolites AHBA_Synth AHBA Synthase (EC 4.2.1.144) Shikimate->AHBA_Synth Amination AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) AHBA_Synth->AHBA Biosynthesis PKS Polyketide Synthase (PKS) Assembly AHBA->PKS Starter Unit Ansamycins Ansamycin Antibiotics (e.g., Geldanamycin) PKS->Ansamycins Macrolactamization

Biosynthetic logical relationship of AHBA acting as the starter unit for ansamycin antibiotics.

Part 3: Frequently Asked Questions (Troubleshooting)

Q: My AHBA powder has changed from an off-white color to dark brown. Is it still usable? A: No, discard it immediately. AHBA contains an amino group and a phenolic hydroxyl group on a benzoic acid scaffold. This makes the aromatic ring highly susceptible to electrophilic attack and auto-oxidation. When exposed to ambient air and light, the molecule oxidizes into reactive quinone-imine intermediates, which then polymerize into dark, insoluble aggregates. To prevent this, AHBA must be stored under an inert gas atmosphere (nitrogen or argon) and protected from light[2].

Q: Can I use water or standard physiological buffers to make AHBA stock solutions? A: It is highly discouraged. AHBA exhibits poor aqueous solubility due to its stable crystalline lattice and zwitterionic character at physiological pH. Furthermore, water acts as a medium that accelerates hydrolytic and oxidative degradation. You must use polar aprotic solvents like DMSO (up to 3 mg/mL) or DMF (up to 1 mg/mL) to disrupt intermolecular hydrogen bonding safely[1].

Q: I stored my AHBA at 4°C. Why did my cell-free PKS assay fail? A: While short-term storage at 2-8°C is permissible for immediate use[2], long-term stability requires a strict -20°C environment[1]. At 4°C, trace moisture and oxygen within the vial slowly catalyze degradation. Your PKS enzymes likely rejected the oxidized AHBA derivatives, leading to truncated polyketide chains.

Part 4: Self-Validating Protocol for AHBA Stock Solutions

To guarantee experimental reproducibility, you must treat AHBA preparation as a self-validating system. Follow this methodology to prepare, store, and verify your reagents.

AHBA_Workflow Start Solid AHBA Powder (Store at -20°C, Dark) Weighing Equilibrate & Weigh under N2/Ar Gas Start->Weighing Solvent Dissolve in Anhydrous DMSO (Max 3 mg/mL) Weighing->Solvent Purge Purge Solution with Argon (5 min) Solvent->Purge Aliquots Aliquot into Amber Vials (Protect from Light) Purge->Aliquots Freeze Flash Freeze & Store (-80°C) Aliquots->Freeze

Workflow for preparing and storing AHBA stock solutions to prevent oxidative degradation.

Step-by-Step Methodology:
  • Thermal Equilibration: Bring the lyophilized AHBA vial to room temperature inside a desiccator before opening.

    • Causality: Opening a cold vial causes ambient moisture to condense on the hygroscopic powder, instantly accelerating hydrolytic degradation.

  • Inert Weighing & Solvation: Weigh the required mass inside a glove box under a nitrogen atmosphere. Dissolve the powder in anhydrous DMSO to a maximum concentration of 3 mg/mL[1].

    • Causality: Anhydrous DMSO acts as a strong hydrogen-bond acceptor, efficiently breaking the crystal lattice of AHBA without introducing the oxidative risks associated with aqueous buffers.

  • Deoxygenation: Sparge the resulting solution with Argon gas for a minimum of 5 minutes[1].

    • Causality: Argon is heavier than air and effectively displaces dissolved oxygen, preventing the oxidative conversion of the aminophenol moiety into quinone-imines.

  • Aliquot & Cryopreservation: Dispense the solution into single-use, amber glass vials. Flash-freeze in liquid nitrogen and transfer to a -80°C freezer.

    • Causality: Amber glass mitigates photo-oxidation[2]. Creating single-use aliquots prevents the catastrophic structural damage caused by repeated freeze-thaw cycles.

  • Self-Validation (QC Check): Before utilizing an aliquot in downstream assays, dilute 1 µL of the stock in 1 mL of methanol and run a UV/Vis spectrum.

    • Validation Logic: Pure, unoxidized AHBA exhibits a sharp, distinct λmax at exactly 227 nm[1]. If you observe a broadening of this peak, or the emergence of a secondary absorbance band in the 400-500 nm range, quinone formation has occurred. Discard the aliquot immediately.

References

  • BRENDA. "Information on EC 4.2.1.144 - 3-amino-5-hydroxybenzoate synthase." BRENDA Enzyme Database.[Link]

Sources

Technical Support Center: Troubleshooting 3-Amino-5-hydroxybenzoic Acid (3,5-AHBA) Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter support tickets from researchers struggling with "epimerization" during 3-Amino-5-hydroxybenzoic acid (3,5-AHBA) synthesis.

The Diagnostic Reality: 3,5-AHBA is an achiral, planar aromatic molecule[1]. By definition, the final 3,5-AHBA molecule cannot epimerize. If your analytical data (e.g., chiral HPLC, NMR) reveals diastereomers or epimers, the root cause invariably lies in one of three areas:

  • Nomenclature Confusion: You are actually synthesizing α -hydroxy- β -amino acids (also abbreviated as AHBA, e.g., (2S,3R)-AHBA)[2].

  • Upstream Instability: Epimerization is occurring in the chiral cyclitol precursors of the aminoshikimate pathway (e.g., aminoDHS) before aromatization[3].

  • Downstream Assembly: Epimerization is occurring during the polyketide extension of the ansa chain (e.g., at C11 or C15) where 3,5-AHBA acts as the starter unit for ansamycins[4].

This guide provides field-proven causality analyses, self-validating protocols, and troubleshooting steps for these specific failure points.

FAQ 1: Why am I detecting epimers in my upstream aminoshikimate pathway extracts?

Causality Analysis: The biosynthesis of 3,5-AHBA proceeds via the aminoshikimate pathway. Intermediates such as 5-amino-5-deoxy-3-dehydroquinic acid (aminoDHQ) and 5-amino-5-deoxy-3-dehydroshikimic acid (aminoDHS) are highly functionalized, chiral cyclitols[3]. Because these intermediates contain α -protons adjacent to carbonyl groups, they are highly susceptible to base-catalyzed enolization. If your extraction buffer pH drifts above 7.5, the stereocenters will spontaneously epimerize before the AHBA synthase (RifK) can catalyze the final aromatization step[1].

Pathway A Amino-DAHP (Chiral) B Amino-DHQ (Chiral) A->B DHQ Synthase C Amino-DHS (Chiral) B->C DHQ Dehydratase D 3,5-AHBA (Achiral Aromatic) C->D AHBA Synthase (Aromatization)

Aminoshikimate pathway: Chiral intermediates lose stereocenters upon aromatization to 3,5-AHBA.

FAQ 2: How do I minimize C11/C15 epimerization when using 3,5-AHBA to synthesize ansamycins?

Causality Analysis: When 3,5-AHBA is used as the aromatic starter unit for the total synthesis of ansamycins (like geldanamycin or macbecin), the polyketide chain is assembled via sequential aldol condensations and stannane couplings[4]. Epimerization at the C11-homopropargylic alcohol or C15-benzylic alcohol stages is a notorious bottleneck. This is caused by the reversible nature of the aldol reaction (retro-aldol cleavage) or the use of overly basic aryl lithium reagents, which abstract the acidic α -protons of the extended chain.

Assembly N1 3,5-AHBA Starter Unit (Achiral) N2 Polyketide Extension (Aldol Condensations) N1->N2 N3 C11/C15 Intermediates (Chiral) N2->N3 N4 Epimerization Risk (Retro-Aldol/Enolization) N3->N4 Side Reaction N5 Ansamycin Macrolactam (Target) N3->N5 Controlled Conditions

Downstream ansamycin assembly from 3,5-AHBA, highlighting points of epimerization risk.

Quantitative Impact of Reaction Conditions

To illustrate the severity of this issue, below is a summary of diastereomeric ratios (dr) observed during downstream ansamycin and mitomycin assembly based on literature precedents[4],[5].

Table 1: Diastereoselectivity and Yields in Downstream 3,5-AHBA Polyketide Assembly

Reaction StepReagents / ConditionsYield (%)Diastereomeric Ratio (dr)Primary Mechanistic Cause of Epimerization
C11-homopropargylic alcohol Stannane coupling, -78 °C50%4:1Partial epimerization of the stannane intermediate prior to coupling.
C15-benzylic alcohol Aryl lithium addition, THF81%2:1Base-induced enolization of the aldehyde precursor by the lithium reagent.
C9a Mitomycin intermediate Acid-catalyzed cyclization<10%Fully EpimerizedFormation of a highly reactive iminium species under acidic conditions.
Experimental Protocol: Self-Validating Extraction of Chiral Aminoshikimate Precursors

To prevent the epimerization of chiral precursors (aminoDHQ/aminoDHS) before they are enzymatically aromatized to 3,5-AHBA, you must utilize a strict, self-validating extraction protocol. This methodology ensures that any stereochemical degradation is immediately flagged.

Step 1: Cryogenic Quenching

  • Action: Quench the enzymatic reaction or fermentation broth by injecting it directly into a 10-fold volume of liquid nitrogen-chilled methanol (-80 °C).

  • Causality: Rapid thermal arrest halts isomerase activity and drops the kinetic energy below the activation barrier required for spontaneous enolization.

Step 2: pH-Controlled Clarification

  • Action: Centrifuge the quenched lysate at 10,000 x g for 15 minutes at 4 °C. Adjust the supernatant strictly to pH 6.2 using 0.1 M MES buffer.

  • Causality: A pH of 6.2 is the kinetic sweet spot. Dropping below pH 5.0 risks acid-catalyzed iminium formation[5], while exceeding pH 7.0 triggers base-catalyzed retro-aldol pathways.

Step 3: Chromatographic Isolation

  • Action: Load the clarified extract onto a neutral Sephadex G-10 size-exclusion column pre-equilibrated with pH 6.2 MES buffer. Do not use standard silica gel, as its acidic silanol groups will induce epimerization.

Step 4: In-line Validation (The Self-Validating Step)

  • Action: Immediately run a 5 μ L aliquot of the eluate on a chiral LC-MS system monitoring for m/z 172.1 [M+H]+ (the mass of aminoDHS).

  • Validation Logic:

    • Pass: A single, sharp chromatographic peak confirms absolute stereoretention. Proceed to lyophilization.

    • Fail: The appearance of a doublet peak indicates that epimerization occurred during the workflow. This self-validates that either the quench temperature was too high or the buffer pH drifted. Discard the batch and recalibrate the pH meter.

References
  • Source: Comptes Rendus Chimie (academie-sciences.fr)
  • Source: Beilstein Journal of Organic Chemistry (beilstein-journals.org)
  • Source: researchgate.
  • Source: Organic Letters (acs.org)
  • Crystal Structure of 3-Amino-5-hydroxybenzoic Acid (AHBA)

Sources

Troubleshooting low yields in cell-free AHBA synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cell-Free AHBA Synthesis Support Center . As a Senior Application Scientist, I have designed this resource to help you troubleshoot critical bottlenecks in the in vitro reconstitution of the aminoshikimic acid pathway.

Synthesizing 3-amino-5-hydroxybenzoic acid (AHBA)—the universal mC7N starter unit for ansamycin antibiotics like rifamycin, geldanamycin, and ansamitocin—requires precise stoichiometric control of precursors, cofactors, and enzymes[1]. This guide moves beyond basic protocols to address the causality of low yields, providing self-validating workflows to ensure your cell-free system is robust, scalable, and reproducible.

Diagnostic Workflow

Before adjusting your reaction conditions, use the decision tree below to systematically isolate the point of failure in your cell-free extract.

Diagnostic_Workflow Start Low AHBA Yield Check_PLP Is PLP >50 µM? Start->Check_PLP Add_PLP Supplement PLP Check_PLP->Add_PLP No Spike_aminoDHS Spike-in aminoDHS Check_PLP->Spike_aminoDHS Yes Check_Yield1 Yield > 90%? Spike_aminoDHS->Check_Yield1 Bottleneck_Upstream Upstream Bottleneck Check_Yield1->Bottleneck_Upstream Yes Bottleneck_RifK RifK Bottleneck Check_Yield1->Bottleneck_RifK No Spike_aminoDAHP Spike-in aminoDAHP Bottleneck_Upstream->Spike_aminoDAHP Check_Yield2 Yield > 40%? Spike_aminoDAHP->Check_Yield2 Fix_Nitrogen Optimize Nitrogen Check_Yield2->Fix_Nitrogen Yes Fix_Middle Optimize RifG/RifJ Check_Yield2->Fix_Middle No

Diagnostic decision tree for isolating bottlenecks in cell-free AHBA synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: My overall AHBA yield is extremely low (<10%) despite saturating the system with PEP and E4P. What is the primary limiting factor? A: When starting from phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), the most common bottleneck is the initial nitrogen assimilation step[2]. The aminoshikimate pathway deviates from the standard shikimate pathway by requiring a nitrogenous precursor to form 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP)[3]. If your cell-free extract lacks sufficient UDP-kanosamine, or if the transaminase complex (e.g., RifL/M/N) is underperforming, PEP and E4P will not efficiently convert to aminoDAHP[4]. Actionable Insight: Verify this by bypassing the nitrogen transfer step. Spike your reaction with purified aminoDAHP. If yields jump from ~6% to >40%, your bottleneck is definitively the nitrogen assimilation step[2].

Q2: I have confirmed aminoDHS is accumulating, but it is not converting to AHBA. How do I troubleshoot RifK (AHBA synthase)? A: RifK is a homodimeric enzyme that catalyzes the final aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) into AHBA[4]. This reaction requires both an alpha, beta-dehydration and a stereospecific 1,4-enolization[5]. Crucially, RifK is strictly dependent on pyridoxal phosphate (PLP)[5]. In a cell-free environment, endogenous PLP is often rapidly depleted or degraded by phosphatases. Actionable Insight: Supplement your reaction buffer with 50–100 µM PLP. Additionally, check your reducing agents; high concentrations of DTT can sometimes form adducts with PLP, reducing its availability. Switch to TCEP (1 mM) if PLP depletion is suspected.

Q3: How do I differentiate between a failure in aminoDHQ synthase (RifG) and aminoDHS dehydratase (RifJ)? A: Both enzymes operate in the middle of the pathway[1]. To isolate the failure, you must use a self-validating step-wise spike-in approach. By introducing 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ) into the system, you bypass RifG. If AHBA is successfully produced (typically ~40% yield), RifJ and RifK are functional, pointing to a RifG deficiency[2].

Pathway Visualization

AHBA_Pathway PEP_E4P PEP + E4P aminoDAHP aminoDAHP PEP_E4P->aminoDAHP RifH UDP_Kan UDP-Kanosamine UDP_Kan->aminoDAHP RifL/M/N aminoDHQ aminoDHQ aminoDAHP->aminoDHQ RifG aminoDHS aminoDHS aminoDHQ->aminoDHS RifJ AHBA AHBA aminoDHS->AHBA RifK + PLP

The aminoshikimate pathway for AHBA biosynthesis, highlighting key intermediates.

Quantitative Yield Benchmarks

Use the following table to benchmark your cell-free reactions against established literature standards[2]. Deviations from these expected yields indicate specific enzymatic failures.

Starting SubstratePathway Entry PointExpected AHBA Yield (%)Diagnostic Interpretation
PEP + E4P Full Pathway~6%Baseline. Low yield indicates a severe nitrogen assimilation bottleneck.
aminoDAHP Post-Nitrogen Transfer~45%Confirms RifG, RifJ, and RifK are functionally active.
aminoDHQ Post-RifG~41%Confirms RifJ and RifK are functionally active.
aminoDHS Post-RifJ (Direct RifK Substrate)~95%Confirms RifK is highly active and PLP cofactor is sufficient.

Self-Validating Experimental Protocol

Protocol: Step-by-Step Bottleneck Diagnosis via Intermediate Spike-In This protocol is designed as a self-validating system. By running parallel reactions with sequential pathway intermediates, you internally control for downstream enzyme functionality.

1. Extract Preparation Prepare a cell-free extract from your engineered strain (e.g., E. coli BAP1 expressing the rif cluster genes: rifG, H, J, K, L, M, N)[3]. Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

2. Buffer Formulation Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 µM PLP, and 1 mM TCEP. Causality note: PLP is mandatory for RifK Schiff-base formation[5], and TCEP prevents oxidative crosslinking of enzymes without sequestering PLP (a common issue with DTT).

3. Reaction Setup (Parallel Matrix) Set up four 100 µL reactions in parallel to isolate the exact point of failure:

  • Reaction A (Full Pathway): Add 5 mM PEP, 5 mM E4P, and 5 mM UDP-kanosamine.

  • Reaction B (Bypass N-transfer): Add 1 mM aminoDAHP.

  • Reaction C (Bypass RifG): Add 1 mM aminoDHQ.

  • Reaction D (Bypass RifJ): Add 1 mM aminoDHS.

4. Incubation Initiate the reactions by adding 2 mg/mL of total protein from your cell-free extract. Incubate at 30°C for 4 hours with gentle shaking.

5. Quenching & Analysis Quench the reactions by adding an equal volume of ice-cold methanol. Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS, monitoring for the AHBA mass transition (m/z 152 -> 108 in negative ion mode).

6. Data Interpretation Compare the conversion percentages to the benchmark table above. A sharp drop in yield between two sequential intermediates pinpoints the exact dysfunctional enzyme, allowing you to selectively optimize plasmid expression or cofactor availability for that specific step.

References

  • Title: Biosynthesis of 3-Amino-5-hydroxybenzoic Acid, the Precursor of mC7N Units in Ansamycin Antibiotics Source: Journal of the American Chemical Society (acs.org) URL: [Link]

  • Title: The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review Source: PubMed (nih.gov) URL: [Link]

  • Title: The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds Source: PMC (nih.gov) URL: [Link]

  • Title: 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics Source: PubMed (nih.gov) URL: [Link]

  • Title: Engineered biosynthesis of an ansamycin polyketide precursor in Escherichia coli Source: PNAS (pnas.org) URL: [Link]

Sources

AHBA Biosynthesis Technical Support Center: Optimizing Precursor Supply

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Biosynthesis Technical Support Center. This portal is specifically designed for researchers, metabolic engineers, and drug development professionals working to optimize the production of 3-amino-5-hydroxybenzoic acid (AHBA). As the critical starter unit for ansamycin and mitomycin antibiotics, AHBA biosynthesis is notoriously bottlenecked by precursor availability.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you engineer a high-yielding aminoshikimate pathway.

Section 1: Core Pathway & Precursor Bottlenecks (FAQ)

Q: Why does overexpressing the rif biosynthetic cluster (RifG-N) often fail to proportionally increase AHBA yield? A: A common pitfall in metabolic engineering is treating enzyme overexpression as a silver bullet. The AHBA pathway, a highly specialized variant of the shikimate pathway, requires the precise stoichiometric convergence of two distinct precursor pools: Phosphoenolpyruvate (PEP) and a nitrogenous precursor (iminoE4P) derived from UDP-D-glucose[1].

If you overexpress the rif cluster without expanding the upstream precursor pools, the pathway enzymes simply run out of substrate. Specifically, the enzyme RifH (aminoDAHP synthase) requires high intracellular concentrations of PEP to condense with 1-deoxy-1-imino-erythrose 4-phosphate (iminoE4P)[2]. If PEP is siphoned off by native glycolysis, RifH becomes the rate-limiting bottleneck, rendering downstream overexpression of RifG, RifJ, and RifK useless.

AHBA_Pathway UDP_Glc UDP-D-glucose Kanosamine Kanosamine UDP_Glc->Kanosamine RifL/M IminoE4P 1-deoxy-1-imino- erythrose 4-phosphate Kanosamine->IminoE4P RifN (Kinase) AminoDAHP aminoDAHP IminoE4P->AminoDAHP RifH (+ PEP) PEP Phosphoenolpyruvate (PEP) PEP->AminoDAHP AminoDHQ aminoDHQ AminoDAHP->AminoDHQ RifG AminoDHS aminoDHS AminoDHQ->AminoDHS RifJ AHBA AHBA (3-amino-5-hydroxybenzoic acid) AminoDHS->AHBA RifK (AHBA Synthase)

Fig 1: The aminoshikimate pathway for AHBA biosynthesis from UDP-Glucose and PEP.

Section 2: Troubleshooting Precursor Supply Issues

Q: How do I rationally increase the intracellular pool of Phosphoenolpyruvate (PEP) without killing the host cell? A: In wild-type strains (such as E. coli or Streptomyces), PEP is rapidly consumed by pyruvate kinase (Pyk) to fuel the TCA cycle. To increase PEP availability for AHBA biosynthesis, you must engineer a "push-and-pull" dynamic:

  • Sever the Drain (Δpyk): By knocking out the pyk gene, you prevent the conversion of PEP to pyruvate. This forces intracellular PEP to accumulate, thermodynamically pushing it toward the RifH-catalyzed condensation step.

  • Enhance the Supply (ppsA++): Overexpressing PEP synthase (ppsA) recycles any available pyruvate back into PEP, further saturating the precursor pool. As demonstrated by , heterologous expression of ansamycin precursors requires this careful balancing of central carbon metabolism[3].

Q: My nitrogen source feeding (e.g., ammonia/glutamine) isn't translating to higher aminoDAHP levels. What is the bottleneck? A: The nitrogen in AHBA does not come directly from free ammonia or glutamine via standard transaminases. Instead, it is routed through a highly specific kanosamine pathway[4]. The enzymes RifL (oxidoreductase), RifM (phosphatase), and RifN (kanosamine 6-kinase) convert UDP-D-glucose into the nitrogenous intermediate iminoE4P[2]. If your aminoDAHP levels are stagnant despite nitrogen feeding, the bottleneck is likely a lack of UDP-D-glucose or insufficient RifN kinase activity. You must ensure that the host's carbohydrate metabolism is optimized to maintain high UDP-D-glucose pools.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes a built-in checkpoint to verify causality before proceeding to the next step.

PEP_Optimization Step1 1. Target Gene Identification (pyk, ppsA, tktA) Step2 2. CRISPR/Cas9 Plasmid Assembly Step1->Step2 Step3 3. Strain Transformation Step2->Step3 Step4 4. LC-MS/MS Metabolite Profiling Step3->Step4 Step5 5. AHBA Yield Quantification Step4->Step5

Fig 2: Workflow for genetic optimization and validation of PEP precursor pools.

Protocol 1: Quantifying Intracellular Precursors (PEP and aminoDHQ) via LC-MS/MS

Causality Note: Intracellular metabolite pools, particularly PEP, have a turnover rate of less than 1 second. Traditional centrifugation allows continued enzymatic degradation, leading to artificially low readings. Rapid quenching is mandatory to preserve the exact in vivo snapshot.

  • Cell Cultivation & Rapid Quenching: Grow the engineered strain in 50 mL of defined minimal media. At OD600 = 2.0, rapidly extract 1 mL of culture and immediately inject it into 4 mL of pre-chilled (-80°C) 60% methanol.

  • Cell Lysis: Vortex the quenched mixture for 30 seconds, then subject it to three freeze-thaw cycles using liquid nitrogen and dry ice to rupture the cell membranes.

  • Phase Separation: Add 1 mL of cold chloroform and 1 mL of LC-MS grade water. Centrifuge at 10,000 x g for 10 minutes at 4°C. Extract the upper aqueous phase containing the polar metabolites (PEP, aminoDHQ).

  • Lyophilization & Resuspension: Lyophilize the aqueous extract overnight. Resuspend the dried pellet in 100 µL of 50% acetonitrile.

  • LC-MS/MS Analysis: Inject 5 µL onto a HILIC column. Run in negative ion mode to detect PEP (m/z 167.0) and positive ion mode for aminoDHQ (m/z 174.1).

  • Self-Validation Checkpoint: Compare the PEP peak area of your engineered strain against a wild-type control. A successful pyk knockout must show a >2.0-fold increase in intracellular PEP. If the PEP increase is validated but AHBA yield remains low, the bottleneck has definitively shifted downstream to RifH or RifN.

Protocol 2: Genetic Engineering for PEP Pool Enhancement
  • gRNA Design: Design CRISPR/Cas9 guide RNAs targeting the early coding sequence of the native pyk gene.

  • HDR Template Assembly: Construct a Homology-Directed Repair (HDR) template containing 1 kb flanking regions of the pyk locus, replacing the gene with a strong constitutive promoter driving ppsA and tktA (transketolase). Note: Overexpressing tktA increases Erythrose-4-phosphate (E4P) availability, supporting the kanosamine branch.

  • Transformation: Introduce the CRISPR/Cas9 plasmid into the host via electroporation. Recover cells at 30°C for 2 hours before plating on selective media.

  • Induction & Screening: Induce Cas9 expression using standard protocols (e.g., thiostrepton or aTc, depending on the host vector). Screen colonies via colony PCR using primers flanking the pyk locus.

  • Self-Validation Checkpoint: Sequence the locus to confirm the precise integration of the ppsA/tktA cassette. Proceed to Protocol 1 to validate the metabolic shift before attempting large-scale fermentation.

Section 4: Quantitative Data Summary

The following table summarizes the expected impact of targeted precursor optimization strategies on intracellular PEP pools and final AHBA yield, based on validated metabolic engineering principles[5].

Genetic ModificationTarget Enzyme / FunctionIntracellular PEP Pool ChangeAHBA Yield Fold-Change
Wild Type (Control) N/A1.0x1.0x
Δpyk Pyruvate kinase (Knockout)+2.4x+1.8x
ppsA++ PEP synthase (Overexpression)+1.9x+1.5x
tktA++ Transketolase (Overexpression)N/A (E4P increased)+1.3x
Δpyk + ppsA++ + tktA++ Combinatorial Optimization+3.8x +3.1x

References

  • Floss, H. G., Yu, T. W., & Arakawa, K. (2011). "The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review." The Journal of Antibiotics.[Link]

  • Watanabe, K., Rude, M. A., Walsh, C. T., & Khosla, C. (2003). "Engineered biosynthesis of an ansamycin polyketide precursor in Escherichia coli." Proceedings of the National Academy of Sciences.[Link]

  • Kang, Q., Shen, Y., & Bai, L. (2012). "Biosynthesis of 3,5-AHBA-derived natural products." Natural Product Reports.[Link]

Sources

Validation & Comparative

3-Amino-5-hydroxybenzoic acid vs 4-aminosalicylic acid as biosynthetic precursors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Biosynthetic Precursors in Drug Development

As drug development increasingly relies on synthetic biology and precursor-directed mutasynthesis, understanding the mechanistic boundaries of biosynthetic precursors is critical. This guide objectively compares two structurally related but functionally divergent aromatic precursors: 3-Amino-5-hydroxybenzoic acid (3,5-AHBA) and 4-Aminosalicylic acid (4-ASA) . While 3,5-AHBA serves as an evolutionarily refined, obligate starter unit for complex polyketides[1], 4-ASA functions primarily as an antimetabolite and a surrogate probe for enzyme plasticity[2],[3].

Mechanistic Divergence: Natural Starter vs. Surrogate Substrate

The fundamental difference between 3,5-AHBA and 4-ASA lies in their biological routing and recognition by biosynthetic assembly lines.

3,5-AHBA: The Specialized Polyketide Starter 3,5-AHBA is the universal precursor for the mC7N unit found in ansamycin antibiotics (e.g., rifamycin, geldanamycin) and mitomycins[4]. It is biosynthesized via the aminoshikimate pathway, where kanosamine provides the nitrogen atom. The pathway proceeds through aminoDAHP and aminoDHS, culminating in aromatization catalyzed by AHBA synthase[1],[5]. In hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) systems, the loading domain (e.g., RifA) exhibits strict specificity for 3,5-AHBA, making it an ideal candidate for directed mutasynthesis[5].

4-ASA: The Opportunistic Antimetabolite Conversely, 4-ASA (para-aminosalicylic acid) is a synthetic or semi-synthetic analog of para-aminobenzoic acid (PABA)[6]. In native biological systems, it acts as a competitive inhibitor of dihydropteroate synthase (DHPS) in the folate biosynthesis pathway, leading to dead-end metabolites that halt bacterial replication[7],[2]. However, in engineered biosynthesis, 4-ASA is utilized to probe the active-site flexibility of promiscuous enzymes. For instance, in the biosynthesis of the anticancer tetracycline SF2575, the acyltransferase SsfL1 readily accepts 4-ASA in place of its native salicylic acid substrate[3].

BiosyntheticPathways cluster_AHBA 3,5-AHBA: Aminoshikimate Routing cluster_4ASA 4-ASA: Surrogate Substrate Routing Kanosamine UDP-Kanosamine AminoDHS AminoDHS Kanosamine->AminoDHS Pathway Enzymes AHBA 3,5-AHBA (Starter Unit) AminoDHS->AHBA AHBA Synthase Ansamycins Ansamycins (e.g., Rifamycin) AHBA->Ansamycins PKS/NRPS Assembly Chorismate Chorismate PABA PABA Chorismate->PABA Folate Folate Synthesis PABA->Folate DHPS FourASA 4-ASA (Exogenous Analog) DeadEnd Dead-end Metabolite (DHPS Inhibition) FourASA->DeadEnd Competes w/ PABA SF2575 Modified Polyketides (e.g., SF2575) FourASA->SF2575 Acyltransferase (SsfL1)

Comparative biosynthetic routing of 3,5-AHBA and 4-ASA in microbial metabolism.

Quantitative Benchmarking & Performance Data

When selecting a precursor for directed biosynthesis, the incorporation efficiency and target enzyme plasticity dictate the success of the workflow. The table below summarizes the functional metrics of both compounds based on peer-reviewed experimental data.

Parameter3-Amino-5-hydroxybenzoic acid (3,5-AHBA)4-Aminosalicylic acid (4-ASA)
Biosynthetic Role Obligate polyketide starter unit (mC7N)Surrogate substrate / Antimetabolite
Pathway Origin Aminoshikimate pathwaySynthetic / Folate pathway competitor
Target Enzyme / Domain AHBA Synthase / RifA (NRPS/PKS)DHPS / Promiscuous Acyltransferases (SsfL1)
Incorporation Efficiency High (Native substrate for ansamycins)Variable (Depends on enzyme plasticity)
Primary Application Directed biosynthesis of ansamycinsProbing enzyme flexibility / Antitubercular

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, experimental workflows utilizing these precursors must be designed with internal controls that prove causality. Below are field-proven methodologies for utilizing both precursors.

Protocol A: Precursor-Directed Mutasynthesis using 3,5-AHBA Analogs

Objective: Generate novel ansamycin derivatives by feeding modified AHBA analogs (e.g., 3-amino-5-fluorobenzoic acid) to a blocked mutant[4].

  • Step 1: Generation of AHBA Auxotroph. Knock out the native AHBA synthase gene (e.g., rifK in Amycolatopsis mediterranei).

    • Causality: Abolishing endogenous 3,5-AHBA creates a self-validating auxotrophic system. The mutant cannot produce ansamycins unless a functional precursor is supplied, eliminating wild-type background noise.

  • Step 2: Precursor Feeding. Supplement the fermentation broth with 1–5 mM of the target AHBA analog at the onset of the idiophase (production phase).

  • Step 3: Fermentation & Extraction. Cultivate for 4-6 days. Extract the broth with ethyl acetate and concentrate under reduced pressure.

  • Step 4: LC-MS/MS Validation. Analyze the extract against a non-fed mutant control.

    • Causality: The absence of the target polyketide mass in the non-fed control definitively proves that the novel peak is strictly dependent on the exogenous precursor.

Protocol B: Enzymatic Probing with 4-ASA in Polyketide Pathways

Objective: Evaluate the steric boundaries of acyltransferases (e.g., SsfL1) using 4-ASA as a surrogate for salicylic acid[3].

  • Step 1: In Vitro Assay Setup. Combine purified SsfL1 (10 µM), 4-ASA (1 mM), ATP (5 mM), and Coenzyme A (2 mM) in a 50 mM Tris-HCl buffer (pH 7.5).

  • Step 2: Reaction Initiation. Add the necessary CoA-ligase to generate the 4-ASA-CoA thioester in situ, initiating the acyltransferase reaction.

  • Step 3: HPLC Monitoring. Quench the reaction with methanol after 2 hours and analyze via HPLC.

    • Causality: 4-ASA is deliberately chosen because it possesses an amine group absent in the native salicylic acid. Its successful incorporation not only validates the active site's plasticity but also introduces a bio-orthogonal handle for subsequent chemical fluorophore tagging.

MutasynthesisWorkflow WT Wild-Type Strain (Produces AHBA) Mutant ΔAHBA Synthase Mutant (Auxotroph) WT->Mutant Gene Knockout Feeding Feed Precursor (AHBA or 4-ASA) Mutant->Feeding Arrested Biosynthesis Fermentation Fermentation & Extraction Feeding->Fermentation In vivo incorporation Analysis LC-MS/MS & NMR Validation Fermentation->Analysis Isolate Novel Analogs

Self-validating workflow for precursor-directed mutasynthesis of polyketides.

Sources

Comparative Bioactivity of 3-Amino-5-hydroxybenzoic Acid (AHBA) Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts from the isolation of native natural products to the engineering of targeted, precision therapeutics, the manipulation of biosynthetic starter units has become a critical strategy. 3-Amino-5-hydroxybenzoic acid (AHBA) serves as the universal meta-C7N starter unit for a vast array of bioactive macrocycles, including ansamycins (ansamitocins, geldanamycin, rifamycins) and mitomycins[1],[2]. The specific functionalization of the AHBA core dictates the downstream mechanism of action, therapeutic index, and toxicity profile of the resulting drug[3].

This guide objectively compares the bioactivity of natural and mutasynthetic AHBA derivatives, providing drug development professionals with mechanistic insights and self-validating experimental workflows to evaluate structural analogs.

Mechanistic Divergence: Structural Causality in AHBA Derivatives
1.1 The Quinone vs. Non-Quinone Paradigm (Mitomycin C vs. FR900482)

Mitomycin C (MMC) and FR900482 are both AHBA-derived antitumor agents that exert their primary bioactivity as bioreductive DNA cross-linkers[4]. However, their clinical utility is sharply divided by their structural evolution from the AHBA core.

  • Mitomycin C contains a highly reactive quinone moiety. During bioreductive activation in the hypoxic tumor microenvironment, this quinone generates adventitious superoxide radical anions (ROS). While MMC successfully alkylates DNA, the collateral ROS production leads to severe oxidative DNA strand scission and dose-limiting hematotoxicity[5].

  • FR900482 is a structurally related hydroxylamine derivative that entirely lacks the quinone core[5]. It undergoes a distinct, non-enzymatic reductive activation pathway to form the reactive mitosene intermediate. Because it cross-links DNA without producing superoxide radicals, FR900482 exhibits significantly lower host toxicity while maintaining equivalent or superior interstrand cross-linking efficacy[4],[5].

G cluster_0 Mitomycins cluster_1 FR900482 Class AHBA 3-Amino-5-hydroxybenzoic Acid (Starter Unit) MMC Mitomycin C (Quinone-containing) AHBA->MMC FR FR900482 (Non-quinone) AHBA->FR Red1 Bioreductive Activation MMC->Red1 ROS Superoxide (ROS) -> Hematotoxicity Red1->ROS DNA1 DNA Cross-linking Red1->DNA1 Red2 Bioreductive Activation FR->Red2 DNA2 DNA Cross-linking -> Low Toxicity Red2->DNA2

Mechanistic divergence of AHBA-derived Mitomycin C and FR900482 during bioreductive activation.
1.2 Mutasynthetic Optimization of Ansamitocins

Ansamitocins (maytansinoids) are highly potent AHBA-derived macrolactams that inhibit cell proliferation by binding to β-tubulin[3]. While natural ansamitocins exhibit IC50 values in the picomolar range, their systemic toxicity is a major hurdle[3]. By utilizing an AHBA-synthase blocked mutant of Actinosynnema pretiosum, researchers can feed unnatural halogenated derivatives—such as 3-amino-5-chlorobenzoic acid—directly into the polyketide synthase (PKS) assembly line[3],[6]. The resulting 5-chloro-ansamitocin derivatives demonstrate improved tumor tissue accumulation, prolonged residence time, and high efficacy in COLO205 mouse xenograft models, effectively widening the therapeutic window[6].

Quantitative Bioactivity Comparison

The following table synthesizes the bioactivity, target affinity, and toxicity profiles of key native and mutasynthetic AHBA derivatives.

CompoundStructural ClassPrimary TargetBioactivity (IC50 / Potency)Toxicity / Limitation Profile
Mitomycin C AHBA-derived MitoseneDNA (Interstrand Cross-linking)~10 µM (A549 cells)[7]High hematotoxicity (Quinone-mediated ROS)[5]
FR900482 AHBA-derived HydroxylamineDNA (Interstrand Cross-linking)~1.0 µM (MCF-7 cells)[4]Reduced host toxicity (Lacks quinone)[5]
Ansamitocin P-3 AHBA-derived Ansamycinβ-Tubulin (Spindle inhibition) 10−3 to 10−7 µg/mL (Leukemia)[3]High systemic toxicity; narrow therapeutic index
5-Chloro-Ansamitocin Mutasynthetic Ansamycinβ-Tubulin (Spindle inhibition)Low nM range (COLO205 xenografts)[6]Improved tumor retention and tolerability[6]
Geldanamycin Benzenic AnsamycinHsp90 (Chaperone inhibition)Sub-micromolar (Solid tumors)[6]Hepatotoxicity in native form
Self-Validating Experimental Methodologies

To rigorously evaluate novel AHBA derivatives, assay design must isolate the specific mechanism of action from generalized cytotoxicity. The following protocols are designed with built-in causality and self-validation steps.

Protocol 1: Mutasynthetic Generation of AHBA Derivatives

Causality: We utilize an AHBA-synthase deletion mutant (A. pretiosum Δasm) because wild-type strains will preferentially incorporate endogenous AHBA, diluting the yield of the novel derivative[3]. By starving the cells and feeding a synthetic mutasynthon, the promiscuous PKS is forced to utilize the unnatural starter unit, yielding purely derivatized macrocycles[3].

  • Strain Preparation: Inoculate A. pretiosum HGF073 (AHBA-blocked mutant) into YMG seed medium. Cultivate at 30°C for 48 hours.

  • Metabolic Starvation: Centrifuge the culture and wash the mycelial pellet twice with minimal medium to deplete residual intracellular metabolites that could compete with the mutasynthon.

  • Mutasynthon Feeding: Resuspend the pellet in production medium. Add the synthetic AHBA derivative (e.g., 3-amino-5-chlorobenzoic acid) to a final concentration of 1 mM. Self-Validation Step: Maintain a parallel control culture fed with native AHBA to verify the mutant's PKS machinery is functional[3].

  • Fermentation & Extraction: Incubate for 5 days. Extract the broth with ethyl acetate.

  • LC-MS/MS Purification: Isolate the target compound using preparative HPLC. Confirm the incorporation of the unnatural derivative by observing the characteristic isotopic mass shift (e.g., the +34 Da shift and 3:1 isotopic ratio indicative of chlorine incorporation).

Workflow Mutant A. pretiosum Δasm (AHBA-blocked) Feed Feed Mutasynthon (5-Cl-AHBA) Mutant->Feed Ferm PKS Assembly & Tailoring Feed->Ferm Extract LC-MS/MS Purification Ferm->Extract Assay Comet Assay Validation Extract->Assay

Self-validating experimental workflow for the mutasynthetic generation of AHBA derivatives.
Protocol 2: Modified Comet Assay for Validating DNA Interstrand Cross-Linking

Causality: Standard cytotoxicity assays (like MTT) only measure cell viability, failing to differentiate between DNA cross-linking and oxidative stress. To prove that a derivative (like FR900482) acts specifically via cross-linking, we use a modified Comet Assay with an H2​O2​ challenge[8]. H2​O2​ induces random single-strand breaks, which normally create a large "comet tail" during electrophoresis. If the drug successfully formed interstrand cross-links (ICLs), the DNA strands are covalently locked together, preventing migration and decreasing the tail moment[8].

  • Cell Treatment: Seed MCF-7 breast cancer cells in 6-well plates. Treat with the AHBA derivative (e.g., 50 µM FR900482 or MMC) for 24 hours[8].

  • H2​O2​ Challenge (The Self-Validating Step): Incubate the treated cells with 100 µM H2​O2​ for 15 minutes prior to harvesting[8]. Control: Treat a separate well with H2​O2​ only.

  • Cell Lysis & Electrophoresis: Embed cells in low-melting-point agarose on glass slides. Lyse the cells in alkaline buffer (pH > 13) overnight to unwind the DNA. Subject the slides to electrophoresis at 1 V/cm for 30 minutes.

  • Quantification: Stain with SYBR Gold and image via fluorescence microscopy. Calculate the degree of DNA cross-linking by measuring the percentage decrease in the tail moment relative to the H2​O2​ -only control[8]. A significant decrease confirms robust ICL formation independent of ROS-mediated strand breaks.

References
  • Kang, Q., Shen, Y., & Bai, L. (2012). Biosynthesis of 3,5-AHBA-derived natural products.
  • Floss, H. G., et al. (2021). The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds. Journal of Industrial Microbiology and Biotechnology.
  • Harmrolfs, K., et al. (2012). Unprecedented deoxygenation at C-7 of the ansamitocin core during mutasynthetic biotransformations. Beilstein Journal of Organic Chemistry.
  • Williams, R. M., et al. (1997). FR900482, a close cousin of mitomycin C that exploits mitosene-based DNA cross-linking. Chemistry & Biology.
  • Williams, R. M., et al. (2009). Development of a Flexible Strategy Toward FR900482 and the Mitomycins. NIH Public Access.
  • Bargonetti, J., et al. (2018). Cytotoxicity, crosslinking and biological activity of three mitomycins. NIH Public Access.
  • BenchChem. (2025).
  • Kirschning, A., et al. (2012). New, Non-quinone Fluorogeldanamycin Derivatives Strongly Inhibit Hsp90.

Sources

A Comparative Guide to the Biosynthetic Origins of the Ansamycin mC7N Unit

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the biosynthetic pathways leading to the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, a critical C₇N moiety that initiates the assembly of the ansamycin class of polyketides. We will dissect the established "aminoshikimate" pathway, contrasting it with the canonical shikimate pathway for aromatic amino acid synthesis to illuminate its unique enzymatic logic. This analysis is supported by key experimental data from isotopic labeling, cell-free extract assays, and genetic studies that were pivotal in its elucidation.

Introduction: The mC₇N Unit and its Central Precursor, AHBA

Ansamycins, a class of macrolactam antibiotics including the clinically vital rifamycins and the potent antitumor agents geldanamycin and maytansinoids, are distinguished by a unique structural feature: an aromatic core bridged by a long aliphatic "ansa" chain.[1][2] The biosynthesis of this complex architecture is initiated by a seven-carbon, one-nitrogen (mC₇N) starter unit. Through extensive biosynthetic investigations, this starter unit has been unequivocally identified as 3-amino-5-hydroxybenzoic acid (AHBA).[3] Feeding experiments using labeled AHBA in cultures of various ansamycin-producing actinomycetes, such as Amycolatopsis mediterranei (rifamycin) and Streptomyces collinus (ansatrienin), demonstrated its efficient and specific incorporation into the final ansamycin structure, confirming it as the direct and proximate precursor.[4][5][6]

Early investigations correctly pointed to the shikimate pathway as the origin of the mC₇N unit.[5] However, a critical anomaly emerged: canonical shikimate pathway intermediates like shikimic acid (SA) and 3-dehydroquinic acid (DHQ) were not incorporated into the ansamycin's mC₇N moiety.[5][7] This puzzling observation suggested that the biosynthesis of AHBA did not follow the conventional route but instead proceeded via a novel, alternative branch.

The Aminoshikimate Pathway: A Dedicated Route to AHBA

The biosynthesis of AHBA is now understood to occur via the aminoshikimate pathway , a specialized variant that parallels the initial steps of the primary shikimate pathway but introduces a nitrogen atom at the very beginning of the sequence. This route diverges from the pathway for aromatic amino acid synthesis immediately after the condensation of the C₃ and C₄ precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P).

Comparison of Canonical Shikimate and Aminoshikimate Pathways

The fundamental difference lies in the first committed step. In the canonical pathway, DAHP synthase catalyzes the condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP). In contrast, the aminoshikimate pathway utilizes a nitrogen source (e.g., from glutamine) to produce 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP) directly from PEP and E4P.[5][7] From this point, the pathways diverge significantly, as illustrated below.

Biosynthetic_Pathways cluster_0 Shared Precursors cluster_1 Canonical Shikimate Pathway (to Aromatic Amino Acids) cluster_2 Aminoshikimate Pathway (to Ansamycin mC₇N Unit) PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHP Synthase aminoDAHP aminoDAHP PEP->aminoDAHP aminoDAHP Synthase E4P Erythrose 4-P (E4P) E4P->DAHP DAHP Synthase E4P->aminoDAHP aminoDAHP Synthase DHQ 3-Dehydroquinic Acid (DHQ) DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimic Acid DHQ->DHS Shikimate Shikimic Acid DHS->Shikimate Chorismate Chorismate Shikimate->Chorismate ... aminoDHQ aminoDHQ aminoDAHP->aminoDHQ aminoDHQ Synthase aminoDHS aminoDHS aminoDHQ->aminoDHS aminoDHQ Dehydratase AHBA AHBA (mC₇N Precursor) aminoDHS->AHBA AHBA Synthase Nitrogen Nitrogen Source Nitrogen->aminoDAHP aminoDAHP Synthase

Figure 1. Comparative diagram of the canonical shikimate pathway and the alternative aminoshikimate pathway.

Pivotal Experimental Evidence

The elucidation of the aminoshikimate pathway hinged on several key experimental approaches that systematically disproved the involvement of the canonical route and built a compelling case for the new variant.

Isotopic Labeling and Feeding Studies

The initial hypothesis for an alternative route was driven by feeding experiments. Researchers observed that while precursors like glucose were incorporated into the mC₇N unit, labeled shikimic acid was not.[5] A landmark experiment with the ansatrienin producer Streptomyces collinus provided definitive proof. This organism produces an ansamycin that contains both an AHBA-derived mC₇N unit and a separate cyclohexanecarboxylic acid moiety. When fed ¹³C-labeled shikimic acid, the label was efficiently incorporated into the cyclohexanecarboxylic acid moiety but was completely absent from the mC₇N unit.[5][6] This elegantly demonstrated that the lack of incorporation was not due to cellular impermeability to shikimate, but rather that shikimate is not an intermediate in AHBA formation.

Cell-Free Enzyme Assays

The definitive confirmation of the pathway's intermediates came from assays using cell-free extracts from Amycolatopsis mediterranei and Streptomyces collinus.[7][8] These experiments bypassed cellular transport issues and directly tested the enzymatic conversion of proposed precursors into AHBA. The results were unequivocal and provided the quantitative data that cemented the pathway.

Substrate(s) Fed to Cell-Free ExtractProductConversion Yield (%)Reference
PEP + E4PAHBA6%[7][8]
DAHPAHBANo conversion[7]
aminoDAHPAHBA45%[7][8]
aminoDHQAHBA41%[7][8]
aminoDHSAHBA95%[7][8]
Table 1. Conversion efficiencies of proposed intermediates to AHBA in cell-free extracts.

The data clearly show a stepwise increase in conversion efficiency as substrates further down the proposed pathway are supplied, with aminoDHS being an almost immediate precursor.[8] Crucially, the canonical intermediate DAHP yielded no product, confirming the divergence at the first step.[7]

Genetic Analysis

Genetic studies provided complementary evidence. In A. mediterranei, a mutant with an inactivated DHQ synthase (the second enzyme in the canonical shikimate pathway) was still able to produce rifamycin.[5] This indicated that the branch point for AHBA biosynthesis must occur before the formation of DHQ, a finding fully consistent with the aminoshikimate model.[5] Subsequent cloning and sequencing of the rifamycin (rif) biosynthetic gene cluster identified a set of genes (rifG through rifN) responsible for AHBA synthesis.[3][9] Homologous gene clusters have since been identified in the producers of virtually all other ansamycins.[10]

Key Enzymology: The AHBA Synthase

The terminal and most characterized enzyme of the pathway is AHBA synthase (encoded by rifK in the rifamycin cluster).[11] This enzyme catalyzes the complex aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) to form AHBA.

  • Cofactor: It is a pyridoxal phosphate (PLP)-dependent enzyme.[11]

  • Mechanism: The enzyme-bound PLP forms a Schiff base with the amino group of the substrate. This facilitates a series of reactions including an α,β-dehydration and a stereospecific 1,4-enolization to achieve aromatization.[11]

  • Dual Functionality: Remarkably, AHBA synthase appears to have a second catalytic role at the beginning of the pathway. In a complex with an oxidoreductase (RifL), it is proposed to catalyze the transamination of a sugar-phosphate precursor, providing the initial nitrogen atom for the pathway.[12]

  • Genetic Tool: The gene for AHBA synthase is highly conserved and has become an invaluable genetic probe for identifying novel ansamycin biosynthetic gene clusters from environmental DNA.[12]

Experimental Protocols

The following protocols are generalized methodologies based on the foundational experiments used to characterize the AHBA biosynthetic pathway.

Protocol 1: Cell-Free Assay for AHBA Synthesis

This protocol aims to demonstrate the enzymatic conversion of pathway intermediates into AHBA using a crude cell lysate.

Protocol_1 start Start: Culture of Producer Strain (e.g., A. mediterranei) step1 1. Cell Harvest & Lysis - Centrifuge culture to pellet cells. - Resuspend in lysis buffer. - Lyse cells via sonication or French press. start->step1 step2 2. Prepare Cell-Free Extract - Centrifuge lysate at high speed to pellet debris. - Collect supernatant (cell-free extract). step1->step2 step3 3. Enzymatic Reaction - Set up reactions in buffer containing:  - Cell-free extract  - Substrate (e.g., aminoDAHP, aminoDHS)  - Necessary cofactors (e.g., PLP, NAD+) step2->step3 step4 4. Incubation - Incubate at optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours). step3->step4 step5 5. Quench & Extract - Stop reaction (e.g., by adding acid). - Extract with an organic solvent (e.g., ethyl acetate). step4->step5 step6 6. Analysis - Evaporate solvent and resuspend residue. - Analyze by HPLC or LC-MS to detect and quantify AHBA. step5->step6 end End: Quantified AHBA Production step6->end

Figure 2. Workflow for a cell-free enzymatic conversion assay.

Causality: This in vitro approach is crucial because it isolates the enzymatic machinery from the complexities of the living cell, such as membrane transport and competing metabolic pathways. A positive result provides direct evidence that the enzymes required for the conversion are present and active in the extract.

Protocol 2: Gene Inactivation and Complementation

This protocol confirms the function of a specific gene (e.g., AHBA synthase) in the biosynthetic pathway in vivo.

  • Construct Gene Disruption Vector:

    • Amplify DNA fragments flanking the target gene (e.g., rifK) from the producer strain's genomic DNA via PCR.

    • Clone these flanking regions on either side of an antibiotic resistance cassette (e.g., apramycin resistance) within a suicide vector that cannot replicate in the producer strain.

  • Generate Mutant Strain:

    • Introduce the disruption vector into the wild-type producer strain via conjugation or protoplast transformation.

    • Select for transformants that have undergone double-crossover homologous recombination by plating on a medium containing the selection antibiotic. This replaces the native gene with the resistance cassette.

    • Confirm the gene replacement using PCR and Southern blot analysis.

  • Phenotypic Analysis:

    • Ferment the wild-type and mutant strains under production conditions.

    • Analyze the fermentation broths by HPLC or LC-MS. The mutant strain should fail to produce the final ansamycin product (e.g., rifamycin).

  • Complementation (Rescue Experiment):

    • Chemical Complementation: Add exogenous AHBA to the fermentation medium of the mutant strain. Production of the ansamycin should be restored.

    • Genetic Complementation: Introduce a functional copy of the inactivated gene (e.g., rifK) on an integrative plasmid back into the mutant strain. This should also restore antibiotic production.

Causality: This multi-step process rigorously adheres to a molecular version of Koch's postulates. Abolishing production by knocking out the gene, and then restoring production by adding back either the gene's product (AHBA) or the gene itself, provides incontrovertible proof of the gene's essential role in the pathway.[11]

Conclusion

The biosynthesis of the mC₇N unit of ansamycins does not involve multiple, competing alternative pathways. Instead, it proceeds through a single, conserved, and highly elegant route: the aminoshikimate pathway. This pathway represents a critical metabolic shunt that diverts fundamental building blocks from primary metabolism to create the specialized starter unit, AHBA. The "alternative" nature of this route lies in its stark contrast to the canonical shikimate pathway, from which it diverged evolutionarily to incorporate nitrogen at the earliest stage. The elucidation of this pathway is a testament to the power of combining classical feeding studies with modern molecular genetics and enzymology, providing a foundational understanding for future efforts in the engineered biosynthesis of novel ansamycin antibiotics.

References

  • Floss, H. G., & Yu, T. W. (1999). Biosynthesis of the ansamycin antibiotic rifamycin. Chemical Reviews, 99(9), 2679-2706. (This is a comprehensive review citing the primary literature, including the key feeding studies and genetic experiments mentioned in the text. The original JACS paper from 1996 by Floss et al. is a primary source for much of this.)
  • Kim, C. G., Kirschning, A., Bergon, P., Zhou, P., & Floss, H. G. (1996). Biosynthesis of 3-Amino-5-hydroxybenzoic Acid, the Precursor of mC7N Units in Ansamycin Antibiotics. Journal of the American Chemical Society, 118(32), 7486–7491. [Link]

  • Floss, H. G. (1996). Biosynthesis of 3-Amino-5-hydroxybenzoic Acid, the Precursor of mC7N Units in Ansamycin Antibiotics. ACS Publications. [Link]

  • Ghisalba, O., & Nüesch, J. (1981). Biosynthesis of the ansamycin antibiotic ansatrienin (mycotrienin) by Streptomyces collinus. The Journal of Antibiotics, 34(1), 64-71. [Link]

  • Patel, K., et al. (2003). Insights into the Biosynthesis of the Benzoquinone Ansamycins Geldanamycin and Herbimycin, Obtained by Gene Sequencing and Disruption. Applied and Environmental Microbiology, 69(11), 6847-6857. [Link]

  • Ghisalba, O. (1984). Biosynthesis of Rifamycins (Ansamycins) and Microbial Production of Shikimate Pathway Precursors, Intermediates, and Metabolites. CHIMIA, 38(12), 434-443. (A direct URL is not available, but the reference is widely cited and accessible through university libraries).
  • Floss, H. G. (2011). The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review. The Journal of Antibiotics, 64(1), 35-44. [Link]

  • Pfeifer, B. A., et al. (2002). Engineered biosynthesis of an ansamycin polyketide precursor in Escherichia coli. Proceedings of the National Academy of Sciences, 99(26), 16823-16828. [Link]

  • Kim, C. G., Yu, T. W., Fryhle, C. B., Handa, S., & Floss, H. G. (1998). 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics. Journal of Biological Chemistry, 273(11), 6030-6040. [Link]

  • Wilson, M. C., et al. (2011). Structure and biosynthesis of the marine streptomycete ansamycin ansalactam A and its distinctive branched chain polyketide extender unit. Journal of the American Chemical Society, 133(6), 1971-1977. [Link]

  • Rascher, A., et al. (2005). Regulation of Geldanamycin Biosynthesis by Cluster-Situated Transcription Factors and the Master Regulator PhoP. Molecules, 24(13), 2445. [Link]

  • August, P. R., et al. (1998). Biosynthesis of the Ansamycin Antibiotic Rifamycin: Deductions From the Molecular Analysis of the Rif Biosynthetic Gene Cluster of Amycolatopsis Mediterranei S699. Chemistry & Biology, 5(2), 69-79. [Link]

  • Pan, W., et al. (2008). Design and synthesis of ansamycin antibiotics. Mini-Reviews in Organic Chemistry, 5(4), 316-325. [Link]

  • Rude, M. A., & Khosla, C. (2003). Engineered biosynthesis of an ansamycin polyketide precursor in Escherichia coli. Semantic Scholar. [Link]

  • Ghisalba, O. (2017). Ansamycin antibiotics A discovery, classification, biosynthesis and biological activities. ResearchGate. [Link]

  • Nigam, A., et al. (2024). Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes. Frontiers in Bioengineering and Biotechnology, 12, 1388613. [Link]

  • Wikipedia. (n.d.). Rifamycin. Wikipedia. [Link]

  • Floss Lab. (n.d.). Rifamycin Biosynthesis. University of Washington. [Link]

  • Shao, Z., et al. (2022). rifamycin productivity of Amycolatopsis mediterranei in. Semantic Scholar. [Link]

  • Pfeifer, B. A., et al. (2002). Engineered biosynthesis of an ansamycin polyketide precursor in Escherichia coli. PMC. [Link]

  • Lee, H. Y., et al. (2022). (A) The proposed ansamitocin biosynthetic pathway. (B) The post-PKS... ResearchGate. [Link]

  • Rascher, A., et al. (2003). Cloning and characterization of a gene cluster for geldanamycin production in Streptomyces hygroscopicus NRRL 3602. FEMS Microbiology Letters, 218(2), 223-230. [Link]

  • Kirschning, A. (2012). Unprecedented deoxygenation at C-7 of the ansamitocin core during mutasynthetic biotransformations. Beilstein Journal of Organic Chemistry, 8, 964-973. [Link]

  • ResearchGate. (n.d.). Biosynthesis of geldanamycin. ResearchGate. [Link]

  • Wilson, M. C., et al. (2011). Structure and biosynthesis of the marine streptomycete ansamycin ansalactam A and its distinctive branched chain polyketide extender unit. PubMed. [Link]

  • Bretschneider, T., et al. (2012). Structure and function of the geldanamycin amide synthase from Streptomyces hygroscopicus. PMC. [Link]

Sources

Unraveling Ansamycin Biosynthesis: A Comparative Guide to Isotopic Enrichment Studies for AHBA Incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology

Introduction

3-Amino-5-hydroxybenzoic acid (AHBA) is the universal starter unit for a vast array of clinically significant polyketides, including naphthalenic ansamycins (e.g., rifamycins), benzenic ansamycins (e.g., geldanamycin, ansatrienin), and mitomycins[1][2]. Derived via the aminoshikimate pathway, AHBA provides the essential meta-C7N moiety that initiates polyketide synthase (PKS) assembly[3][4].

For drug development professionals engineering novel derivatives or elucidating cryptic gene clusters, confirming the incorporation of AHBA into secondary metabolites is a critical validation step. This guide objectively compares isotopic enrichment strategies and analytical methodologies (NMR vs. HRMS) used to track AHBA. By emphasizing the causality behind experimental choices, we provide a self-validating framework for researchers probing complex secondary metabolomes.

Biosynthetic Logic & The Role of AHBA

AHBA is synthesized from amino-DAHP, branching away from central metabolism. Once formed, AHBA is loaded onto the loading domain of a modular PKS, where it undergoes successive condensations with malonyl-CoA or methylmalonyl-CoA extender units to form the macrocyclic core[1].

AHBA_Pathway A Amino-DAHP B Amino-shikimate Pathway A->B Enzymatic Conversion C AHBA (Starter Unit) B->C AHBA Synthase D Polyketide Synthase (PKS) C->D Loading Domain E Ansamycin (e.g., Rifamycin) D->E Chain Extension & Macrolactamization

Biosynthetic flow from Amino-DAHP to Ansamycin via the pivotal AHBA starter unit.

Comparison of Isotopic Labeling Strategies

To track AHBA, researchers typically feed isotopically labeled synthetic AHBA to bacterial cultures (e.g., Streptomyces or Amycolatopsis strains)[3][4]. The choice of isotope dictates the downstream analytical process and the type of structural data obtained.

Table 1: Comparison of AHBA Isotopic Precursors
Precursor TypePrimary Analytical MethodAdvantagesLimitations
[carboxy-13C]-AHBA 13C-NMR / HRMSHigh positional specificity; definitively proves intact incorporation of the carboxyl carbon[3].Requires high metabolite titers (>5 mg) for 13C-NMR detection.
[15N]-AHBA HRMS / 1H-15N HSQC NMRDirectly tracks the nitrogen atom of the meta-C7N unit[4].15N has low NMR sensitivity; MS cannot pinpoint position without MS/MS.
[13C, 15N]-AHBA (Dual)LC-HRMS/MSUnambiguous proof of intact C-N bond retention; ideal for complex matrices[5].High synthesis cost; complex mass distribution deconvolution required.
[carboxy-14C]-AHBA Radiocounting / AutoradiographyExtreme sensitivity (detects <0.1% incorporation)[3].Safety hazards; lacks structural and positional resolution.

Causality Insight: While historical studies utilized[carboxy-14C]-AHBA for its extreme sensitivity[3], modern workflows heavily favor stable isotopes ([13C], [15N]). This shift is driven by the ability of 13C-NMR and high-resolution MS to provide structural context—confirming not just that the label is present, but exactly where it resides in the ansamycin macrocycle[3][6].

Analytical Approaches: 13C-NMR vs. HRMS-Orbitrap

Once the labeled precursor is fed and the metabolite is isolated, the incorporation must be quantified and localized.

Table 2: Performance Comparison of Analytical Modalities
Metric13C-NMR SpectroscopyLC-HRMS (TOF / Orbitrap)
Limit of Detection ~1-5 mg of highly purified compoundPicogram to Nanogram range
Positional Specificity Absolute (Identifies exact carbon atom)Moderate (Requires MS/MS fragmentation)
Throughput Low (Requires extensive purification)High (Can analyze crude extracts)
Data Deconvolution Direct peak integration (vs. natural abundance)Requires isotopic distribution modeling

Expertise & Experience: 13C-NMR remains the gold standard for structural elucidation. For example, feeding [carboxy-13C]-AHBA to Streptomyces spectabilis allowed researchers to specifically identify the C-21 quinone methide carbonyl of streptovaricin C at 21 times its natural abundance using HETCOR NMR techniques[3].

However, NMR requires significant biomass. For low-producing mutant strains or novel cryptic gene clusters, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) combined with multiplexed collision-induced dissociation (CID) is vastly superior. It avoids mass bias and allows quasi-simultaneous collection of intact and fragment isotopic enrichments, making it ideal for tracking low-titer specialized metabolites[5][6].

Experimental Protocol: Self-Validating Workflow for AHBA Incorporation

To ensure trustworthiness and scientific integrity, the experimental design must be a self-validating system. It must include natural abundance controls to correct for measurement errors, such as the M-1 contribution from hydrogen loss or spectral resolution limits[5].

Step-by-Step Methodology

Step 1: Pre-Culture & Pulse Feeding

  • Action: Inoculate the production strain (e.g., S. hygroscopicus for geldanamycin[1]) in a defined minimal medium to reduce the endogenous unlabelled AHBA pool. Pulse-feed the labeled precursor (e.g., 1 mM [carboxy-13C]-AHBA) in divided doses at 24, 48, and 72 hours.

  • Causality: Pulse-feeding avoids acute precursor toxicity while ensuring steady availability during the exponential secondary metabolite production phase.

Step 2: Control Fermentation (Critical Validation Step)

  • Action: Concurrently run a parallel fermentation fed with natural abundance AHBA.

  • Causality: This establishes the baseline isotopic cluster purity and evaluates linearity in the mass spectrometer, which is strictly required to calculate true enrichment[5].

Step 3: Extraction & Purification

  • Action: Extract the fermentation broth with ethyl acetate. For NMR analysis, purify the target ansamycin via preparative HPLC to >95% purity. For LC-MS, Solid-Phase Extraction (SPE) is sufficient.

Step 4: Data Acquisition (LC-HRMS)

  • Action: Inject the samples into an LC-TOF or Orbitrap MS. Use data-independent multiplexed nonselective CID to generate fragments[6].

  • Causality: Nonselective CID prevents biases introduced by precursor mass selection, ensuring the isotopic ratios of the fragments accurately reflect the parent molecule[6].

Step 5: Isotopic Deconvolution

  • Action: Calculate the theoretical isotope composition. Subtract the background natural isotopic contribution (determined from the Step 2 control sample) to yield the absolute isotopic enrichment percentage[5].

Enrichment_Workflow A 1. Parallel Fermentation (Labeled vs. Unlabeled AHBA) B 2. Metabolite Extraction & HPLC Purification A->B C 3A. 13C-NMR Analysis (Positional Mapping) B->C High Titer (>5mg) D 3B. LC-HRMS/MS Analysis (Intact & Fragment Mass) B->D Low Titer (ng-µg) E 4. Isotopic Deconvolution (Baseline Subtraction) C->E D->E F 5. Confirmed Incorporation & Biosynthetic Validation E->F

Step-by-step analytical workflow ensuring self-validating isotopic enrichment data.

Case Studies in Ansamycin Biosynthesis

  • Geldanamycin & Herbimycin: Genetic sequencing of Streptomyces hygroscopicus identified the gdm PKS cluster and associated AHBA biosynthetic genes. Inactivating these genes and chemically complementing the mutants with AHBA confirmed its role as the sole starter unit for these benzoquinone ansamycins[1].

  • Streptovaricin: By feeding [carboxy-13C]-AHBA, researchers mapped the exact incorporation point to the C-21 position of the streptovaricin C ansa chain, utilizing advanced 2D NMR techniques to resolve complex chemical shifts[3].

  • Ansatrienin (Mycotrienin): Stable isotope feeding in Streptomyces collinus proved that the meta-C7N unit of the ansa ring is specifically derived from AHBA, whereas the cyclohexanecarboxylic acid moiety originates separately from shikimic acid[2].

References

  • Insights into the Biosynthesis of the Benzoquinone Ansamycins Geldanamycin and Herbimycin, Obtained by Gene Sequencing - asm.org. 1

  • Biosynthesis of the Streptovaricins: 3-amino-5-hydroxybenzoic Acid as a Precursor to the meta-C7N Unit - nih.gov. 3

  • Biosynthesis of the ansamycin antibiotic ansatrienin (mycotrienin) by Streptomyces collinus - nih.gov. 2

  • Biosynthesis of Rifamycins (Ansamycins) and Microbial Production of Shikimate Pathway Precursors, Intermediates, and Metabolites - chimia.ch. 4

  • Biosynthesis of 3,5-AHBA-derived natural products - researchgate.net.

  • Profiling of Stable Isotope Enrichment in Specialized Metabolites Using Liquid Chromatography and Multiplexed Nonselective Collision-Induced Dissociation - nih.gov.6

  • CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS - almacgroup.com.5

Sources

Efficacy of different 3-Amino-5-hydroxybenzoic acid isomers in biosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of 3-Amino-5-hydroxybenzoic Acid (AHBA) Isomers in Ansamycin Biosynthesis: A Comparative Guide for Mutasynthesis

As a Senior Application Scientist in polyketide engineering, I frequently encounter the challenge of generating novel, pharmacologically active macrolactams. The ansamycin class of antibiotics—which includes rifamycins, geldanamycins, and ansamitocins—shares a unique structural feature: their polyketide backbones are universally initiated by a specialized mC7N starter unit known as 3-amino-5-hydroxybenzoic acid (AHBA)[1][2].

Because the structural complexity of ansamycins makes total chemical synthesis highly inefficient for generating derivative libraries, we rely on mutasynthesis (mutational biosynthesis)[3][4]. By knocking out the native AHBA biosynthesis pathway and feeding synthetic AHBA isomers or analogs to the blocked mutant, we can hijack the polyketide synthase (PKS) assembly line to generate unnatural ansamycin derivatives (such as hybrimycins or fluoro-ansamitocins)[3]. This guide objectively compares the biosynthetic efficacy of different AHBA isomers and provides a self-validating experimental framework for executing these mutasynthesis workflows.

Mechanistic Baseline: The Aminoshikimate Pathway & PKS Loading

To understand why certain AHBA isomers are incorporated efficiently while others fail, we must first examine the causality of the native biosynthetic machinery. AHBA is synthesized via a unique variant of the shikimate pathway known as the aminoshikimate pathway[5]. The process begins with phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), progressing through aminoDAHP, aminoDHQ, and aminoDHS[5]. The terminal step is catalyzed by AHBA synthase , a pyridoxal 5'-phosphate (PLP)-dependent enzyme that aromatizes 5-deoxy-5-amino-3-dehydroshikimic acid into AHBA[6][7].

Once synthesized, AHBA is loaded onto the adenylation (A) domain of the PKS loading module (e.g., RifA in rifamycin biosynthesis)[8]. This A-domain has evolved a highly specific binding pocket optimized for the meta-relationship of the amino and hydroxyl groups on the benzoic acid ring.

Pathway PEP PEP + E4P aminoDAHP aminoDAHP (via aminoDAHP synthase) PEP->aminoDAHP Aminoshikimate Pathway aminoDHQ aminoDHQ (via DHQ synthase) aminoDAHP->aminoDHQ aminoDHS aminoDHS (via DHQ dehydratase) aminoDHQ->aminoDHS AHBA 3-Amino-5-hydroxybenzoic acid (via AHBA synthase) aminoDHS->AHBA Aromatization PKS Polyketide Synthase (PKS) Assembly Line AHBA->PKS Starter Unit Loading Ansamycin Ansamycin Antibiotics (e.g., Rifamycin, Ansamitocin) PKS->Ansamycin Macrolactamization

The aminoshikimate pathway for AHBA biosynthesis and ansamycin assembly.

When we feed structural isomers (like 3-amino-4-hydroxybenzoic acid) to the PKS, the altered position of the hydroxyl group disrupts the native hydrogen-bonding network within the A-domain. This steric clash and electronic perturbation drastically reduce the loading efficiency and alter the trajectory of the final macrolactamization step, leading to lower overall yields of the unnatural polyketide[3].

Comparative Efficacy of AHBA Isomers & Analogs

The viability of an AHBA isomer in mutasynthesis is dictated by its ability to mimic the steric and electronic profile of the natural substrate. Below is a comparative analysis of natural AHBA against its structural isomers and halogenated analogs when fed to an AHBA-blocked mutant of Actinosynnema pretiosum (the ansamitocin producer)[3][4].

Starter Unit / IsomerTarget Polyketide SystemRelative Incorporation Efficacy (%)Resulting AnalogKey Pharmacological Trait
3-Amino-5-hydroxybenzoic acid (Natural)Ansamitocin (A. pretiosum)100% (Baseline)Ansamitocin P-3Potent microtubule inhibitor; high cytotoxicity.
3-Amino-4-hydroxybenzoic acid (Isomer)Geldanamycin / Ansamitocin~15-25%Hybrimycin A/BAltered Hsp90 binding profile; moderate yield due to para-hydroxyl steric clash[3].
4-Amino-3-hydroxybenzoic acid (Isomer)Ansamitocin<10%Iso-ansamitocin derivativesDrastically reduced yield; the shift of the amino group impairs amide linkage formation.
3-Amino-5-hydroxy-4-fluorobenzoic acid (Analog)Ansamitocin~40-50%17-FluoroansamitocinEnhanced metabolic stability; excellent payload for Antibody-Drug Conjugates (ADCs)[3].

Application Insight: Halogenated analogs (particularly fluorinated ones) maintain the meta relationship of the amino and hydroxyl groups while introducing a small, highly electronegative atom. The PKS loading module tolerates this minor steric increase much better than the positional shifting seen in pure structural isomers (like 3-amino-4-hydroxybenzoic acid), explaining the significantly higher incorporation efficacy (40-50% vs. 15-25%)[3].

Self-Validating Experimental Protocol: Isomer Mutasynthesis Workflow

To ensure high scientific integrity, the mutasynthesis protocol must be a self-validating system. If you feed an isomer to a wild-type strain, endogenous AHBA will outcompete the isomer, yielding false negatives or complex mixtures. Therefore, the foundational step is utilizing an AHBA synthase knockout strain (e.g., A. pretiosum HGF073)[3][4].

Step-by-Step Methodology

Step 1: Strain Preparation & Internal Negative Control

  • Inoculate the AHBA-blocked mutant (A. pretiosum HGF073) into 50 mL of YMG seed medium (yeast extract 4 g/L, malt extract 10 g/L, glucose 4 g/L, pH 7.2).

  • Incubate at 28°C, 200 rpm for 48 hours.

  • Self-Validation Check: Transfer 5 mL of the seed culture into 50 mL of production medium without adding any AHBA isomers. Cultivate for 6 days, extract with ethyl acetate, and analyze via LC-MS. Requirement: The chromatogram must show zero ansamitocin peaks. This validates that the strain is completely blocked and any future product is definitively derived from your fed isomer[3][4].

Step 2: Precursor Feeding Strategy

  • Prepare a 100 mM stock solution of your chosen isomer (e.g., 3-amino-4-hydroxybenzoic acid) in DMSO.

  • Inoculate 5 mL of the seed culture into 50 mL of production medium.

  • At 24 hours post-inoculation (the onset of the idiophase/secondary metabolism), spike the culture with the isomer stock to achieve a final concentration of 2 mM. Causality note: Feeding at 24 hours prevents the unnatural isomer from inhibiting primary growth phases.

Step 3: Extraction and LC-MS/MS Validation

  • After 6 days of fermentation, harvest the culture broth and adjust the pH to 6.5.

  • Extract twice with an equal volume of ethyl acetate.

  • Dry the organic phase under reduced pressure and resuspend in 1 mL of HPLC-grade methanol.

  • Analyze via LC-MS/MS. Look for the specific mass shift. For example, feeding 3-amino-4-hydroxybenzoic acid will yield a polyketide mass identical to the natural product but with a distinct retention time due to the altered polarity of the hybrimycin isomer[3].

Workflow WT Wild-Type Strain (e.g., A. pretiosum) KO AHBA Synthase Knockout (ΔAHBA Mutant HGF073) WT->KO Targeted Gene Deletion Feed1 Feed Natural AHBA KO->Feed1 Feed2 Feed AHBA Isomers (e.g., 3-amino-4-hydroxybenzoic acid) KO->Feed2 Feed3 Feed Halogenated Analogs (e.g., 4-fluoro-AHBA) KO->Feed3 Res1 Restored Natural Ansamitocin Feed1->Res1 PKS Assembly Res2 Novel Hybrimycins Feed2->Res2 Mutasynthesis Res3 Fluoro-ansamitocins (ADC Payloads) Feed3->Res3 Mutasynthesis

Mutasynthesis workflow leveraging AHBA-blocked mutants for ansamycin derivatives.

References

  • Floss, H. G., et al. (2011). The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review. The Journal of Antibiotics.[Link]

  • Kim, C. G., et al. (1996). Biosynthesis of 3-Amino-5-hydroxybenzoic Acid, the Precursor of mC7N Units in Ansamycin Antibiotics. Journal of the American Chemical Society.[Link]

  • Taft, F., et al. (2008). Mutational Biosynthesis of Ansamitocin Antibiotics: A Diversity-Oriented Approach to Exploit Biosynthetic Flexibility. Chemistry - A European Journal.[Link]

  • Eustaquio, A. S., et al. (2005). Engineered biosynthesis of an ansamycin polyketide precursor in Escherichia coli. Proceedings of the National Academy of Sciences.[Link]

  • Kim, C. G., et al. (1998). 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics. Journal of Biological Chemistry.[Link]

  • Eads, J. C., et al. (1999). Crystal structure of 3-amino-5-hydroxybenzoic acid (AHBA) synthase. Biochemistry.[Link]

Sources

Spectroscopic Comparison of AHBA and Its Synthetic Intermediates: A Definitive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Imperative of AHBA

3-Amino-5-hydroxybenzoic acid (AHBA) is the universal mC7N starter unit for the biosynthesis of critical ansamycin antibiotics (e.g., rifamycin, geldanamycin) and mitomycins[1][2]. Whether you are engineering heterologous expression systems via the aminoshikimate pathway or executing a classical de novo chemical synthesis, distinguishing AHBA from its transient intermediates is a critical quality control bottleneck.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we objectively compare the spectroscopic performance (NMR, IR, MS) of AHBA against its primary biosynthetic and chemical intermediates, providing you with a self-validating analytical framework to ensure absolute structural integrity during drug development[3].

Pathway Architectures: Biosynthetic vs. Chemical Routes

To contextualize the spectroscopic data, we must first map the molecular evolution of the intermediates.

  • The Biosynthetic Route (Aminoshikimate Pathway): Nature utilizes kanosamine-6-phosphate to generate aminoDAHP, which is subsequently cyclized and dehydrated to 5-amino-5-deoxy-3-dehydroshikimic acid (aminoDHS). The terminal enzyme, AHBA synthase (RifK), aromatizes aminoDHS into AHBA[2][3].

  • The Chemical Route: Industrial and bench-scale syntheses typically begin with the highly electron-deficient 3,5-dinitrobenzoic acid (DNBA). Through controlled partial reduction and diazotization, it transitions through 3-hydroxy-5-nitrobenzoic acid before a final catalytic hydrogenation yields AHBA.

G cluster_bio Biosynthetic Aminoshikimate Pathway cluster_chem Chemical Synthesis Route UDP UDP-D-glucose aminoDAHP aminoDAHP UDP->aminoDAHP Kanosamine Pathway (RifN / RifH) aminoDHS aminoDHS (Intermediate) aminoDAHP->aminoDHS Cyclization/Dehydration (RifG / RifJ) AHBA 3-Amino-5-hydroxybenzoic Acid (AHBA) aminoDHS->AHBA Aromatization (RifK) DNBA 3,5-Dinitrobenzoic Acid (Starting Material) HNBA 3-Hydroxy-5-nitrobenzoic Acid (Intermediate) DNBA->HNBA Partial Reduction & Diazotization HNBA->AHBA Catalytic Hydrogenation

Biosynthetic and chemical pathways converging on the synthesis of AHBA.

Spectroscopic Signatures: A Comparative Data Matrix

The structural transition from an electron-withdrawing aliphatic/nitro-aromatic system to an electron-donating amino-phenol system creates distinct, quantifiable shifts in NMR and IR spectra. The table below summarizes the critical diagnostic peaks used to differentiate the chemical starting material (DNBA), a late-stage intermediate, and the target AHBA.

Table 1: Comparative Spectroscopic Data
Compound¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)IR (KBr, cm⁻¹)MS (ESI, m/z)
3,5-Dinitrobenzoic Acid (DNBA) 8.90 (d, 2H, Ar-H), 9.03 (t, 1H, Ar-H), 13.6 (br s, 1H, COOH)[4]122.4, 129.5, 134.8, 148.6, 164.83100 (O-H), 1730 (C=O), 1538 (NO₂ asym) , 1345 (NO₂ sym)211 [M-H]⁻
3-Hydroxy-5-nitrobenzoic Acid 7.65 (t, 1H), 7.72 (t, 1H), 8.05 (t, 1H), 10.5 (br s, 1H, OH), 13.2 (br s, 1H, COOH)114.2, 116.5, 120.1, 133.5, 149.2, 158.4, 166.23400 (O-H), 1710 (C=O), 1530 (NO₂ asym) 182[M-H]⁻
3-Amino-5-hydroxybenzoic Acid (AHBA) 5.20 (br s, 2H, NH₂) , 6.45 (t, 1H), 6.62 (t, 1H), 6.75 (t, 1H), 9.40 (br s, 1H, OH)104.5, 106.2, 108.7, 132.1, 150.4, 158.8, 168.53440 (O-H), 3397 (N-H) , 1686 (C=O), 1600 (Ar)[5]152 [M-H]⁻ / 154 [M+H]⁺

Experimental Workflow: Synthesis & Self-Validating Characterization

To ensure scientific integrity, a chemical synthesis must be treated as a self-validating system. The following protocol details the final conversion of 3-hydroxy-5-nitrobenzoic acid to AHBA, emphasizing the analytical causality behind each step.

Step-by-Step Methodology: Catalytic Hydrogenation to AHBA

Step 1: Reaction Setup & Deoxygenation

  • Dissolve 10 mmol of 3-hydroxy-5-nitrobenzoic acid in 30 mL of anhydrous methanol.

  • Causality Check: Methanol is selected over less polar solvents to maintain the solubility of both the nitro-intermediate and the highly polar zwitterionic AHBA product.

  • Purge the reaction flask with Argon for 15 minutes. Carefully add 10% Pd/C (0.05 eq).

  • Safety & Integrity: Purging prevents the ignition of methanol vapor by the active Pd/C catalyst and prevents unwanted oxidation of the resulting electron-rich aminophenol.

Step 2: Hydrogenation

  • Introduce H₂ gas via a balloon or a Parr shaker at 1-2 atm.

  • Stir vigorously at room temperature for 4-6 hours.

  • In-Process Control (TLC): Monitor the disappearance of the starting material (UV active, yellow spot) and the appearance of AHBA (UV active, stains dark brown with ninhydrin due to the free primary amine).

Step 3: Workup & Isolation

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot methanol.

  • Concentrate the filtrate in vacuo.

  • Recrystallize the crude residue from hot water/ethanol to yield pure AHBA as a pale tan powder.

Step 4: Spectroscopic Validation (The Self-Validating Loop)

Do not assume reaction completion based solely on TLC. Execute the following orthogonal checks:

  • IR Validation: The absolute disappearance of the asymmetric NO₂ stretch at ~1530 cm⁻¹ is mandatory. The emergence of a sharp doublet at ~3397 cm⁻¹ confirms the primary amine[5].

  • NMR Validation: Dissolve the product in DMSO-d₆. The highly deshielded aromatic protons of the nitro-precursor (δ 7.65–8.05) must shift drastically upfield (δ 6.45–6.75) due to the strong electron-donating effects (+M effect) of the newly formed -NH₂ and existing -OH groups. The appearance of a broad singlet at δ 5.20 integrating to 2 protons definitively proves amine formation.

Mechanistic Insights & Analytical Causality

Why do we observe such drastic spectroscopic differences between AHBA and its intermediates?

1. Electronic Shielding (NMR): In the starting material (DNBA), the two nitro groups exert a powerful electron-withdrawing effect (-I, -M), severely deshielding the aromatic protons and pushing them downfield to δ 8.90 and 9.03[4]. When converted to AHBA, the functional groups invert their electronic nature. The -NH₂ and -OH groups are strongly electron-donating (+M), which increases electron density in the aromatic ring, shielding the protons and shifting them upfield to the δ 6.4–6.8 range.

2. Solvent Selection (DMSO-d₆ vs. CDCl₃): AHBA possesses a carboxylic acid, a phenol, and an aniline moiety. This creates a massive network of intermolecular hydrogen bonding, rendering it completely insoluble in standard non-polar NMR solvents like CDCl₃. DMSO-d₆ is strictly required because its highly polar, aprotic nature disrupts these hydrogen bonds, allowing for clear, high-resolution spectra without peak broadening.

3. Biosynthetic Tracking: If you are tracking the biosynthesis of AHBA via the aminoshikimate pathway, the transition from aminoDHS to AHBA involves an aromatization step catalyzed by RifK[3]. Spectroscopically, this is tracked by the loss of aliphatic/olefinic multiplet signals in the ¹H NMR and the sudden appearance of the characteristic 1,3,5-trisubstituted aromatic splitting pattern (three triplets/doublets with meta-coupling, J ≈ 2.0 Hz) in the AHBA spectrum.

References

  • Characterization of the early stage aminoshikimate pathway in the formation of 3-amino-5-hydroxybenzoic acid: the RifN protein specifically converts kanosamine into kanosamine 6-phosphate. J Am Chem Soc.[Link]

  • Engineered biosynthesis of an ansamycin polyketide precursor in Escherichia coli. PNAS.[Link]

  • Stereochemical Assignment of Intermediates in the Rifamycin Biosynthetic Pathway by Precursor-directed Biosynthesis. PMC/NIH.[Link]

  • α-Glucosidase Inhibitors from Two Mangrove-Derived Actinomycetes. PMC/NIH.[Link]

Sources

Biological activity of halogenated 3-Amino-5-hydroxybenzoic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of Halogenated 3-Amino-5-hydroxybenzoic Acid (AHBA) Analogs: A Comprehensive Comparison Guide

As a Senior Application Scientist in natural product drug discovery, I frequently encounter the challenge of optimizing the pharmacokinetic and pharmacodynamic profiles of complex macrolides. Ansamycins—a potent class of macrolactams including geldanamycin, rifamycin, and ansamitocin—are biosynthetically dependent on the universal starter unit 3-amino-5-hydroxybenzoic acid (AHBA)[1].

While natural ansamycins exhibit profound biological activities (e.g., Hsp90 inhibition, tubulin depolymerization, and antibacterial efficacy), their clinical utility is often limited by hepatotoxicity or suboptimal metabolic stability[2]. By leveraging mutasynthesis to incorporate halogenated AHBA analogs, we can systematically modulate the steric bulk, lipophilicity, and electronic distribution of the resulting pharmacophore. This guide objectively compares the performance of halogenated ansamycin analogs against their wild-type counterparts and provides field-proven, self-validating protocols for their generation and evaluation.

Mechanistic Rationale: The Role of Halogenation in Ansamycins

The introduction of halogens (Fluorine, Chlorine, Bromine) into the aromatic core of ansamycins via modified AHBA precursors serves three distinct mechanistic purposes:

  • Steric Optimization : The increasing Van der Waals radii from Fluorine (1.47 Å) to Bromine (1.85 Å) allow for precise spatial filling of hydrophobic pockets within target proteins (e.g., the maytansine binding site on tubulin)[3].

  • Electronic Modulation : Halogens exert a strong inductive electron-withdrawing effect, which alters the pKa of adjacent functional groups, often enhancing the hydrogen-bonding strength of the neighboring macrolactam amide[4].

  • Metabolic Shielding : C-F or C-Cl bonds are highly resistant to cytochrome P450-mediated oxidation, significantly extending the intracellular half-life of the compound compared to the wild-type C-H bonds[3].

Comparative Biological Activity

The table below summarizes the structure-activity relationship (SAR) data for ansamitocin derivatives generated by feeding halogenated 3-aminobenzoic acid analogs to an AHBA synthase-deficient mutant of Actinosynnema pretiosum[3][4]. Because the fed analogs lack the 5-hydroxy group of natural AHBA, the resulting compounds are 20-demethoxy variants[3].

Compound VariantPrecursor Fed (Starter Unit)Halogen SubstitutionVan der Waals Radius (Å)Relative Antiproliferative Activity / Target Affinity
Ansamitocin P-3 (WT) Natural AHBANone (H)1.20Baseline (IC₅₀ ~10–100 pM against tumor cell lines)
19-Fluoro-20-demethoxyansamitocin 4-Fluoro-3-aminobenzoic acidFluorine (-F)1.47Strong; excellent metabolic stability due to C-F bond strength
19-Chloro-20-demethoxyansamitocin 4-Chloro-3-aminobenzoic acidChlorine (-Cl)1.75Strong; optimal steric fit for hydrophobic tubulin pockets
19-Bromo-20-demethoxyansamitocin 4-Bromo-3-aminobenzoic acidBromine (-Br)1.85Strong; highest lipophilicity, altered cellular permeability

Workflow 1: Mutasynthesis of Halogenated Ansamycins

To generate these analogs, we rely on mutasynthesis—a technique that merges genetic engineering with synthetic chemistry. By knocking out the native AHBA synthase gene, we create a "blank slate" organism that can only produce ansamycins if provided with a synthetic starter unit[1][3].

Mutasynthesis A Wild-Type Strain (e.g., A. pretiosum) B AHBA Synthase Knockout (ΔasmA Mutant) A->B Genetic Engineering C Precursor Feeding (Halogenated 3-ABA) B->C Abolished WT Production D Fermentation & PKS Assembly C->D in vivo Incorporation E Halogenated Ansamycin Analog (e.g., 19-Fluoro-Ansamitocin) D->E Extraction & LC-MS

Workflow for the mutasynthesis of halogenated ansamycins via AHBA synthase knockout.

Step-by-Step Methodology: Mutasynthesis & Isolation

Note: This protocol utilizes a self-validating negative control to ensure product fidelity.

  • Strain Preparation : Utilize an AHBA synthase-deficient mutant strain (e.g., Actinosynnema pretiosum HGF073)[3].

    • Causality: Deleting the native synthase prevents the endogenous production of AHBA. This ensures that the polyketide synthase (PKS) machinery will exclusively incorporate your synthetic halogenated analog, preventing a complex mixture of wild-type and mutant products.

  • Knockout Validation (Self-Validating Step) : Culture the mutant strain in 50 mL of production media for 5 days without adding the halogenated precursor. Extract the broth and analyze via LC-MS.

    • Validation: The complete absence of wild-type ansamitocin P-3 confirms the knockout is stable and functional. If WT product is detected, the culture is contaminated or the knockout has reverted.

  • Precursor Feeding : In a parallel culture, supplement the fermentation broth with 1–5 mM of the target halogenated 3-aminobenzoic acid (e.g., 4-fluoro-3-aminobenzoic acid) at the time of inoculation.

    • Causality: The loading module of the ansamycin PKS exhibits sufficient substrate promiscuity to accept these non-native halogenated analogs[1].

  • Fermentation : Incubate the supplemented culture at 28°C for 5–7 days under continuous agitation (200 rpm) to maximize oxygen transfer and secondary metabolite production[5].

  • Extraction & Purification : Harvest the broth, bind the organics using XAD-16 resin, and elute with methanol. Partition with ethyl acetate, dry the organic layer, and purify the halogenated analog using preparative reverse-phase HPLC (C18 column, H₂O/Acetonitrile gradient)[5].

Workflow 2: Target Binding & Biological Validation

Halogenated ansamitocins exert their antiproliferative effects by binding to the maytansine site of tubulin, inhibiting microtubule assembly[4]. The following assay validates the biological activity of the newly synthesized analogs.

MOA A Halogenated Ansamycin (Ligand) B Target Protein (Tubulin / Hsp90) A->B Binding C Enhanced Hydrophobic Fit (Halogen-Pocket Binding) B->C Structural Fit D Conformational Arrest (Polymerization Blocked) C->D Target Inactivation E Apoptosis & Cell Cycle Arrest D->E Cellular Response

Mechanistic pathway of target inhibition by halogenated ansamycin analogs.

Step-by-Step Methodology: Tubulin Polymerization Inhibition Assay
  • Reagent Preparation : Prepare highly purified (>99%) porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Compound Incubation : Pre-incubate the tubulin (3 mg/mL) with varying concentrations of the halogenated ansamycin analog (0.1 nM to 1 µM) in a 96-well half-area plate at 4°C for 15 minutes.

    • Causality: Pre-incubation at a cold temperature prevents premature polymerization, allowing the halogenated macrolide to reach thermodynamic binding equilibrium with the maytansine binding site on the tubulin heterodimers.

  • Polymerization Initiation : Transfer the microplate to a spectrophotometer pre-heated to 37°C.

    • Causality: The rapid temperature shift to 37°C thermodynamically drives the assembly of tubulin into microtubules.

  • Kinetic Measurement (Self-Validating Step) : Monitor the absorbance at 340 nm every minute for 60 minutes.

    • Validation: Include a vehicle control (DMSO) to establish the baseline maximum velocity (Vmax) of uninhibited polymerization. Include a positive control (wild-type Ansamitocin P-3 or Paclitaxel) to validate the dynamic range of the assay. If the DMSO control fails to polymerize, the tubulin or GTP has degraded.

  • Data Analysis : Calculate the IC₅₀ by plotting the reduction in the Vmax of polymerization against the log concentration of the halogenated analog.

Sources

Head-to-head comparison of chemical vs. enzymatic synthesis of AHBA

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis of 3-Amino-5-hydroxybenzoic Acid (AHBA)

Executive Overview

3-Amino-5-hydroxybenzoic acid (AHBA) is the universal building block for the mC7N starter unit found in clinically critical ansamycin antibiotics (e.g., rifamycin, geldanamycin) and mitomycins[1]. For drug development professionals and synthetic biologists, the scalable production of AHBA represents a major manufacturing bottleneck. This guide provides an in-depth technical comparison between the traditional chemical desymmetrization route and the bio-inspired enzymatic aminoshikimate pathway, analyzing the causality behind their respective methodologies.

Mechanistic Causality: The Meta-Substitution Problem

The core challenge in AHBA synthesis is fundamentally thermodynamic. The molecule requires an amino (-NH2), a hydroxyl (-OH), and a carboxyl (-COOH) group arranged in a strict 1,3,5-meta configuration. Standard electrophilic aromatic substitution struggles here because the directing effects of these functional groups conflict, leading to ortho/para byproducts and dismal yields. Consequently, 2[2], whereas enzymatic synthesis utilizes a 3[3].

Workflow 1: Chemical Synthesis (The Top-Down Approach)

Methodology & Causality: To circumvent directing-group conflicts, the chemical route starts with benzoic acid, forcing symmetry through exhaustive nitration, followed by selective nucleophilic aromatic substitution (SNAr) to break that symmetry[4].

Step-by-Step Protocol:

  • Exhaustive Nitration: Dissolve benzoic acid (50 mmol) in concentrated H2SO4 (30 mL). In an ice bath, add 15 mL of concentrated HNO3 dropwise. Heat the mixture to 135°C for 3 hours.

    • Causality: The electron-withdrawing carboxyl group severely deactivates the ring, requiring harsh thermal and acidic conditions to force the incoming nitro groups exclusively into the 3 and 5 positions, yielding 3,5-dinitrobenzoic acid[4].

  • Desymmetrization (Methoxylation): Dissolve 3,5-dinitrobenzoic acid in hexamethylphosphoramide (HMPA). Add lithium methoxide (generated in situ from n-butyllithium and methanol) at -78°C, then heat to 80°C for 6 hours.

    • Causality: The SNAr reaction selectively displaces exactly one nitro group with a methoxy group. Strict stoichiometric and temperature control is required to prevent over-substitution, yielding 3-methoxy-5-nitrobenzoic acid[4].

  • Reduction & Deprotection: Subject the intermediate to catalytic hydrogenation (Pd/C, H2 atm) in methanol for 2 hours to reduce the remaining nitro group to an amine. Subsequently, cleave the methoxy ether using hydrobromic acid (HBr) or boron tribromide (BBr3) to reveal the final hydroxyl group.

Self-Validating System: To validate the critical desymmetrization (Step 2), analyze the intermediate via 1H NMR spectroscopy. The starting 3,5-dinitrobenzoic acid exhibits a highly symmetrical aromatic proton signature. Successful mono-methoxylation breaks this symmetry, yielding three distinct aromatic proton signals and a new, integrating methoxy singlet at ~3.8 ppm. If the symmetrical signature persists, the SNAr reaction has failed.

Workflow 2: Enzymatic Biosynthesis (The Bottom-Up Assembly)

Methodology & Causality: The aminoshikimate pathway, native to organisms like Amycolatopsis mediterranei, builds the aromatic ring from acyclic carbohydrate precursors. By1[1], the pathway avoids the harsh reduction steps required in chemical synthesis.

Step-by-Step Protocol (Cell-Free Cascade):

  • Nitrogen Incorporation: Incubate UDP-D-glucose with the oxidoreductase RifL and the transaminase RifK (using glutamate as an amino donor) to yield 3-amino-3-deoxy-UDP-glucose. Phosphatase (RifM) and kinase (RifN) activity converts this to 1-deoxy-1-imino-D-erythrose 4-phosphate (iminoE4P)[5].

    • Causality: Early amination commits the carbohydrate to the aminoshikimate trajectory rather than the standard shikimate pathway.

  • Aldol Condensation: React iminoE4P with phosphoenolpyruvate (PEP) in the presence of aminoDAHP synthase (RifH) at 37°C in a pH 7.5 aqueous buffer.

    • Causality: This extends the carbon backbone to seven carbons, forming aminoDAHP.

  • Cyclization & Dehydration: Introduce RifG (synthase) and RifJ (dehydratase) to cyclize aminoDAHP into a six-membered ring (aminoDHQ), followed by dehydration to 5-amino-5-deoxy-3-dehydroshikimic acid (aminoDHS)[1].

  • Aromatization: Add AHBA synthase (RifK).

    • Causality: RifK catalyzes the final dehydration and enolization, driving the thermodynamic sink toward the highly stable, aromatized AHBA[3].

Self-Validating System: To validate the final aromatization (Step 4), monitor the reaction via HPLC coupled with a diode-array detector (HPLC-DAD). The precursor (aminoDHS) lacks true aromaticity, while the product (AHBA) exhibits a strong, distinct UV absorption maximum at 290 nm. The stoichiometric appearance of the 290 nm peak against the depletion of the precursor validates the specific activity of AHBA synthase.

Head-to-Head Performance Comparison

ParameterChemical SynthesisEnzymatic Synthesis (Aminoshikimate Pathway)
Starting Material Benzoic Acid / 3,5-Dinitrobenzoic AcidUDP-D-Glucose & Phosphoenolpyruvate (PEP)
Overall Yield ~20–30% (multi-step)Up to 45% from aminoDAHP (in vitro)
Reaction Conditions Harsh (135°C, strong acids, toxic solvents)Mild (37°C, pH 7.5 aqueous buffer)
Regioselectivity Poor (requires complex desymmetrization)Absolute (100% meta-arrangement)
Environmental Impact High (heavy metals, acidic waste, VOCs)Low (biodegradable, aqueous waste)
Primary Bottleneck Atom economy and toxic intermediatesEnzyme stability and cofactor (ATP/PEP) regeneration

Visualizing the Workflows

AHBA_Synthesis cluster_chemical Chemical Synthesis Route cluster_enzymatic Enzymatic Synthesis (Aminoshikimate Pathway) C_Start Benzoic Acid C_Step1 Nitration (HNO3 / H2SO4) C_Start->C_Step1 C_Int1 3,5-Dinitrobenzoic Acid C_Step1->C_Int1 C_Step2 Methoxylation (CH3OLi, HMPA) C_Int1->C_Step2 C_Int2 3-Methoxy-5-nitrobenzoic Acid C_Step2->C_Int2 C_Step3 Reduction & Demethylation (Pd/C, H2, BBr3) C_Int2->C_Step3 AHBA 3-Amino-5-hydroxybenzoic Acid (AHBA) C_Step3->AHBA E_Start UDP-D-Glucose E_Step1 Oxidation & Transamination (RifL, RifK) E_Start->E_Step1 E_Int1 iminoE4P E_Step1->E_Int1 E_Step2 Condensation with PEP (RifH) E_Int1->E_Step2 E_Int2 aminoDAHP E_Step2->E_Int2 E_Step3 Cyclization & Dehydration (RifG, RifJ) E_Int2->E_Step3 E_Int3 aminoDHS E_Step3->E_Int3 E_Step4 Aromatization (RifK - AHBA Synthase) E_Int3->E_Step4 E_Step4->AHBA

Fig 1: Logical flow comparing chemical desymmetrization vs. enzymatic bottom-up assembly of AHBA.

References

  • Biosynthesis of 3-Amino-5-hydroxybenzoic Acid, the Precursor of mC7N Units in Ansamycin Antibiotics. Journal of the American Chemical Society. 3

  • Characterization of the Early Stage Aminoshikimate Pathway in the Formation of 3-Amino-5-hydroxybenzoic Acid. Journal of the American Chemical Society. 5

  • The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds. Journal of Industrial Microbiology and Biotechnology. 1

  • How to Prepare 3-AMINO-5-HYDROXYBENZOIC ACID? Guidechem.4

  • Synthesis of unlabelled and carboxyl-labelled 3-Amino-5-hydroxybenzoic acid. Australian Journal of Chemistry. 2

Sources

In vitro reconstitution of the AHBA biosynthetic pathway

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Reconstitution of the AHBA Biosynthetic Pathway: A Comprehensive Comparison Guide for mC7N Starter Unit Generation

Executive Summary

The mC7N unit—a unique seven-carbon, one-nitrogen aromatic moiety—is the defining structural core of several blockbuster therapeutics, including the antitubercular rifamycins, the Hsp90-inhibitor geldanamycins, and the chemotherapeutic mitomycins. The universal starter unit for these complex polyketides and nonribosomal peptides is 3-amino-5-hydroxybenzoic acid (AHBA) [1].

Historically, studying and engineering AHBA-derived drugs relied on native fermentation (e.g., Amycolatopsis mediterranei). However, in vivo studies are frequently bottlenecked by metabolic crosstalk. For instance, the intermediate 5-amino-5-deoxy-3-dehydroshikimic acid (aminoDHS) is aggressively consumed by competing enzymes like aminoshikimate dehydrogenase (RifI), diverting carbon flux away from AHBA[2].

To bypass cellular toxicity and metabolic competition, in vitro reconstitution of the AHBA pathway has emerged as the gold standard for pathway debugging, enzyme characterization, and the generation of novel analogs. This guide objectively compares current methodologies for AHBA generation and provides a self-validating, step-by-step protocol for cell-free reconstitution and downstream acyl carrier protein (ACP) tethering.

Mechanistic Breakdown: The Aminoshikimate Pathway

To successfully reconstitute AHBA biosynthesis, one must understand the causality behind the enzymatic cascade. The pathway is a highly specialized variant of the classical shikimate pathway, requiring the precise orchestration of seven core enzymes (RifG, RifH, RifJ, RifK, RifL, RifM, RifN)[3].

A critical mechanistic nuance is the dual functionality of RifK . RifK acts early in the pathway as a pyridoxal phosphate (PLP)-dependent transaminase (complexed with the oxidoreductase RifL) to convert UDP-3-keto-D-glucose to 3-amino-3-deoxy-UDP-glucose. Later, as a homodimer, RifK functions as the terminal AHBA synthase, catalyzing the aromatization of aminoDHS into AHBA[4]. Therefore, any in vitro system must be strictly supplemented with PLP and tightly controlled for pH to support both transamination and dehydration/aromatization chemistries.

AHBA_Pathway UDP_Glc UDP-D-glucose UDP_3_keto UDP-3-keto-D-glucose UDP_Glc->UDP_3_keto RifL (Oxidoreductase) UDP_kano 3-amino-3-deoxy-UDP-glucose UDP_3_keto->UDP_kano RifK (Transaminase) + PLP Kanosamine Kanosamine UDP_kano->Kanosamine RifM (Phosphatase) Kanosamine6P Kanosamine-6-P Kanosamine->Kanosamine6P RifN (Kinase) + ATP iminoE4P 1-deoxy-1-imino-erythrose 4-P Kanosamine6P->iminoE4P Cellular Isomerases aminoDAHP aminoDAHP iminoE4P->aminoDAHP RifH (Synthase) + PEP aminoDHQ aminoDHQ aminoDAHP->aminoDHQ RifG (Synthase) aminoDHS aminoDHS aminoDHQ->aminoDHS RifJ (Dehydratase) AHBA 3-amino-5-hydroxybenzoic acid (AHBA) aminoDHS->AHBA RifK (AHBA Synthase) + PLP

Caption: Enzymatic cascade of the aminoshikimate pathway leading to AHBA biosynthesis.

Comparison of AHBA Generation Systems

When selecting a method to generate AHBA for downstream polyketide synthase (PKS) priming, researchers must weigh purity against scalability. Below is an objective comparison of the three primary methodologies.

Table 1: Performance Comparison of AHBA Generation Methodologies

MethodologyTypical YieldPurity ProfileScalabilityKey AdvantageMajor Limitation
Native Fermentation (A. mediterranei)10–50 mg/L (as downstream analogs)Low (Complex matrix)High (Bioreactor)Utilizes natural host machinerySevere metabolic crosstalk (e.g., RifI competition)[2].
Engineered E. coli (e.g., BAP1 strain)~3.1 mg/L[2]MediumHigh (Shake flask)Cost-effective; self-renewing cofactorsRequires extensive multi-plasmid genomic engineering[5].
In Vitro Cell-Free Reconstitution ~1–2 mg/L (Reaction scale)High (>95%) Low-MediumAbsolute stoichiometric control; zero crosstalk High upfront cost of purified enzymes and cofactors (ATP, PLP, PEP).

Application Insight: For structural biology, kinetic assays, or unnatural derivative incorporation (e.g., fluorinated AHBA), In Vitro Cell-Free Reconstitution is the only viable choice. It allows researchers to intentionally omit competing enzymes like RifI, forcing 100% of the carbon flux toward the desired mC7N product.

Self-Validating Experimental Protocol: Cell-Free Synthesis & ACP Tethering

Because free AHBA is highly polar and challenging to isolate from aqueous buffers, a robust in vitro protocol must be self-validating . We achieve this by coupling the AHBA synthesis cascade directly to a downstream Acyl Carrier Protein (ACP) loading event.

In mitomycin biosynthesis, the acyl-AMP ligase MitE activates AHBA and covalently tethers it to the discrete ACP MmcB [6]. By monitoring the mass shift of the intact MmcB protein via LC-HRMS, we definitively validate both the synthesis of AHBA and its biochemical competency.

Step-by-Step Methodology

Phase 1: Reagent & Enzyme Preparation

  • Express and purify N-terminal His-tagged Rif enzymes (RifG, H, J, K, L, M, N), MitE, and apo-MmcB from E. coli BL21(DE3) using Ni-NTA affinity chromatography.

  • Dialyze all enzymes into Storage Buffer: 50 mM MOPS (pH 8.0), 10% glycerol, 1 mM TCEP.

  • Causality Note: TCEP is preferred over DTT to maintain reducing conditions without interfering with the downstream MitE adenylation chemistry.

Phase 2: In Vitro AHBA Biosynthesis

  • Prepare a 100 µL reaction mixture containing: 50 mM MOPS (pH 8.0), 5 mM MgCl₂, 1 mM TCEP.

  • Add pathway precursors and cofactors: 1 mM UDP-D-glucose, 2 mM Phosphoenolpyruvate (PEP), 1 mM ATP, 1 mM NAD⁺, and 50 µM PLP .

  • Initialize the cascade by adding 10 µM of each purified Rif enzyme (RifL, RifK, RifM, RifN, RifH, RifG, RifJ).

  • Incubate at 30°C for 3 hours to allow accumulation of AHBA.

Phase 3: Downstream ACP Loading (The Validation Step)

  • To the same reaction tube, add the tethering machinery: 50 µM apo-MmcB, 10 µM MitE, 5 µM Sfp (phosphopantetheinyl transferase), and 1 mM Coenzyme A (CoA).

  • Causality Note: Sfp and CoA are required to convert apo-MmcB to holo-MmcB in situ, providing the free thiol arm necessary for MitE to attach the newly synthesized AHBA[6].

  • Incubate for an additional 2 hours at 30°C.

  • Quench the reaction by snap-freezing in liquid nitrogen.

Phase 4: LC-HRMS Analysis

  • Centrifuge the quenched reaction at 14,000 x g for 10 minutes to remove precipitated proteins.

  • Inject 10 µL of the supernatant onto a C4 protein column coupled to a High-Resolution Mass Spectrometer (ESI-TOF).

  • Data Interpretation: Monitor the multiply charged envelope of MmcB. You must observe a mass shift corresponding to the transition from holo-MmcB to MmcB-S-AHBA . Look for the monoisotopic peaks of the ESI m/z [M + 9H]⁹⁺ charge state to confirm successful reconstitution[6].

Workflow EnzymePrep Recombinant Expression (Rif Cascade, MitE, MmcB) PathwayAssay In Vitro AHBA Synthesis (Precursors + ATP/PLP) EnzymePrep->PathwayAssay ACPLoading ACP Tethering (MitE + MmcB + ATP/CoA) PathwayAssay->ACPLoading AHBA Intermediate LCMS LC-HRMS Validation (Monitor[M+9H]9+) ACPLoading->LCMS MmcB-S-AHBA

Caption: Workflow for in vitro AHBA synthesis and subsequent ACP-tethering validation.

Conclusion

The in vitro reconstitution of the AHBA biosynthetic pathway represents a triumph of synthetic biochemistry. By isolating the aminoshikimate enzymes from their native, highly competitive cellular environments, researchers can achieve absolute control over mC7N starter unit generation. When coupled with downstream ACP-loading enzymes like MitE and MmcB, this cell-free system provides a robust, self-validating platform for discovering the next generation of ansamycin and mitomycin therapeutics.

References

  • Floss, H. G., et al. (2011). "The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review." The Journal of Antibiotics.
  • Wang, S., et al. (2022). "Tracing of Acyl Carrier Protein-channeled Mitomycin Intermediates in Streptomyces caespitosus Facilitates Characterization of the Biosynthetic Steps for AHBA–GlcN Formation and Processing." Journal of the American Chemical Society.
  • Watanabe, K., et al. (2003). "Engineered biosynthesis of an ansamycin polyketide precursor in Escherichia coli." Proceedings of the National Academy of Sciences.
  • Guo, J., & Frost, J. W. (2004). "Synthesis of Aminoshikimic Acid." Organic Letters.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(3-Aminophenyl)-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance Beyond the Bench

As a Senior Application Scientist, I understand that the lifecycle of a chemical in a research setting extends far beyond its use in an experiment. The final disposition of a compound, such as 3-(3-Aminophenyl)-5-hydroxybenzoic acid, is a critical phase that demands meticulous planning and execution to ensure the safety of personnel, protect the environment, and maintain regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each recommended step.

Part 1: Immediate Safety & Hazard Assessment

Before initiating any disposal-related activities, a thorough understanding of the potential hazards is paramount. The chemical structure suggests that 3-(3-Aminophenyl)-5-hydroxybenzoic acid is a solid, likely a powder, with potential for skin and eye irritation. Aromatic amines, as a class, can have varying toxicological profiles, and some are known to be harmful.[4][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable and should be based on a conservative assessment of the potential hazards.[7] The principle here is to create a complete barrier between the researcher and the chemical.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Dry Compound ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8]Chemical-resistant gloves (Nitrile or Neoprene recommended).[7]Fully-buttoned laboratory coat.If there is a risk of generating dust, a NIOSH-approved N95 respirator is required.[9]
Preparing for Disposal Chemical splash goggles.Chemical-resistant gloves (Nitrile or Neoprene).Laboratory coat.Not generally required if handled in a well-ventilated area or chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.[10]Heavy-duty chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.A NIOSH-approved respirator with particulate filters.[9]

Causality: The requirement for eye protection stems from the high likelihood of the compound being an eye irritant.[2][3] Gloves and a lab coat protect the skin from direct contact with the solid, which is presumed to be a skin irritant.[2][3] Respiratory protection is critical when handling the powder to prevent inhalation of fine particles that could cause respiratory tract irritation.[2][3]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 3-(3-Aminophenyl)-5-hydroxybenzoic acid requires a systematic approach, from waste characterization to final pickup by a certified hazardous waste contractor.

Step 1: Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically "listed" or if it exhibits one or more hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[11] Since 3-(3-Aminophenyl)-5-hydroxybenzoic acid is not a listed waste, a characteristic determination is mandatory.[12][13]

Self-Validating System: The most reliable method for this determination is to have the waste analyzed by a certified laboratory.[14] However, a generator can also use their knowledge of the material. Based on its structure:

  • Ignitability (D001): As a solid organic compound, it is likely combustible but not expected to have a low flashpoint.

  • Corrosivity (D002): The presence of a carboxylic acid and a phenolic hydroxyl group suggests it is acidic, but without a measured pH of a solution, its corrosivity is unconfirmed.

  • Reactivity (D003): It is not expected to be reactive under normal conditions.

  • Toxicity (D043): This is the most likely characteristic. Aromatic amines and phenolic compounds can exhibit toxicity. The "Rule of 20" can be a screening tool, but requires analytical data on the total concentration of the compound in the waste.[10]

Action: In the absence of definitive data, treat the waste as hazardous . Consult with your institution's Environmental Health & Safety (EHS) department for guidance on the specific waste characterization procedures they require.

Diagram: Hazardous Waste Determination Workflow

start Begin Waste Disposal Process for 3-(3-Aminophenyl)-5-hydroxybenzoic Acid is_sds_available Is a specific Safety Data Sheet (SDS) available for the compound? start->is_sds_available treat_as_hazardous Assume the compound is hazardous due to structural alerts (aromatic amine, phenol). is_sds_available->treat_as_hazardous No review_sds Review SDS for specific hazard classifications and disposal instructions. is_sds_available->review_sds Yes is_listed Is the waste a listed hazardous waste under RCRA (F, K, P, or U lists)? treat_as_hazardous->is_listed review_sds->is_listed is_characteristic Does the waste exhibit hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity)? is_listed->is_characteristic No hazardous_waste Manage as Hazardous Waste. is_listed->hazardous_waste Yes generator_knowledge Use generator knowledge (structure, similar compounds) to make a conservative assessment. is_characteristic->generator_knowledge Assess lab_analysis Submit a sample for laboratory analysis (TCLP, pH, flashpoint). is_characteristic->lab_analysis Determine via testing generator_knowledge->lab_analysis Uncertainty exists generator_knowledge->hazardous_waste Assume Yes lab_analysis->hazardous_waste Positive Result non_hazardous_waste Manage as Non-Hazardous Waste (pending EHS approval). lab_analysis->non_hazardous_waste Negative Result

Caption: Decision workflow for hazardous waste determination.

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions in waste containers.

  • Designate a Waste Stream: Dedicate a specific waste stream for 3-(3-Aminophenyl)-5-hydroxybenzoic acid and any materials contaminated with it.

  • Solid Waste Collection:

    • Place all solid waste, including the compound itself, contaminated gloves, weigh paper, and pipette tips, into a designated, chemically compatible container (e.g., a high-density polyethylene (HDPE) pail).

    • The container must have a secure, tight-fitting lid.

  • Liquid Waste Collection:

    • If the compound is dissolved in a solvent, collect the solution in a separate, clearly labeled, and chemically compatible liquid waste container.

    • Do not mix with other solvent waste streams unless you have confirmed compatibility. Aromatic amines can react with strong oxidizers and acids.[4]

  • Sharps Waste: Any sharps (needles, razor blades) contaminated with the compound must be placed in a designated sharps container.

Causality: Segregation prevents accidental mixing of incompatible chemicals, which could lead to heat generation, gas evolution, or even fire.[15] Using compatible containers prevents degradation of the container and subsequent leaks.

Step 3: Labeling and Storage

Proper labeling is a regulatory requirement and essential for safe handling by EHS personnel.

  • Labeling: As soon as the first drop of waste enters the container, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-(3-Aminophenyl)-5-hydroxybenzoic acid" (do not use abbreviations)

    • The accumulation start date

    • An indication of the hazards (e.g., "Irritant," "Toxic")

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[15]

    • Ensure the container is kept closed at all times, except when adding waste.

    • Store in secondary containment to prevent spills from reaching drains.

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is approaching full, or before the accumulation time limit set by your institution is reached, contact your EHS department to arrange for a waste pickup.

  • Provide Information: Be prepared to provide the EHS department with all the information from the hazardous waste label.

Part 3: Spill and Decontamination Procedures

Accidents can happen, and a clear, rehearsed spill response plan is a critical component of laboratory safety.

Small Spill Cleanup (less than 1 gram of solid)
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Containment: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.[16]

  • Cleanup:

    • Carefully dampen the absorbent pads with water to minimize dust.

    • Gently sweep the dampened material into a dustpan or onto a piece of cardboard.[16]

    • Place the collected material and all cleanup materials (pads, gloves) into a designated hazardous waste bag or container.

  • Decontamination:

    • Wipe the spill area with a damp paper towel.

    • Follow with a wipe-down using a laboratory detergent solution.[17]

    • Place all decontamination materials into the hazardous waste container.

  • Label and Dispose: Seal and label the waste container as described in section 2.3 and arrange for pickup.

Large Spill Cleanup (greater than 1 gram of solid)
  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and post a warning sign.

  • Notify: Contact your institution's EHS or emergency response team immediately.

  • Do not attempt to clean up a large spill yourself.

Equipment Decontamination

All non-disposable equipment, such as glassware, spatulas, and magnetic stir bars, that has come into contact with 3-(3-Aminophenyl)-5-hydroxybenzoic acid must be decontaminated.

  • Initial Rinse: Carefully rinse the equipment with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. Collect this initial rinsate as hazardous waste.

  • Washing: Wash the equipment with soap and warm water.[18]

  • Final Rinse: Thoroughly rinse with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse.

Causality: Collecting the initial solvent rinse as hazardous waste is crucial because it will contain the highest concentration of the compound. Subsequent washing with soap and water removes any remaining residue.[19][20]

Conclusion: A Culture of Safety

The proper disposal of 3-(3-Aminophenyl)-5-hydroxybenzoic acid is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the "why" behind each step—from the necessity of a conservative hazard assessment in the absence of complete data to the critical importance of waste segregation—researchers can build a self-validating system of safety. This approach not only ensures compliance with regulations but also fosters a deep-seated culture of responsibility that protects individuals, the institution, and the wider community.

References

Sources

Personal protective equipment for handling 3-(3-Aminophenyl)-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized organic building blocks like 3-(3-Aminophenyl)-5-hydroxybenzoic acid requires a rigorous, scientifically grounded approach to laboratory safety. For drug development professionals and synthetic chemists, understanding the mechanistic reasons behind safety protocols is just as critical as the procedures themselves.

This guide provides a comprehensive, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Profile & Hazard Identification

Before designing a safety protocol, we must understand the physicochemical properties and inherent hazards of the molecule. 3-(3-Aminophenyl)-5-hydroxybenzoic acid (also known as 3'-Amino-5-hydroxy-[1,1'-biphenyl]-3-carboxylic acid) is a solid powder at room temperature [1].

Table 1: Physicochemical and Hazard Summary

Property / HazardDetails
Chemical Name 3-(3-Aminophenyl)-5-hydroxybenzoic acid
CAS Number 1261926-87-7 [1]
Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [2]

Mechanistic Causality of Hazards: The molecule contains a primary aniline (aminophenyl) moiety, which significantly increases the risk of dermal sensitization and systemic toxicity upon absorption. Simultaneously, the carboxylic acid and phenolic hydroxyl groups act as proton donors, contributing to localized irritation of the mucous membranes, conjunctiva, and respiratory tract if the powder becomes aerosolized [2].

Personal Protective Equipment (PPE) Matrix

To comply with the OSHA Laboratory Standard (29 CFR 1910.1450)[4], researchers must implement a defense-in-depth strategy. The following PPE matrix is designed specifically to mitigate the hazards of fine, functionalized organic powders.

  • Eye & Face Protection:

    • Requirement: ANSI Z87.1 compliant chemical splash goggles.

    • Causality: Standard safety glasses do not provide a sufficient orbital seal. Because this compound is a fine powder that can cause severe ocular irritation (H319), splash goggles are required to prevent airborne particulates from dissolving in the tear film of the eye.

  • Skin & Hand Protection:

    • Requirement: Double-gloving with disposable nitrile gloves (minimum 0.11 mm thickness) and a closed-cuff, flame-resistant laboratory coat.

    • Causality: Nitrile provides superior chemical resistance to aromatic amines and organic acids compared to latex. Double-gloving creates a fail-safe against micro-tears that occur during repetitive laboratory motions, preventing the aminophenyl group from causing dermal irritation (H315).

  • Respiratory Protection:

    • Requirement: N95 or P100 particulate respirator (if handled outside of engineering controls).

    • Causality: The powder poses a significant inhalation risk (H335). However, if handled strictly within a certified chemical fume hood, respiratory PPE is generally not required for micro-weighing.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, the handling of 3-(3-Aminophenyl)-5-hydroxybenzoic acid must follow a strict procedural workflow based on the National Research Council's Prudent Practices in the Laboratory [3].

Step-by-Step Handling Methodology:

  • Environmental Preparation: Verify that the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). Lay down an anti-static weighing mat or paper.

  • Static Elimination (Critical Step): Dry organic powders hold static charges that cause them to aerosolize and repel from spatulas. Use a static-eliminator (e.g., a Zerostat gun or anti-static ionizer) on the weighing paper and the chemical container before opening.

  • Containment Weighing: Using a micro-spatula, carefully transfer the required mass onto the analytical balance.

  • In-Hood Solubilization: To prevent the spread of dust, dissolve the powder in your target solvent (e.g., DMSO or an appropriate buffer) inside the fume hood before transferring the vial to the benchtop.

  • Decontamination: Wipe down the balance, spatulas, and hood surfaces with a 70% ethanol/water solution or an appropriate organic solvent to remove residual traces of the amine.

Workflow A 1. Fume Hood Prep (Airflow >80 fpm) B 2. Don PPE (Nitrile, Goggles, Coat) A->B C 3. Anti-Static Weighing (Minimize Aerosol) B->C D 4. Decontamination (Solvent Wipe) C->D E 5. RCRA Disposal (Solid Waste Bin) D->E

Standard safety workflow for handling aminophenyl derivatives.

Spill Response and Waste Disposal Plan

Improper disposal of aromatic amines can lead to severe environmental contamination and regulatory penalties. All waste must be managed according to the EPA's Resource Conservation and Recovery Act (RCRA) under 40 CFR Part 261 [5].

Immediate Spill Protocol:

  • Isolate: If a large quantity of powder is spilled outside the hood, evacuate the immediate 5-foot radius to allow airborne dust to settle.

  • Suppress: Do NOT dry sweep. Lightly mist the spilled powder with a compatible solvent (or cover with damp absorbent towels) to suppress aerosolization.

  • Collect: Use a spark-proof scoop to collect the dampened material and place it into a sealable, chemically compatible hazardous waste container.

RCRA Disposal Logistics:

  • Classification: While 3-(3-Aminophenyl)-5-hydroxybenzoic acid is not explicitly listed on the RCRA P- or U-lists, it must be evaluated for characteristic toxicity (Toxicity Characteristic, Subpart C) [5]. Treat all unused product, contaminated weighing paper, and exposed outer gloves as Hazardous Solid Waste .

  • Labeling: Containers must be strictly labeled as "Hazardous Waste - Toxic/Irritant Solid (Contains Aminophenyl derivative)" with the date of initial accumulation clearly marked.

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents, which could react violently with the primary amine.

References

  • Reagent Database. "3-(3-AMINOPHENYL)-5-HYDROXYBENZOIC ACID CAS 1261926-87-7".
  • BLD Pharm. "3'-Amino-5-hydroxy-[1,1'-biphenyl]-3-carboxylic acid Safety Information".
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards".
  • Occupational Safety and Health Administration (OSHA). "OSHA 1910.1450 - Occupational exposure to hazardous chemicals in laboratories".
  • U.S. Environmental Protection Agency (EPA). "Understanding Hazardous Waste Regulations - 40 CFR Part 261".

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.